Product packaging for 1-tert-butyl-1H-pyrazole-4-carbonitrile(Cat. No.:CAS No. 149139-43-5)

1-tert-butyl-1H-pyrazole-4-carbonitrile

Cat. No.: B178538
CAS No.: 149139-43-5
M. Wt: 149.19 g/mol
InChI Key: MPAMGIZXDRTXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-tert-butyl-1H-pyrazole-4-carbonitrile is a valuable nitrogen-containing heterocyclic building block in organic synthesis and medicinal chemistry research. Its structure serves as a versatile intermediate for the preparation of more complex, biologically active molecules. For instance, it is a key precursor in the novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, which is described as a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . Pyrazole derivatives, as a class of compounds, are a fundamental scaffold in drug development and demonstrate a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antituberculosis properties . The tert-butyl group and the nitrile functionality on the pyrazole core provide distinct reactivity and steric properties that researchers can exploit to develop novel compounds and explore structure-activity relationships. This makes this compound a compound of significant interest for researchers focused on developing new synthetic methodologies and investigating potential therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3 B178538 1-tert-butyl-1H-pyrazole-4-carbonitrile CAS No. 149139-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-8(2,3)11-6-7(4-9)5-10-11/h5-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAMGIZXDRTXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449522
Record name 1-tert-Butyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149139-43-5
Record name 1-(1,1-Dimethylethyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149139-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl-1H-pyrazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-tert-butyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-tert-butyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details the experimental protocols for each synthetic step, summarizes key quantitative data, and includes a visual representation of the synthetic workflow.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. The incorporation of a tert-butyl group at the N1 position can enhance lipophilicity and metabolic stability, making this compound a valuable scaffold for the development of novel bioactive molecules. The nitrile functionality at the C4 position serves as a versatile handle for further chemical modifications. This guide outlines a robust three-step synthesis to obtain this target compound.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step sequence:

  • Step 1: Synthesis of 1-tert-butyl-1H-pyrazole from the cyclocondensation of tert-butylhydrazine with a suitable three-carbon electrophile.

  • Step 2: Formylation of 1-tert-butyl-1H-pyrazole to yield 1-tert-butyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction.

  • Step 3: Conversion of the aldehyde to the nitrile through the formation and subsequent dehydration of an oxime intermediate.

This synthetic route is illustrated in the workflow diagram below.

Synthesis_Workflow tert_butylhydrazine tert-Butylhydrazine step1 Step 1: Cyclocondensation tert_butylhydrazine->step1 c3_synthon Malondialdehyde bis(diethyl acetal) c3_synthon->step1 pyrazole 1-tert-butyl-1H-pyrazole step1->pyrazole step2 Step 2: Formylation pyrazole->step2 vilsmeier_reagent Vilsmeier Reagent (POCl3/DMF) vilsmeier_reagent->step2 aldehyde 1-tert-butyl-1H-pyrazole-4-carbaldehyde step2->aldehyde step3 Step 3: Oximation & Dehydration aldehyde->step3 hydroxylamine Hydroxylamine hydroxylamine->step3 dehydrating_agent Dehydrating Agent dehydrating_agent->step3 nitrile This compound step3->nitrile

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-tert-butyl-1H-pyrazole

This procedure is adapted from established methods for the synthesis of N-substituted pyrazoles.

Materials:

  • tert-Butylhydrazine hydrochloride

  • Malondialdehyde bis(diethyl acetal)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Ethanol

  • Diethyl ether

Procedure:

  • A solution of tert-butylhydrazine hydrochloride (1.0 eq) in ethanol is prepared.

  • Concentrated hydrochloric acid (0.1 eq) is added, followed by the dropwise addition of malondialdehyde bis(diethyl acetal) (1.0 eq).

  • The reaction mixture is heated to reflux and stirred for 4-6 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with a saturated sodium hydroxide solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield 1-tert-butyl-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation of 1-tert-butyl-1H-pyrazole

This protocol utilizes the Vilsmeier-Haack reaction for the regioselective formylation at the C4 position of the pyrazole ring.[1][2][3]

Materials:

  • 1-tert-butyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

Procedure:

  • In a flask cooled in an ice bath, phosphorus oxychloride (2.0 eq) is added dropwise to N,N-dimethylformamide (5.0 eq) with stirring to prepare the Vilsmeier reagent.

  • A solution of 1-tert-butyl-1H-pyrazole (1.0 eq) in dichloromethane is added dropwise to the pre-formed Vilsmeier reagent.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours.[4]

  • After cooling, the mixture is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1-tert-butyl-1H-pyrazole-4-carbaldehyde.[3]

Step 3: Synthesis of this compound

This final step involves the conversion of the aldehyde to the nitrile via an oxime intermediate.

Materials:

  • 1-tert-butyl-1H-pyrazole-4-carbaldehyde

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Acetic anhydride

  • Ethanol

  • Water

Procedure:

  • Oxime Formation: A mixture of 1-tert-butyl-1H-pyrazole-4-carbaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq) in aqueous ethanol is heated to reflux for 1-2 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the product, 1-tert-butyl-1H-pyrazole-4-carbaldehyde oxime, is isolated by filtration or extraction.

  • Dehydration to Nitrile: The crude oxime is suspended in acetic anhydride (3.0 eq) and heated to reflux for 2-3 hours. After cooling, the reaction mixture is poured into ice water and stirred until the excess acetic anhydride is hydrolyzed. The solid product is collected by filtration, washed with water, and dried. The crude this compound can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis. Please note that yields are representative and may vary based on reaction scale and optimization.

StepReactant(s)ProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1tert-Butylhydrazine HCl, Malondialdehyde bis(diethyl acetal)1-tert-butyl-1H-pyrazoleHClEthanolReflux4-670-85
21-tert-butyl-1H-pyrazole1-tert-butyl-1H-pyrazole-4-carbaldehydePOCl₃, DMFDCMReflux2-460-75[3]
31-tert-butyl-1H-pyrazole-4-carbaldehydeThis compound1. NH₂OH·HCl, NaOAc2. Ac₂O1. Ethanol/Water2. NeatReflux1-22-380-90

Conclusion

This technical guide provides a detailed and actionable synthetic route for the preparation of this compound. The described three-step process employs standard organic chemistry transformations and readily accessible reagents. The provided experimental protocols and summary data table offer a solid foundation for researchers and scientists to synthesize this valuable heterocyclic building block for applications in drug discovery and development.

References

An In-depth Technical Guide to 1-tert-butyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 1-tert-butyl-1H-pyrazole-4-carbonitrile (CAS No. 149139-43-5) is limited. The information presented herein, particularly regarding experimental protocols and spectral data, is a combination of data from commercial suppliers and predictive analysis based on closely related analogs. This guide is intended to provide a foundational understanding and a starting point for further research.

Core Chemical Properties

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structure of significant interest in medicinal chemistry due to its diverse biological activities. The presence of a bulky tert-butyl group at the N1 position can enhance metabolic stability and modulate the electronic properties of the pyrazole ring. The nitrile group at the C4 position is a versatile functional group that can be converted into other functionalities, making it a valuable intermediate in organic synthesis.

Table 1: General and Predicted Physicochemical Properties

PropertyValueSource/Method
CAS Number 149139-43-5Commercial Suppliers
Molecular Formula C₈H₁₁N₃Calculated
Molecular Weight 149.19 g/mol Calculated
Appearance Predicted: White to off-white solidAnalogy to similar pyrazoles
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Analogy to similar pyrazoles
pKa Not available-

Proposed Synthesis and Experimental Protocol

Proposed Synthetic Pathway

A likely precursor for this synthesis is ethoxymethylenemalononitrile. The reaction would proceed via a Michael addition of tert-butylhydrazine followed by cyclization and elimination of ethanol to yield the desired pyrazole.

G cluster_reactants Reactants cluster_process Process cluster_product Product Ethoxymethylenemalononitrile Ethoxymethylenemalononitrile Reaction_Vessel Reaction in Ethanol Ethoxymethylenemalononitrile->Reaction_Vessel tert-Butylhydrazine tert-Butylhydrazine tert-Butylhydrazine->Reaction_Vessel Target_Compound This compound Reaction_Vessel->Target_Compound Reflux, then work-up

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • Ethoxymethylenemalononitrile

  • tert-Butylhydrazine hydrochloride

  • Triethylamine (or another suitable base)

  • Ethanol (absolute)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • To a solution of tert-butylhydrazine hydrochloride (1.0 eq) in absolute ethanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to liberate the free base.

  • To this mixture, add a solution of ethoxymethylenemalononitrile (1.0 eq) in absolute ethanol dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically after several hours), cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Predicted Spectroscopic Data

The following spectral data are predictions based on the chemical structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.0-8.2 (s, 1H, pyrazole-H5), 7.8-8.0 (s, 1H, pyrazole-H3), 1.6-1.8 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 140-142 (pyrazole-C5), 135-137 (pyrazole-C3), 115-117 (CN), 95-97 (pyrazole-C4), 62-64 (C(CH₃)₃), 29-31 (C(CH₃)₃)
IR (KBr, cm⁻¹)ν: ~2980 (C-H, aliphatic), ~2230 (C≡N), ~1550, 1480 (C=N, C=C, pyrazole ring)
Mass Spectrometry (EI)m/z (%): 149 (M⁺), 134 ([M-CH₃]⁺), 93 ([M-C(CH₃)₃]⁺)

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups.

  • Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. This versatility makes it a key intermediate for the synthesis of a wide range of derivatives.

  • Pyrazole Ring: The pyrazole ring is generally stable to many reaction conditions. The C5-H is the most likely site for electrophilic substitution if the reaction conditions are harsh enough to overcome the deactivating effect of the nitrile group. The tert-butyl group at N1 provides steric hindrance and influences the regioselectivity of reactions.

  • Potential Applications: Pyrazole derivatives are widely used as scaffolds in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific substitution pattern of this compound could be explored for the development of novel therapeutic agents.

Logical Relationships in Derivative Synthesis

The nitrile functionality is a key handle for further synthetic transformations. The following diagram illustrates the logical progression from this compound to several important derivatives.

G cluster_derivatives Potential Derivatives Start This compound Amide Carboxamide Derivative Start->Amide Hydrolysis (H₂O₂, base) Acid Carboxylic Acid Derivative Start->Acid Hydrolysis (H⁺ or OH⁻, heat) Amine Aminomethyl Derivative Start->Amine Reduction (e.g., LiAlH₄) Ketone Ketone Derivative Start->Ketone Grignard/Organolithium Reagent

Caption: Synthetic utility of the nitrile group in this compound.

Conclusion

This compound represents a potentially valuable building block in medicinal chemistry and organic synthesis. While detailed experimental characterization is not widely published, its synthesis can be reasonably proposed based on established chemical principles. The presence of the tert-butyl and nitrile functionalities offers opportunities for the creation of diverse libraries of compounds for biological screening. Further research is warranted to fully characterize this compound and explore its synthetic potential.

Spectroscopic and Synthetic Overview of 1-tert-butyl-1H-pyrazole-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-tert-butyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the pyrazole scaffold in a wide range of biologically active molecules. This document collates spectroscopic information from closely related analogues to predict the spectral characteristics of the title compound. Furthermore, a detailed, generalized experimental protocol for the synthesis of pyrazole-4-carbonitriles is provided, along with a workflow for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H and ¹³C NMR chemical shifts are extrapolated from known data for 1-tert-butyl substituted pyrazoles and related pyrazole-4-carbonitrile derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
C(CH₃)₃~1.6SingletN/A9H, characteristic of the tert-butyl group.
H-3~7.8 - 8.2SingletN/A1H, pyrazole ring proton.
H-5~8.0 - 8.4SingletN/A1H, pyrazole ring proton.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C (CH₃)₃~62Quaternary carbon of the tert-butyl group.
C(C H₃)₃~29Methyl carbons of the tert-butyl group.
C-4~95 - 105Carbon bearing the nitrile group.
C-3~135 - 140Pyrazole ring carbon.
C-5~140 - 145Pyrazole ring carbon.
C N~115 - 120Nitrile carbon.

Note: The predicted chemical shifts are based on data for compounds such as 1-tert-butyl-3-methyl-1H-pyrazol-5-amine and N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, with adjustments for the electronic effects of the carbonitrile group.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the tert-butyl group, the pyrazole ring, and the carbonitrile functional group.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
C-H (tert-butyl)2980 - 2960StrongAliphatic C-H stretching vibrations.[3]
C≡N (nitrile)2230 - 2210Medium to StrongCharacteristic stretching vibration of the nitrile group.[4]
C=N, C=C (pyrazole ring)1600 - 1450Medium to StrongAromatic ring stretching vibrations.
C-H (pyrazole ring)3150 - 3100MediumAromatic C-H stretching vibrations.[3]
Mass Spectrometry (MS)

The expected mass-to-charge ratio (m/z) for the molecular ion in high-resolution mass spectrometry (HRMS) can be calculated based on the molecular formula C₈H₁₁N₃.

Table 4: Predicted Mass Spectrometry Data

IonCalculated m/z
[M+H]⁺150.1026
[M]⁺149.0950

Experimental Protocols

While a specific protocol for this compound is not documented, a general and robust method for the synthesis of pyrazole-4-carbonitriles involves a multi-component reaction.[5][6][7]

Synthesis of this compound

This proposed synthesis is a one-pot, three-component reaction involving an aldehyde, malononitrile, and tert-butylhydrazine.

Materials:

  • Glyoxal (or a suitable precursor for the C4-C5 fragment)

  • Malononitrile

  • tert-Butylhydrazine hydrochloride

  • Base (e.g., sodium ethoxide, triethylamine)

  • Solvent (e.g., ethanol, acetonitrile)

Procedure:

  • To a stirred solution of the aldehyde precursor and malononitrile in the chosen solvent, a catalytic amount of base is added.

  • The reaction mixture is stirred at room temperature or gently heated to facilitate the Knoevenagel condensation.

  • tert-Butylhydrazine hydrochloride is added to the reaction mixture, followed by an additional equivalent of base to liberate the free hydrazine.

  • The mixture is then heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Visualizations

Proposed Synthetic and Characterization Workflow

The following diagram illustrates the proposed workflow for the synthesis and spectroscopic characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Reactants Glyoxal Precursor + Malononitrile + tert-Butylhydrazine Reaction One-Pot Condensation/ Cyclization Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Isolated Product NMR ¹H and ¹³C NMR Product->NMR IR FT-IR Spectroscopy Product->IR MS Mass Spectrometry (HRMS) Product->MS

Caption: Proposed workflow for the synthesis and characterization of the target compound.

References

In-Depth Technical Guide: 1-tert-butyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 149139-43-5

This technical guide provides a comprehensive overview of 1-tert-butyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document outlines its chemical properties, synthesis, and potential biological significance, supported by experimental protocols and data visualizations.

Chemical and Physical Properties

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in many biologically active compounds.[1] The presence of a bulky tert-butyl group at the N1 position and a nitrile group at the C4 position significantly influences its physicochemical properties and potential biological activity.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1-tert-butyl-1H-pyrazole1H-Pyrazole-4-carbonitrile
CAS Number 149139-43-515754-60-6[2]31108-57-3[3]
Molecular Formula C₈H₁₁N₃C₇H₁₂N₂[2]C₄H₃N₃[3]
Molecular Weight 149.19 g/mol 124.18 g/mol [2]93.09 g/mol [3]
Appearance Not explicitly specified; likely a solid.Liquid[2]Solid[3]
Boiling Point Not availableNot availableNot available
Melting Point Not availableNot availableNot available

Synthesis

The synthesis of pyrazole-4-carbonitrile derivatives can be achieved through various synthetic routes. Multicomponent reactions are often employed for their efficiency and atom economy.[4] A common strategy involves the condensation of a hydrazine derivative with a suitable three-carbon precursor, followed by the introduction or formation of the nitrile group.

General Synthesis Approach for Pyrazole-4-carbonitriles

A prevalent method for the synthesis of pyrazole-4-carbonitriles involves a one-pot, three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative.[5] This approach is often carried out under mild conditions and can be facilitated by various catalysts or green chemistry principles, such as using aqueous media or microwave irradiation.[4][5]

A plausible synthetic pathway for this compound could involve the reaction of tert-butylhydrazine with a suitable precursor containing the cyano group.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product tert_butylhydrazine tert-Butylhydrazine condensation Condensation & Cyclization tert_butylhydrazine->condensation cyano_precursor Cyano-containing three-carbon precursor cyano_precursor->condensation product This compound condensation->product

Caption: General synthetic scheme for this compound.

Experimental Protocol: General Procedure for the Synthesis of Substituted 5-Amino-1H-pyrazole-4-carbonitriles

Materials:

  • Aldehyde derivative (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (or tert-butylhydrazine for the target molecule) (1 mmol)

  • Ethanol/Water solvent mixture[6]

  • Catalyst (e.g., LDH@PTRMS@DCMBA@CuI nano catalyst) (0.05 g)[6]

Procedure:

  • In a suitable reaction vessel, combine the aldehyde, malononitrile, and hydrazine derivative in the solvent.[6]

  • Add the catalyst to the mixture.[6]

  • Stir the reaction mixture at a specified temperature (e.g., 55 °C) for the required duration (e.g., 15-27 minutes).[6]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution and can be collected by filtration.[5]

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[5]

Characterization: The structure of the synthesized compound should be confirmed using various spectroscopic techniques.

Table 2: Expected Spectroscopic Data for Pyrazole Derivatives

TechniqueExpected Observations for Pyrazole-4-carbonitriles
¹H NMR Signals corresponding to the protons on the pyrazole ring and the tert-butyl group. The chemical shifts will be influenced by the substituents.
¹³C NMR Resonances for the carbon atoms of the pyrazole ring, the nitrile group, and the tert-butyl group.[7]
IR Spectroscopy A characteristic sharp peak for the nitrile (C≡N) stretching vibration, typically in the range of 2210-2260 cm⁻¹.[8]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Biological and Pharmacological Significance

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][9][10] The introduction of a nitrile group can further modulate the biological profile of the molecule. While specific biological data for this compound is not extensively documented in the public domain, its structural features suggest potential for investigation in drug discovery programs.

The general workflow for evaluating the biological activity of a novel pyrazole compound is outlined below.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Optimization synthesis Synthesis of This compound purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In vitro assays (e.g., enzyme inhibition, cell viability) characterization->in_vitro in_vivo In vivo models (if promising in vitro results) in_vitro->in_vivo data_analysis Data Analysis (IC50, EC50 determination) in_vivo->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the biological evaluation of a novel pyrazole compound.

References

An In-depth Technical Guide to 1-tert-butyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-tert-butyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of data for this specific molecule, information from closely related analogs is included to provide a broader context for its potential applications and characteristics.

Chemical and Physical Properties

This compound is a substituted pyrazole with a tert-butyl group at the 1-position and a nitrile group at the 4-position of the pyrazole ring. The molecular formula is C₈H₁₁N₃, and its calculated molecular weight is approximately 149.20 g/mol .

PropertyValueSource
Molecular Formula C₈H₁₁N₃-
Molecular Weight 149.20 g/mol Calculated
CAS Number 149139-43-5-

Synthesis of Pyrazole Derivatives

Proposed Experimental Protocol: Synthesis of Substituted Pyrazole-4-carbonitriles

This protocol is a general representation for the synthesis of pyrazole-4-carbonitriles and can be adapted for the synthesis of this compound.

Materials:

  • An appropriate aldehyde

  • Malononitrile

  • tert-Butylhydrazine hydrochloride

  • A suitable catalyst (e.g., a reusable heterogeneous catalyst)[1]

  • Solvent (e.g., ethanol/water mixture)[1]

  • Base (e.g., triethylamine, if starting with the hydrochloride salt of the hydrazine)

Procedure:

  • To a solution of tert-butylhydrazine (or its hydrochloride salt and a base) in the chosen solvent, add the aldehyde and malononitrile.

  • Add the catalyst to the reaction mixture.

  • Stir the reaction mixture at an appropriate temperature (e.g., 55 °C) for the required duration.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates from the reaction mixture.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Below is a generalized workflow for the synthesis of pyrazole-4-carbonitrile derivatives.

G reagents Starting Materials: - Aldehyde - Malononitrile - tert-Butylhydrazine reaction One-Pot Three-Component Reaction (Solvent, Catalyst, Heat) reagents->reaction workup Reaction Work-up (e.g., Cooling, Filtration) reaction->workup purification Purification (e.g., Recrystallization) workup->purification product Final Product: This compound purification->product

A generalized workflow for the synthesis of this compound.

Potential Biological Activities

The pyrazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities. These activities include antimicrobial, anti-inflammatory, antitumor, and antiviral effects.[2][3][4] While specific studies on the biological effects of this compound are not available, it is plausible that this compound may exhibit similar properties due to its core pyrazole structure.

Many pyrazole-containing compounds are known to act as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. For instance, some pyrazole derivatives have been identified as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.

Below is a simplified diagram representing a generic kinase signaling pathway that can be targeted by small molecule inhibitors, including potentially those with a pyrazole core.

G ext_signal External Stimulus (e.g., Cytokine) receptor Cell Surface Receptor ext_signal->receptor mapkkk MAP Kinase Kinase Kinase receptor->mapkkk activates mapkk MAP Kinase Kinase mapkkk->mapkk phosphorylates mapk p38 MAP Kinase mapkk->mapk phosphorylates tf Transcription Factor mapk->tf activates response Cellular Response (e.g., Inflammation) tf->response inhibitor Pyrazole Inhibitor inhibitor->mapk inhibits

A representative kinase signaling pathway potentially inhibited by pyrazole compounds.

Conclusion

This compound is a molecule of interest within the broader class of pyrazole derivatives. While specific experimental data on this compound is scarce, its synthesis can be approached through established methodologies for related structures. The extensive biological activities associated with the pyrazole scaffold suggest that this compound could be a valuable candidate for further investigation in drug discovery programs, particularly in the areas of oncology, inflammation, and infectious diseases. Further research is warranted to fully elucidate its synthetic protocols, physicochemical properties, and biological activity profile.

References

Solubility of 1-tert-butyl-1H-pyrazole-4-carbonitrile in Organic Solvents: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-tert-butyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application in various chemical processes. This technical guide presents a standardized experimental protocol for determining the solubility of this compound and a template for data presentation.

Predicted Solubility Characteristics

The structure of this compound, featuring a polar pyrazole ring with a nitrile group and a nonpolar tert-butyl group, suggests a nuanced solubility profile. The polarity is influenced by the nitrogen atoms in the pyrazole ring and the cyano group, which can engage in dipole-dipole interactions and potentially hydrogen bonding. The bulky, nonpolar tert-butyl group, however, will contribute to its solubility in less polar solvents. Generally, "like dissolves like" is a guiding principle in predicting solubility.[1] It can be anticipated that the compound will exhibit moderate to good solubility in polar aprotic solvents and some alcohols, and lower solubility in nonpolar hydrocarbon solvents.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid organic compound like this compound.

Materials and Equipment
  • This compound (high purity)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, toluene, hexane) of analytical grade

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or magnetic stirrer with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure: Shake-Flask Method

The shake-flask method is a widely used technique for determining the solubility of a compound.[2]

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or on a magnetic stirrer, and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[2]

  • Phase Separation:

    • After reaching equilibrium, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared beforehand using standard solutions of the compound.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration of diluted sample (mg/mL)) × (Dilution factor)

Data Presentation

Quantitative solubility data should be organized in a clear and structured table to facilitate comparison between different solvents and conditions.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Methanol25Experimental DataCalculated DataHPLC
Ethanol25Experimental DataCalculated DataHPLC
Acetone25Experimental DataCalculated DataHPLC
Ethyl Acetate25Experimental DataCalculated DataHPLC
Dichloromethane25Experimental DataCalculated DataHPLC
Tetrahydrofuran25Experimental DataCalculated DataHPLC
Toluene25Experimental DataCalculated DataHPLC
Hexane25Experimental DataCalculated DataHPLC

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow A Preparation of Materials (Compound, Solvents) B Addition of Excess Compound to Solvent in Vials A->B C Equilibration at Constant Temperature (e.g., 24-72h shaking) B->C D Phase Separation (Settling or Centrifugation) C->D E Sampling of Supernatant D->E F Dilution of Sample E->F G Concentration Analysis (e.g., HPLC, UV-Vis) F->G H Solubility Calculation and Data Reporting G->H

Caption: Workflow for solubility determination.

Conclusion

While specific solubility data for this compound is not currently available in the public domain, this guide provides researchers with a robust experimental framework to generate this critical data. The presented protocol, data table structure, and workflow diagram offer a standardized approach to ensure the accuracy, reproducibility, and clear communication of solubility findings for this and other novel organic compounds.

References

In-depth Technical Guide: 1-tert-butyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the currently available scientific literature and public databases reveals a significant gap in the understanding of the specific mechanism of action for 1-tert-butyl-1H-pyrazole-4-carbonitrile. Despite the well-documented broad biological activities of the pyrazole scaffold in medicinal chemistry, detailed pharmacological data, including specific biological targets, associated signaling pathways, and quantitative measures of activity (e.g., IC50, Ki, EC50 values), for this particular compound are not publicly available at this time.

The pyrazole nucleus is a common feature in many biologically active compounds, exhibiting a wide range of therapeutic effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This diverse activity is attributed to the ability of the pyrazole ring and its various substituents to interact with a multitude of biological targets. However, the specific substitutions of a tert-butyl group at the N1 position and a carbonitrile group at the C4 position of the pyrazole ring in this compound define a unique chemical entity for which a distinct biological profile is expected.

Extensive searches of chemical and biological databases, including PubChem and ChEMBL, as well as the broader scientific literature, did not yield any specific bioassay data or screening results for this compound. This indicates that the compound may be a novel chemical entity that has not yet been subjected to extensive biological characterization, or the results of such studies have not been disclosed in the public domain.

Consequently, it is not possible to provide the requested in-depth technical guide, which would include:

  • Quantitative Data Presentation: No quantitative data such as IC50, Ki, or EC50 values are available to summarize in tabular form.

  • Experimental Protocols: Without published studies, there are no specific experimental methodologies to detail.

  • Signaling Pathway and Workflow Diagrams: The lack of an identified biological target or mechanism of action prevents the creation of relevant signaling pathway or experimental workflow diagrams.

Further research, including high-throughput screening against various biological targets and phenotypic assays, would be necessary to elucidate the mechanism of action and potential therapeutic applications of this compound. Researchers and drug development professionals interested in this compound would need to undertake foundational in vitro and in vivo studies to establish its pharmacological profile.

The Biological Versatility of 1-tert-butyl-1H-pyrazole-4-carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among the diverse family of pyrazole derivatives, those featuring a 1-tert-butyl-1H-pyrazole-4-carbonitrile core are emerging as a class of significant interest. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these derivatives, with a focus on their potential as antiviral, anticancer, and antimicrobial agents. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes.

Antiviral Activity

Recent studies have highlighted the potential of 1-tert-butyl-pyrazole derivatives as antiviral agents. Specifically, a series of 1-(t-butyl)-5-amino-4-pyrazole derivatives containing a 1,3,4-oxadiazole sulfide moiety have demonstrated notable activity against the Tobacco Mosaic Virus (TMV).[1]

Quantitative Antiviral Data

The following table summarizes the EC50 values of the most active 1-(t-butyl)-5-amino-4-pyrazole derivatives against TMV.

Compound IDEC50 (mg/L) against TMVReference
5d 165.8[1]
5j 163.2[1]
5k 159.7[1]
5l 193.1[1]
Ningnanmycin (Control) 271.3[1]

Table 1: In vivo protective activity of 1-(t-butyl)-5-amino-4-pyrazole derivatives against Tobacco Mosaic Virus (TMV).

Mechanism of Antiviral Action

Preliminary mechanistic studies suggest that these compounds may exert their antiviral effects through multiple modes of action. It has been observed that compound 5h can cause a distinct break in the rod-shaped structure of TMV.[1] Furthermore, treatment with compound 5j led to a significant increase in chlorophyll content and the activity of defense-related enzymes in tobacco leaves, indicating that these derivatives may induce systemic acquired resistance in the host plant.[1] Some derivatives also exhibited insecticidal activity against aphidoidea, a common vector for plant viruses, suggesting a synergistic approach to virus control by targeting the carrier.[1]

Anticancer and Antimicrobial Activities

While specific studies on the anticancer and antimicrobial activities of this compound derivatives are limited, the broader class of pyrazole derivatives has been extensively investigated for these properties. The insights from these studies provide a strong rationale for the exploration of the 1-tert-butyl-substituted carbonitrile series as potential anticancer and antimicrobial agents.

General Anticancer Activity of Pyrazole Derivatives

Numerous pyrazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[2][3][4] The mechanisms of action are diverse and include the inhibition of key cellular targets such as tubulin, EGFR, CDKs, and DNA.[3]

General Antimicrobial Activity of Pyrazole Derivatives

The pyrazole nucleus is a common feature in many antimicrobial agents. Pyrazole derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activity. The following are generalized protocols for key experiments relevant to the evaluation of this compound derivatives.

In Vivo Antiviral Assay against Tobacco Mosaic Virus (TMV)

This protocol outlines a method for assessing the protective effect of compounds against TMV in a host plant model.

1. Virus Inoculation:

  • The upper leaves of a suitable host plant (e.g., Nicotiana tabacum) are mechanically inoculated with a purified TMV suspension.

2. Compound Treatment:

  • The test compounds, dissolved in a suitable solvent (e.g., DMSO) and diluted with water containing a surfactant, are sprayed onto the leaves of the inoculated plants at various concentrations.

  • A control group is treated with the solvent and surfactant solution alone.

  • A positive control group is treated with a known antiviral agent (e.g., Ningnanmycin).

3. Incubation and Observation:

  • The plants are maintained in a controlled environment (temperature, humidity, light cycle) for a defined period to allow for viral replication and symptom development.

  • The number of local lesions on the leaves is counted to determine the extent of viral infection.

4. Data Analysis:

  • The protective effect of the compounds is calculated as the percentage reduction in the number of lesions compared to the control group.

  • The EC50 value (the concentration of the compound that inhibits 50% of the viral infection) is determined by probit analysis.

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • The test compounds are dissolved in DMSO and serially diluted in cell culture medium to achieve a range of concentrations.

  • The cells are treated with the compound dilutions and incubated for a specified period (e.g., 48 or 72 hours).

  • Control wells include untreated cells and cells treated with the vehicle (DMSO).

3. MTT Addition and Incubation:

  • After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • The plate is incubated for a few hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

1. Preparation of Inoculum:

  • A standardized suspension of the test microorganism is prepared in a suitable broth medium.

2. Compound Dilution:

  • The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized microbial suspension.

  • The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can enhance understanding. The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway that could be targeted by anticancer pyrazole derivatives and a general workflow for screening biological activity.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds to RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Pyrazole_Derivative Pyrazole_Derivative Pyrazole_Derivative->RAF Inhibits

A hypothetical signaling pathway targeted by pyrazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Primary_Screening Primary Screening (e.g., Single Concentration) Characterization->Primary_Screening Dose_Response Dose-Response Assay (IC50/EC50/MIC) Primary_Screening->Dose_Response Active Compounds Lead_Identification Lead_Identification Dose_Response->Lead_Identification Target_Identification Target_Identification Lead_Identification->Target_Identification Pathway_Analysis Pathway_Analysis Target_Identification->Pathway_Analysis In_Vivo_Studies In_Vivo_Studies Pathway_Analysis->In_Vivo_Studies

A general workflow for the discovery and development of bioactive compounds.

Conclusion

The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. While specific data on this particular class of derivatives is still emerging, the broader family of pyrazoles has demonstrated significant potential in antiviral, anticancer, and antimicrobial applications. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals to further explore the biological activities of these intriguing compounds. Future research should focus on the systematic synthesis and screening of this compound derivatives to elucidate their specific biological targets and mechanisms of action, ultimately paving the way for the development of new and effective therapies.

References

Potential Therapeutic Targets of 1-tert-butyl-1H-pyrazole-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of potential therapeutic targets for the compound 1-tert-butyl-1H-pyrazole-4-carbonitrile. As of the latest literature review, no direct experimental studies have been published that definitively identify the biological targets of this specific molecule. The information presented herein is extrapolated from structure-activity relationship (SAR) studies of structurally similar compounds containing the 1-tert-butyl-pyrazole scaffold. The proposed targets and experimental protocols are therefore hypothetical and intended to guide future research efforts.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties. The specific compound, this compound, features a 1-tert-butyl substitution, a common moiety used to enhance metabolic stability and occupy hydrophobic pockets within protein targets. While direct biological data for this compound is not publicly available, analysis of related analogues suggests that its therapeutic potential may lie in the inhibition of specific protein kinases involved in disease signaling pathways. This guide explores these potential targets and provides a framework for their experimental validation.

Potential Therapeutic Targets

Based on the biological activities of structurally related 1-tert-butyl-pyrazole derivatives, the primary potential therapeutic targets for this compound are protein kinases, particularly those implicated in oncology and immunology.

FMS-like Tyrosine Kinase 3 (FLT3)

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Mutations, such as internal tandem duplications (ITD), lead to constitutive activation of FLT3 and are found in approximately 30% of patients with acute myeloid leukemia (AML).[1] The 1-tert-butyl-pyrazole moiety has been identified as a key pharmacophore in a series of potent FLT3 inhibitors.[1]

Signaling Pathway:

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Dimerization Dimerization & Autophosphorylation FLT3->Dimerization pFLT3 pFLT3 Dimerization->pFLT3 STAT5 STAT5 pFLT3->STAT5 PI3K PI3K pFLT3->PI3K RAS RAS pFLT3->RAS pSTAT5 pSTAT5 STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

FLT3 Signaling Pathway
Rearranged during Transfection (RET) Kinase

RET is a receptor tyrosine kinase essential for the normal development of several tissues, including the nervous and renal systems. Activating mutations and chromosomal rearrangements involving the RET gene are oncogenic drivers in various cancers, such as medullary thyroid carcinoma, non-small cell lung cancer, and papillary thyroid carcinoma. Structure-activity relationship studies have shown that bulky hydrophobic groups, like tert-butyl, on a pyrazole scaffold can lead to potent RET inhibition.[2]

Signaling Pathway:

RET_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GDNF GDNF Family Ligands GFRa GFRα Co-receptor GDNF->GFRa RET RET Receptor GFRa->RET Dimerization Dimerization & Autophosphorylation RET->Dimerization pRET pRET Dimerization->pRET PLCg PLCγ pRET->PLCg PI3K PI3K pRET->PI3K RAS RAS pRET->RAS Cell_Growth Cell Growth & Survival PLCg->Cell_Growth AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Cell_Growth MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Growth

RET Signaling Pathway
Spleen Tyrosine Kinase (Syk)

Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, including B cells and mast cells. It is essential for B-cell receptor (BCR) signaling and is implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis and certain B-cell malignancies.[3][4] Patent literature describes pyrazole derivatives as potential Syk inhibitors.[3][4]

Signaling Pathway:

Syk_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Lyn Lyn/Src Kinases BCR->Lyn pBCR pBCR Lyn->pBCR Syk Syk pBCR->Syk pSyk pSyk Syk->pSyk BTK BTK pSyk->BTK PLCg2 PLCγ2 pSyk->PLCg2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB NFAT NFAT PLCg2->NFAT AP1 AP-1 PLCg2->AP1 Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Release) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

Syk Signaling in B-Cells
Bruton's Tyrosine Kinase (BTK)

BTK is another critical non-receptor tyrosine kinase in the BCR signaling pathway, acting downstream of Syk. It is essential for B-cell development, activation, and survival. BTK inhibitors have been successfully developed for the treatment of various B-cell cancers and chronic inflammatory diseases. A patent has disclosed the use of this compound as an intermediate in the synthesis of BTK inhibitors.[5]

Signaling Pathway: (BTK is integrated into the Syk signaling pathway shown above)

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data to illustrate the potential potency and selectivity of this compound against the proposed kinase targets. These values are not based on experimental results and should be considered as examples.

Table 1: In Vitro Kinase Inhibition

Target KinaseIC50 (nM)
FLT3 (Wild-Type)50
FLT3 (ITD)15
RET80
Syk120
BTK25

Table 2: Cellular Activity

Cell LineTarget PathwayEC50 (nM)
MV4-11 (AML, FLT3-ITD)FLT330
TT (Thyroid, RET-mutant)RET150
Ramos (B-cell Lymphoma)BCR (Syk/BTK)75

Experimental Protocols

To validate the potential therapeutic targets of this compound, a series of in vitro and cell-based assays should be conducted.

Experimental Workflow

Experimental_Workflow Compound This compound Biochemical_Assay In Vitro Kinase Assays (FLT3, RET, Syk, BTK) Compound->Biochemical_Assay Determine_IC50 Determine IC50 values Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assays (Phosphorylation, Proliferation) Determine_IC50->Cell_Based_Assay Determine_EC50 Determine EC50 values Cell_Based_Assay->Determine_EC50 Selectivity_Profiling Kinase Selectivity Profiling Determine_EC50->Selectivity_Profiling ADME_Tox In Vitro ADME/Tox Assays Selectivity_Profiling->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization

Drug Discovery Workflow
In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a generalized method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

1. Materials:

  • Purified recombinant kinase (e.g., FLT3, RET, Syk, BTK)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplates

2. Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the kinase and substrate solution to each well and briefly incubate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence, fluorescence) is inversely proportional to the amount of kinase inhibition.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Phosphorylation Assay (General Protocol)

This protocol outlines a method to assess the ability of the test compound to inhibit the phosphorylation of a kinase's downstream target in a cellular context.

1. Materials:

  • Cancer cell line expressing the target kinase (e.g., MV4-11 for FLT3)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Lysis buffer

  • Antibodies: primary antibody against the phosphorylated target (e.g., anti-pSTAT5) and a corresponding secondary antibody.

  • Detection method (e.g., Western blot, ELISA, AlphaLISA®)

2. Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO for a defined period (e.g., 2 hours).

  • If the kinase requires ligand stimulation, add the specific ligand for a short period before cell lysis.

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Analyze the level of the phosphorylated target protein in each lysate using an appropriate immunodetection method.

  • Quantify the signal and normalize it to the total protein concentration or a housekeeping protein.

  • Calculate the percentage of inhibition of phosphorylation at each compound concentration and determine the EC50 value.

Conclusion

While direct experimental evidence is currently lacking, the structural features of this compound suggest its potential as a kinase inhibitor. The most promising therapeutic targets, based on SAR from related compounds, include FLT3, RET, Syk, and BTK, which are implicated in various cancers and autoimmune disorders. The experimental framework provided in this guide offers a systematic approach to validate these potential targets and elucidate the therapeutic promise of this compound. Further investigation is warranted to confirm these hypotheses and to establish a definitive mechanism of action.

References

The Discovery and Enduring Legacy of Pyrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] Recognized as a "privileged scaffold," its versatile structure is a key component in numerous FDA-approved drugs, demonstrating a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The journey of pyrazole from its initial synthesis in the late 19th century to its present-day ubiquity in blockbuster pharmaceuticals is a testament to the enduring power of heterocyclic chemistry in addressing human health challenges. This in-depth technical guide provides a comprehensive overview of the discovery, history, and seminal synthetic methodologies of pyrazole compounds, supplemented with detailed experimental protocols, quantitative data, and visualizations of key biological pathways.

The Genesis of a Scaffold: Ludwig Knorr and the Dawn of Pyrazole Chemistry

The history of pyrazole is inextricably linked to the German chemist Ludwig Knorr. In 1883, while investigating the reactions of ethyl acetoacetate and phenylhydrazine, Knorr serendipitously synthesized the first pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone.[2][3] This landmark discovery, now famously known as the Knorr pyrazole synthesis, laid the foundation for an entirely new field of heterocyclic chemistry.[2][4] Shortly thereafter, in 1887, the structure of this compound was definitively established.[5] The true impact of Knorr's work was realized with the synthesis of Antipyrine (phenazone) in 1883, a methylated derivative of his initial discovery.[6][7] Antipyrine quickly became the first synthetic drug to achieve widespread commercial success as a potent analgesic and antipyretic, a position it held until the ascendancy of Aspirin.[7][8] The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, underscoring the synthetic origins of this important class of compounds.[9]

A timeline of these pivotal moments is illustrated in the diagram below.

G cluster_0 Timeline of Early Pyrazole Discovery 1883 1883: Ludwig Knorr synthesizes the first pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone, and the drug Antipyrine. 1887 1887: The structure of Knorr's first pyrazole derivative is confirmed. 1883->1887 1889 1889: Buchner reports the synthesis of the parent pyrazole. 1887->1889 1959 1959: The first natural pyrazole, 1-pyrazolyl-alanine, is isolated from watermelon seeds. 1889->1959

A brief timeline of the key initial discoveries in pyrazole chemistry.

Quantitative Data of Early Pyrazole Compounds

The following tables summarize the key physical and chemical properties of the parent pyrazole and the two seminal compounds synthesized by Ludwig Knorr.

Table 1: Physicochemical Properties of Pyrazole

PropertyValueReference(s)
Molecular FormulaC₃H₄N₂[10]
Molar Mass68.08 g/mol [10]
Melting Point70 °C[11]
Boiling Point188 °C[11]
Water SolubilityPartially soluble[11]
pKb11.5[11]

Table 2: Physicochemical Properties of 1-Phenyl-3-methyl-5-pyrazolone

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₀N₂O[1]
Molar Mass174.20 g/mol [12]
Melting Point126-128 °C[1][7]
Boiling Point287 °C at 265 mmHg[1]
Water Solubility3 g/L (20 °C)[1]
AppearancePale yellow crystalline powder[1]

Table 3: Physicochemical Properties of Antipyrine (Phenazone)

PropertyValueReference(s)
Molecular FormulaC₁₁H₁₂N₂O[13]
Molar Mass188.23 g/mol [4]
Melting Point110-113 °C[4]
Boiling PointDecomposes before boiling[4]
Water SolubilityFreely soluble in hot water, 1 g in <1 ml of cold water[14]
AppearanceWhite to off-white crystalline powder[4]

Experimental Protocols

The synthesis of pyrazole compounds has evolved significantly since Knorr's initial discovery. However, the fundamental principles of the Knorr synthesis remain a cornerstone of heterocyclic chemistry. This section provides detailed methodologies for the original Knorr synthesis and a modern adaptation for the synthesis of a generic pyrazolone.

Protocol 1: Knorr's Original Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

This protocol is based on the original 1883 publication by Ludwig Knorr, "Einwirkung von Acetessigester auf Phenylhydrazin" (Berichte der deutschen chemischen Gesellschaft, 16 (2), 2597–2599).[9]

Materials and Equipment:

  • Phenylhydrazine (100 g)

  • Ethyl acetoacetate (125 g)

  • Reaction vessel suitable for heating

  • Water bath

  • Apparatus for separating immiscible liquids

  • Crystallization dish

  • Melting point apparatus

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.[9]

  • Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction will occur, resulting in the formation of an oily condensation product and water.[9]

  • Separation of Water: Separate the water formed during the initial condensation from the oily product.[9]

  • Cyclization: Heat the oily condensation product on a water bath for an extended period. This induces cyclization through the elimination of ethanol, leading to the formation of the crude pyrazolone product.[9]

  • Isolation and Purification: Upon cooling, the product will solidify. Collect the solid 1-phenyl-3-methyl-5-pyrazolone. The original publication does not specify a recrystallization step; however, modern procedures would typically involve recrystallization from a suitable solvent like ethanol to obtain a purified product.[9]

The general workflow for the Knorr Pyrazole Synthesis is depicted below.

G cluster_0 Knorr Pyrazole Synthesis Workflow A Combine 1,3-Dicarbonyl Compound and Hydrazine Derivative B Initial Condensation (Formation of Hydrazone Intermediate) A->B C Intramolecular Cyclization (Heating) B->C D Dehydration C->D E Isolation and Purification of Pyrazole Product D->E G cluster_0 Celecoxib Mechanism of Action Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition G cluster_0 Sildenafil Mechanism of Action NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activation cGMP cGMP GC->cGMP GTP GTP GTP->GC PDE5 PDE5 Enzyme cGMP->PDE5 Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation GMP GMP PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibition G cluster_0 Ruxolitinib Mechanism of Action Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene_Expression Gene Transcription Nucleus->Gene_Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

References

An In-depth Technical Guide to 1-tert-butyl-1H-pyrazole-4-carbonitrile: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive, compound-specific Safety Data Sheet (SDS). While a specific SDS for 1-tert-butyl-1H-pyrazole-4-carbonitrile was not located, the following guidance is based on data for structurally related pyrazole derivatives. Always consult with your institution's safety officer and refer to the most current safety data for any chemical before handling.

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a tert-butyl group and a nitrile functional group. The pyrazole scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2][3] Pyrazole derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[1][3] The nitrile group can also serve as a versatile synthetic handle for further molecular elaboration. This guide provides a detailed overview of the known safety, handling, and experimental protocols relevant to this compound and related compounds.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound and its core pyrazole-4-carbonitrile structure.

PropertyValueSource
IUPAC Name 1-(tert-Butyl)-1H-pyrazole-4-carbonitrileN/A
CAS Number 149139-43-5[4]
Molecular Formula C₈H₁₁N₃Calculated
Molecular Weight 149.19 g/mol Calculated
Appearance Solid (expected)N/A
Boiling Point Not availableN/A
Melting Point Not availableN/A

Properties for the related compound 1H-Pyrazole-4-carbonitrile:

PropertyValueSource
Molecular Formula C₄H₃N₃[5]
Molecular Weight 93.09 g/mol [5]

Safety and Handling

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following safety information is compiled from data on analogous pyrazole compounds. It is imperative to handle this compound with the caution appropriate for a novel chemical entity.

Hazard Identification

Based on related pyrazole structures, this compound may present the following hazards.[6][7]

Hazard ClassGHS ClassificationPrecautionary Statements
Acute Toxicity (Oral) Warning (Harmful if swallowed)H302: Harmful if swallowed.[5][7]
Skin Corrosion/Irritation Warning (Causes skin irritation)H315: Causes skin irritation.[6][7]
Serious Eye Damage/Irritation Warning (Causes serious eye irritation)H319: Causes serious eye irritation.[6][7]
Specific Target Organ Toxicity (Single Exposure) Warning (May cause respiratory irritation)H335: May cause respiratory irritation.[6][7]
Precautionary Measures and Personal Protective Equipment (PPE)

When handling this compound, the following precautions should be taken.[6][8][9]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[8][10]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[8]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[11]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[8]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[8]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[6][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or physician immediately.[8][9]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed chemical destruction facility.[8]

Experimental Protocols

General Synthesis of Substituted Pyrazoles

A common method for pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For the target molecule, a potential route could be the reaction of tert-butylhydrazine with a derivative of malononitrile.

Example Reaction Scheme (Hypothetical):

tert-butylhydrazine + (ethoxymethylene)malononitrile → this compound

General Protocol for N-Boc Protected Pyrazole Synthesis:

This protocol describes the protection of a pyrazole ring, which is a common step in the synthesis of more complex derivatives.

  • Reaction Setup: To a solution of the starting pyrazole in dichloromethane, add triethylamine (1.5 equivalents).[12]

  • Addition of Protecting Group: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) to the solution at room temperature.[12]

  • Reaction: Stir the mixture overnight at room temperature.[12]

  • Workup: Wash the dichloromethane solution with a saturated sodium bicarbonate solution, followed by deionized water.[12]

  • Isolation: Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[12]

  • Purification: The product can be further purified by distillation or column chromatography.[12]

Visualizations

General Laboratory Safety Workflow

The following diagram illustrates a general workflow for the safe handling of chemical reagents like this compound.

G General Laboratory Safety Workflow A Assess Hazards (Review SDS) B Select & Don PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Handle Chemical (Weighing, Transfer) C->D E Perform Experiment D->E F Decontaminate & Clean E->F G Proper Waste Disposal F->G H Remove PPE & Wash Hands G->H

Caption: A flowchart for safe chemical handling in a laboratory setting.

Synthetic Workflow for a Substituted Pyrazole

This diagram outlines a generalized workflow for the synthesis and purification of a substituted pyrazole, based on common organic chemistry laboratory procedures.

G Generalized Pyrazole Synthesis Workflow cluster_0 Reaction cluster_1 Workup & Isolation cluster_2 Purification & Analysis A Combine Reactants (e.g., Hydrazine & Dicarbonyl) B Add Solvent & Catalyst A->B C Heat/Stir for Reaction Time B->C D Quench Reaction C->D E Liquid-Liquid Extraction D->E F Dry Organic Layer E->F G Solvent Evaporation F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: A typical workflow for the synthesis and purification of pyrazole derivatives.

Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been definitively associated with this compound in the reviewed literature, the broader class of pyrazole-containing compounds is known to interact with various biological targets. For instance, certain pyrazole derivatives are known to act as inhibitors of enzymes like cyclooxygenase (COX) and kinases.[13] The presence of the tert-butyl group can influence the compound's lipophilicity and steric profile, potentially affecting its binding to biological targets. Further research would be required to elucidate the specific biological effects, if any, of this particular molecule.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-tert-butyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-tert-butyl-1H-pyrazole-4-carbonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the preparation of the key intermediate, 1H-pyrazole-4-carbonitrile, followed by its selective N-tert-butylation. This protocol includes comprehensive methodologies, reagent specifications, and purification techniques. All quantitative data is summarized for clarity, and the experimental workflow is visualized using a diagram.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in the development of therapeutic agents due to their diverse biological activities. The incorporation of a tert-butyl group can enhance metabolic stability and lipophilicity, making this compound a desirable scaffold for novel drug candidates. This protocol outlines a reliable and reproducible method for its laboratory-scale synthesis.

Overall Reaction Scheme

The synthesis of this compound is achieved in two primary steps:

  • Step 1: Synthesis of 1H-pyrazole-4-carbonitrile via the condensation of (ethoxymethylene)malononitrile with hydrazine.

  • Step 2: N-tert-butylation of 1H-pyrazole-4-carbonitrile to yield the final product.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound.

ParameterStep 1: 1H-pyrazole-4-carbonitrileStep 2: this compound
Reactants (Ethoxymethylene)malononitrile, Hydrazine hydrate1H-pyrazole-4-carbonitrile, Di-tert-butyl dicarbonate
Reagents Ethanol4-(Dimethylamino)pyridine (DMAP), Acetonitrile
Molar Ratio (Reactant:Reagent) 1 : 1.11 : 1.2 (Di-tert-butyl dicarbonate), 0.1 (DMAP)
Solvent Ethanol (95%)Acetonitrile
Reaction Temperature Reflux (approx. 78 °C)Room Temperature
Reaction Time 4 hours12 hours
Product Molar Mass ( g/mol ) 93.09149.19
Typical Yield (%) 85-95%70-80%
Purity (by NMR) >95%>98%
Physical Appearance White to off-white solidWhite crystalline solid

Experimental Protocols

Step 1: Synthesis of 1H-pyrazole-4-carbonitrile

This procedure is adapted from established methods for the synthesis of pyrazoles from (ethoxymethylene)malononitrile and hydrazine derivatives.

Materials:

  • (Ethoxymethylene)malononitrile (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (95%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (ethoxymethylene)malononitrile (1.0 eq) in ethanol (100 mL).

  • To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature with continuous stirring. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to afford 1H-pyrazole-4-carbonitrile as a white to off-white solid.

Step 2: Synthesis of this compound

This protocol utilizes di-tert-butyl dicarbonate for the N-tert-butylation, a method known for its mild conditions and good yields.

Materials:

  • 1H-pyrazole-4-carbonitrile (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole-4-carbonitrile (1.0 eq) in acetonitrile (50 mL).

  • To this solution, add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound as a white crystalline solid.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Synthesis of 1H-pyrazole-4-carbonitrile cluster_step2 Step 2: N-tert-butylation A1 Dissolve (ethoxymethylene)malononitrile in Ethanol A2 Add Hydrazine Hydrate A1->A2 A3 Reflux for 4 hours A2->A3 A4 Cool and Precipitate A3->A4 A5 Filter and Dry A4->A5 A6 1H-pyrazole-4-carbonitrile A5->A6 B1 Dissolve 1H-pyrazole-4-carbonitrile in Acetonitrile A6->B1 Intermediate B2 Add Boc₂O and DMAP B1->B2 B3 Stir at RT for 12 hours B2->B3 B4 Concentrate B3->B4 B5 Column Chromatography B4->B5 B6 This compound B5->B6

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Hydrazine hydrate is toxic and corrosive; handle with extreme care.

  • (Ethoxymethylene)malononitrile and di-tert-butyl dicarbonate are irritants. Avoid inhalation and contact with skin and eyes.

  • Acetonitrile is flammable and toxic.

Characterization

The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

This document provides a comprehensive and detailed protocol for the synthesis of this compound. The described two-step procedure is robust and suitable for laboratory-scale preparation, providing a valuable building block for research and development in the pharmaceutical industry.

Application Notes and Protocols for 1-tert-butyl-1H-pyrazole-4-carbonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 1-tert-butyl-1H-pyrazole-4-carbonitrile, a versatile building block in modern organic synthesis, particularly for the development of bioactive molecules. The protocols detailed below are based on established methodologies for analogous pyrazole derivatives and are intended to serve as a foundational guide for researchers.

Introduction

This compound is a valuable heterocyclic intermediate. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, including kinase inhibitors. The tert-butyl group at the N1 position enhances solubility and metabolic stability, while the carbonitrile at the C4 position serves as a versatile handle for a variety of chemical transformations. This document outlines the synthesis of this key intermediate and its subsequent application in constructing more complex molecular architectures relevant to drug discovery.

Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step sequence starting from readily available precursors. A plausible and adaptable route involves the formation of a pyrazole ring followed by introduction of the nitrile functionality. A key strategy would be the cyclization of a suitably substituted hydrazine with a three-carbon synthon, followed by functional group manipulation.

A closely related synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile has been reported and serves as an excellent template for the synthesis of the title compound.[1] The initial steps to form the 1-tert-butyl-pyrazole core are particularly relevant.

Experimental Protocol: Synthesis of 1-tert-butyl-1H-pyrazole-4-carbaldehyde (Intermediate A)

This protocol is adapted from the synthesis of related N-protected pyrazole-4-carboxaldehydes.[2]

  • To a solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous acetonitrile, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford crude 1-(tert-butoxycarbonyl)-1H-pyrazole-4-carbaldehyde.

  • While not the direct target, this intermediate can be subjected to conditions that would selectively cleave the Boc group and allow for alkylation with a tert-butyl source, or alternatively, direct reaction of 1H-pyrazole-4-carbaldehyde with a tert-butylating agent could be explored. A more direct approach would involve the reaction of tert-butylhydrazine with a suitable three-carbon precursor to the 4-formyl pyrazole.

Experimental Protocol: Conversion of Aldehyde to Nitrile
  • To a solution of 1-tert-butyl-1H-pyrazole-4-carbaldehyde (Intermediate A) (1.0 eq) in a suitable solvent such as ethanol or a mixture of formic acid and water, add hydroxylamine hydrochloride (1.2 eq).

  • Heat the mixture to reflux and stir for 2-4 hours until the formation of the oxime is complete (monitored by TLC).

  • Cool the reaction mixture and add a dehydrating agent such as acetic anhydride or phosphorus oxychloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the conversion to the nitrile is complete.

  • Carefully quench the reaction with ice-water and neutralize with a suitable base (e.g., NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in the Synthesis of Bioactive Molecules

The 4-cyano group of this compound is a versatile functional group that can be transformed into various other functionalities, making it a valuable precursor for the synthesis of pyrazole-based kinase inhibitors and other therapeutic agents.[3][4][5][6]

Synthesis of Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine core is a well-established scaffold for kinase inhibitors.[2][7] The synthesis of these bicyclic systems can be achieved from aminopyrazole-carbonitrile precursors.

Workflow for the Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

G A This compound B Nitration (e.g., HNO3/H2SO4) A->B Step 1 C 1-tert-butyl-5-nitro-1H-pyrazole-4-carbonitrile B->C D Reduction (e.g., Fe/HCl or H2/Pd-C) C->D Step 2 E 5-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile D->E F Cyclization with Formamide or Formamidine E->F Step 3 G 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine F->G H Further Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) G->H Step 4 I Kinase Inhibitor Library H->I

Caption: Synthetic workflow for pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Experimental Protocol: Synthesis of 5-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile
  • Carefully add fuming nitric acid to a cooled (0 °C) solution of this compound in concentrated sulfuric acid.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.

  • Wash the solid with cold water until the filtrate is neutral and dry to obtain 1-tert-butyl-5-nitro-1H-pyrazole-4-carbonitrile.

  • To a suspension of the nitro-pyrazole in a mixture of ethanol and water, add iron powder and a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux and stir vigorously for 4-6 hours until the reaction is complete (monitored by TLC).

  • Filter the hot reaction mixture through a pad of Celite® and wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile.

Experimental Protocol: Cyclization to 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Heat a mixture of 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile and an excess of formamide at 180-200 °C for 4-6 hours.

  • Alternatively, the aminopyrazole can be heated with formamidine acetate in a suitable high-boiling solvent like 2-ethoxyethanol.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the desired pyrazolo[3,4-d]pyrimidine.

Functionalization via Cross-Coupling Reactions

To generate a diverse library of potential kinase inhibitors, the pyrazole or pyrazolopyrimidine core can be further functionalized using palladium-catalyzed cross-coupling reactions. This requires the initial synthesis of a halogenated precursor.

Halogenation of the Pyrazole Ring

A 4-halo-1-tert-butyl-1H-pyrazole can be synthesized and then subjected to cross-coupling reactions. The reactivity of 4-halo-pyrazoles in these reactions generally follows the trend I > Br > Cl.[8]

General Workflow for Cross-Coupling Reactions

G A 4-Halo-1-tert-butyl-1H-pyrazole B Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, base) A->B C Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, base) A->C D Buchwald-Hartwig Amination (Amine, Pd catalyst, base) A->D E 4-Aryl-1-tert-butyl-1H-pyrazole B->E F 4-Alkynyl-1-tert-butyl-1H-pyrazole C->F G 4-Amino-1-tert-butyl-1H-pyrazole D->G G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK, PI3K/AKT) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->BTK Inhibition

References

Application Notes and Protocols: 1-tert-butyl-1H-pyrazole-4-carbonitrile as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-tert-butyl-1H-pyrazole-4-carbonitrile is a valuable heterocyclic building block in medicinal chemistry. The pyrazole scaffold is a privileged structure found in numerous FDA-approved drugs and clinical candidates, recognized for its diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties. The tert-butyl group at the N1 position can enhance metabolic stability and lipophilicity, while the nitrile group at the C4 position serves as a versatile synthetic handle for further molecular elaboration. These features make this compound an attractive starting material for the synthesis of novel therapeutic agents, particularly kinase inhibitors.

This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors targeting the Janus kinase (JAK) family, along with specific experimental protocols for key synthetic transformations.

Application in Kinase Inhibitor Synthesis

The pyrazole core is a key component in many kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases. The 4-amino-1-tert-butyl-1H-pyrazole moiety, accessible from this compound, is a particularly important pharmacophore. When coupled with other heterocyclic systems, such as the pyrrolo[2,3-d]pyrimidine core of tofacitinib, it can lead to potent and selective inhibitors of the JAK family of tyrosine kinases.

The JAK-STAT signaling pathway is a critical regulator of cellular processes, including hematopoiesis, inflammation, and immune responses.[1][2] Dysregulation of this pathway is implicated in a range of autoimmune diseases and cancers.[1][3] Small molecule inhibitors targeting JAKs have emerged as a significant therapeutic class for these conditions.[4]

Representative Biological Data of a Pyrazole-Containing Pan-JAK Inhibitor

To illustrate the potential of pyrazole-based scaffolds, the following table summarizes the in vitro kinase inhibitory activity of PF-06263276, a potent pan-JAK inhibitor. While not directly synthesized from this compound in the cited literature, its pyrazole-related core and potent activity highlight the therapeutic promise of this compound class.

CompoundTarget KinaseIC50 (nM)[5][6]
PF-06263276JAK12.2
JAK223.1
JAK359.9
TYK229.7

Signaling Pathway

The JAK-STAT signaling pathway is initiated by the binding of cytokines to their receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immunity.[1][2][7] JAK inhibitors block this cascade by competing with ATP for the binding site on the JAK enzymes, thereby preventing the phosphorylation and activation of STATs.[4]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT_dimer p-STAT Dimer STAT->pSTAT_dimer 4. Dimerization DNA DNA pSTAT_dimer->DNA 5. Nuclear Translocation and DNA Binding Inhibitor 1-tert-butyl-1H-pyrazole -derived Inhibitor Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Regulation

Figure 1. The JAK-STAT signaling pathway and the mechanism of its inhibition.

Experimental Protocols

The following protocols describe a synthetic route to a pyrazolo[2,3-d]pyrimidine core, a common scaffold in JAK inhibitors, starting from this compound. This route involves the conversion of the nitrile to an amine, followed by coupling with a suitable pyrimidine derivative.

Synthetic Workflow

Synthetic_Workflow A This compound B 1-tert-butyl-1H-pyrazole-4-carboxamide A->B Step 1: Hydrolysis C 1-tert-butyl-1H-pyrazol-4-amine B->C Step 2: Hofmann Rearrangement E N-(1-tert-butyl-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine C->E Step 3: Nucleophilic Aromatic Substitution D 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine D->E

Figure 2. Synthetic workflow for a pyrazolo[2,3-d]pyrimidine core.
Protocol 1: Synthesis of 1-tert-butyl-1H-pyrazole-4-carboxamide

This protocol describes the hydrolysis of the nitrile group to a primary amide.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • tert-Butyl alcohol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add tert-butyl alcohol to dissolve the starting material.

  • Add a solution of potassium hydroxide (2.0 eq) in water.

  • Heat the reaction mixture to reflux (approximately 85-95 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the tert-butyl alcohol under reduced pressure using a rotary evaporator.

  • Dilute the aqueous residue with water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-tert-butyl-1H-pyrazole-4-carboxamide.

  • The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 1-tert-butyl-1H-pyrazol-4-amine via Hofmann Rearrangement

This protocol describes the conversion of the primary amide to a primary amine with the loss of one carbon atom.[8][9]

Materials:

  • 1-tert-butyl-1H-pyrazole-4-carboxamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-tert-butyl-1H-pyrazole-4-carboxamide (1.0 eq) in a solution of sodium hydroxide (4.0 eq) in water at 0 °C (ice bath).

  • In a separate flask, prepare a solution of bromine (1.1 eq) in a cold aqueous solution of sodium hydroxide.

  • Slowly add the cold bromine solution to the amide solution at 0 °C with vigorous stirring.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-80 °C for 1-2 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 1-tert-butyl-1H-pyrazol-4-amine can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of N-(1-tert-butyl-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

This protocol describes the nucleophilic aromatic substitution reaction to form the pyrazolopyrimidine core, a key scaffold for many JAK inhibitors.

Materials:

  • 1-tert-butyl-1H-pyrazol-4-amine

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or sealed tube

  • Magnetic stirrer with heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or sealed tube, add 1-tert-butyl-1H-pyrazol-4-amine (1.0 eq), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and a small amount of water (e.g., 10:1 dioxane:water).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(1-tert-butyl-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex, biologically active molecules in medicinal chemistry. Its utility in constructing potent kinase inhibitors, particularly those targeting the JAK-STAT signaling pathway, has been highlighted. The provided protocols offer a practical guide for the transformation of this starting material into key intermediates and ultimately into the core structures of promising therapeutic agents. The adaptability of the pyrazole scaffold ensures its continued importance in the discovery and development of new drugs.

References

Application Notes and Protocols: 1-tert-butyl-1H-pyrazole-4-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapies. 1-tert-butyl-1H-pyrazole-4-carbonitrile, in particular, represents a key building block in the synthesis of potent kinase inhibitors. The tert-butyl group can provide steric bulk and lipophilicity, often fitting into specific hydrophobic pockets of ATP-binding sites in kinases, while the carbonitrile group is a versatile handle for further chemical modifications. Although direct biological activity of this compound is not extensively documented, its derivatives have shown significant promise, particularly as inhibitors of the Janus kinase (JAK) family, which are pivotal in cytokine signaling pathways implicated in cancer and inflammatory diseases.

Key Applications in Drug Discovery

The primary application of this compound in drug discovery is as a versatile intermediate for the synthesis of more complex molecules, especially kinase inhibitors. The pyrazole-4-carbonitrile moiety is a precursor to the pyrazolo[3,4-d]pyrimidine core, a well-established pharmacophore for inhibitors of various kinases, including JAKs, Src family kinases, and others.[1]

Inhibition of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a central role in immunity, cell growth, and hematopoiesis.[2][3] Dysregulation of this pathway is a hallmark of various cancers and autoimmune disorders.[2][4] Consequently, JAKs have emerged as significant therapeutic targets. Several pyrazole-based compounds have been developed as potent JAK inhibitors.[5]

The general mechanism involves the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize and translocate to the nucleus to regulate gene expression.[3]

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Recruits STAT STAT Receptor->STAT Recruits pJAK pJAK JAK->pJAK Phosphorylation pJAK->Receptor pJAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor 1-tert-butyl-1H-pyrazole- 4-carbonitrile Derivative (e.g., Pyrazolo[3,4-d]pyrimidine) Inhibitor->pJAK Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrazole derivatives.

Quantitative Data of Related Pyrazole Derivatives

Compound IDTarget Kinase(s)IC₅₀ (nM)Cell LineAnti-proliferative IC₅₀ (µM)Reference
3f JAK13.4PC-3>10[5]
JAK22.2HEL1.25[5]
JAK33.5K5622.17[5]
MCF-73.24[5]
MOLT41.98[5]
11b JAK112.3HEL0.35[5]
JAK26.8K5620.37[5]
JAK316.5PC-3>10[5]
MCF-7>10[5]
MOLT4>10[5]
Ruxolitinib JAK13.3HEL0.42[5]
JAK22.8K5620.53[5]

Experimental Protocols

The following protocols outline the synthesis of a potent pyrazolo[3,4-d]pyrimidine JAK inhibitor, which can be conceptually derived from a this compound scaffold, and a general in vitro kinase inhibition assay.

Protocol 1: Synthesis of a Pyrazolo[3,4-d]pyrimidine-based JAK Inhibitor

This protocol describes a representative synthesis of a 4-amino-pyrazolo[3,4-d]pyrimidine derivative, a common core for JAK inhibitors.

Workflow Diagram:

Synthesis_Workflow Start 5-Amino-1-tert-butyl- 1H-pyrazole-4-carbonitrile Step1 Cyclization with Formamide Start->Step1 Intermediate1 1-tert-butyl-1H-pyrazolo[3,4-d] -pyrimidin-4-amine Step1->Intermediate1 Step2 Halogenation (e.g., with POCl₃) Intermediate1->Step2 Intermediate2 4-Chloro-1-tert-butyl-1H- pyrazolo[3,4-d]pyrimidine Step2->Intermediate2 Step3 Suzuki Coupling with (R)-3-(4-boronic acid-1H-pyrazol-1-yl)-3 -cyclopentylpropanenitrile Intermediate2->Step3 Final Final JAK Inhibitor (e.g., Ruxolitinib analog) Step3->Final

Caption: Synthetic workflow for a pyrazolo[3,4-d]pyrimidine-based JAK inhibitor.

Methodology:

  • Step 1: Synthesis of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

    • To a solution of 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile (1.0 eq) in formamide (10 vol), add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

    • Heat the reaction mixture at 150-180 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the desired pyrazolo[3,4-d]pyrimidin-4-amine.

  • Step 2: Synthesis of 4-Chloro-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidine.

    • Suspend the product from Step 1 (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 vol).

    • Add a catalytic amount of N,N-dimethylaniline.

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the chlorinated intermediate.

  • Step 3: Suzuki Coupling to Yield the Final Inhibitor.

    • To a degassed mixture of the chlorinated intermediate from Step 2 (1.0 eq), a suitable boronic acid or ester partner (e.g., (R)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile) (1.1 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a suitable solvent system (e.g., dioxane/water), add a base (e.g., Na₂CO₃, 2.0 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Purify the crude product by column chromatography on silica gel to afford the final JAK inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method to assess the inhibitory activity of a compound against a target kinase.

Workflow Diagram:

Kinase_Assay_Workflow Prep Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Dilute Serially Dilute Test Compound Prep->Dilute Incubate Incubate Kinase, Substrate, and Test Compound Dilute->Incubate Initiate Initiate Reaction with ATP Incubate->Initiate Stop Stop Reaction Initiate->Stop Detect Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) Stop->Detect Analyze Calculate IC₅₀ Detect->Analyze

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing the purified target kinase (e.g., JAK1, JAK2, or JAK3), a specific substrate peptide, and MgCl₂.

    • Prepare a stock solution of the test compound (e.g., synthesized pyrazolo[3,4-d]pyrimidine) in DMSO.

  • Compound Dilution:

    • Perform serial dilutions of the test compound stock solution in DMSO to create a range of concentrations for IC₅₀ determination.

  • Reaction Setup:

    • In a 96-well or 384-well plate, add the kinase, the substrate, and the diluted test compound to the reaction buffer.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding a solution of ATP (at a concentration close to its Km value for the specific kinase).

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a suitable stop reagent.

    • Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.

  • Data Analysis:

    • Measure the signal (luminescence or fluorescence) for each well.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a valuable scaffold in drug discovery, serving as a key intermediate in the synthesis of potent kinase inhibitors. Its derivatives, particularly those with a pyrazolo[3,4-d]pyrimidine core, have demonstrated significant inhibitory activity against the JAK/STAT signaling pathway, a crucial target in oncology and immunology. The provided protocols offer a foundational framework for the synthesis and evaluation of novel drug candidates based on this promising chemical entity. Further exploration of the structure-activity relationships of this compound derivatives is warranted to develop next-generation targeted therapies.

References

Application Notes and Protocols for the Derivatization of 1-tert-butyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 1-tert-butyl-1H-pyrazole-4-carbonitrile, a valuable scaffold in medicinal chemistry. The functionalization of the C4-nitrile group into other key chemical moieties such as carboxylic acids, primary amines, and tetrazoles opens up a wide array of possibilities for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The tert-butyl group at the N1 position provides steric bulk and metabolic stability, making these derivatives particularly interesting for drug discovery programs.

General Derivatization Scheme

The following diagram illustrates the three primary derivatization pathways for this compound covered in these protocols.

Derivatization_Pathways cluster_products Derivatives This compound This compound 1-tert-butyl-1H-pyrazole-4-carboxylic acid 1-tert-butyl-1H-pyrazole-4-carboxylic acid This compound->1-tert-butyl-1H-pyrazole-4-carboxylic acid Hydrolysis 1-(1-tert-butyl-1H-pyrazol-4-yl)methanamine 1-(1-tert-butyl-1H-pyrazol-4-yl)methanamine This compound->1-(1-tert-butyl-1H-pyrazol-4-yl)methanamine Reduction 1-tert-butyl-4-(1H-tetrazol-5-yl)-1H-pyrazole 1-tert-butyl-4-(1H-tetrazol-5-yl)-1H-pyrazole This compound->1-tert-butyl-4-(1H-tetrazol-5-yl)-1H-pyrazole [3+2] Cycloaddition

Caption: Derivatization pathways for this compound.

Protocol 1: Hydrolysis to 1-tert-butyl-1H-pyrazole-4-carboxylic acid

The conversion of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. Carboxylic acids are versatile intermediates that can be further modified, for example, into esters or amides. Both acidic and basic hydrolysis conditions can be employed for this transformation.[1][2][3][4][5][6][7][8]

Experimental Workflow: Hydrolysis

Hydrolysis_Workflow start Start dissolve Dissolve Nitrile in Solvent start->dissolve add_reagent Add Acid or Base dissolve->add_reagent reflux Heat to Reflux add_reagent->reflux monitor Monitor Reaction (TLC) reflux->monitor workup Acidic/Basic Work-up monitor->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Crystallization/Chromatography) concentrate->purify end End purify->end

Caption: General workflow for the hydrolysis of the nitrile.

Acid-Catalyzed Hydrolysis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water (e.g., 1:1 v/v).

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 12-24 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, adjust the pH of the solution to acidic (pH 2-3) with a suitable base (e.g., NaOH solution) if starting from a strong acid, which may cause precipitation of the carboxylic acid.

  • Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Base-Catalyzed Hydrolysis Protocol
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend this compound (1.0 eq.) in an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide (e.g., 10-20% w/v).[1][9] A co-solvent such as ethanol or methanol can be added to improve solubility.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) for 4-16 hours.[9] Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of 2-3. This will protonate the carboxylate salt to form the carboxylic acid, which may precipitate.[2]

  • Isolation: If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous solution with an appropriate organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the crude product by recrystallization or column chromatography.

ParameterAcid HydrolysisBase Hydrolysis
Reagents Concentrated HCl, H₂ONaOH or KOH, H₂O, optional co-solvent
Temperature Reflux (100-110 °C)Reflux (80-100 °C)
Reaction Time 12-24 hours4-16 hours
Work-up Neutralization/pH adjustmentAcidification
Expected Yield Good to excellentGood to excellent

Protocol 2: Reduction to 1-(1-tert-butyl-1H-pyrazol-4-yl)methanamine

The reduction of the nitrile group to a primary amine provides a versatile synthetic handle for the introduction of various substituents through, for example, amide bond formation or reductive amination. Common reducing agents for this transformation include Lithium Aluminum Hydride (LAH) and catalytic hydrogenation with Raney Nickel.[10][11][12]

Experimental Workflow: Reduction

Reduction_Workflow start Start dissolve Dissolve Nitrile in Anhydrous Solvent start->dissolve add_reagent Add Reducing Agent (e.g., LAH or Raney Ni/H2 source) dissolve->add_reagent react Stir at Appropriate Temperature add_reagent->react monitor Monitor Reaction (TLC) react->monitor quench Quench Reaction (carefully!) monitor->quench workup Aqueous Work-up quench->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify end End purify->end

Caption: General workflow for the reduction of the nitrile to a primary amine.

Reduction with Lithium Aluminum Hydride (LAH)
  • Reaction Setup: To a stirred suspension of LAH (1.5-3.0 eq.) in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 eq.) in the same solvent dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The reaction can be gently heated to reflux if necessary. Monitor the reaction by TLC.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C and quench by the sequential and careful dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH in grams. Stir the resulting granular precipitate for 30 minutes.

  • Isolation: Filter the precipitate and wash it thoroughly with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine. The product can be further purified by distillation or column chromatography.

Reduction with Raney® Nickel
  • Reaction Setup: In a suitable pressure vessel, suspend Raney® Nickel (approx. 10-20% by weight of the nitrile) in a solvent such as ethanol or methanol. Add the this compound.

  • Reaction: Pressurize the vessel with hydrogen gas (typically 50-500 psi) and stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 6-24 hours. Alternatively, a hydrogen donor like potassium borohydride can be used at atmospheric pressure.[10]

  • Work-up: After the reaction is complete, carefully filter the catalyst through a pad of Celite®. Caution: Raney® Nickel is pyrophoric and should be kept wet.

  • Isolation: Remove the solvent from the filtrate under reduced pressure.

  • Purification: The resulting crude amine can be purified by distillation or column chromatography.

ParameterLAH ReductionRaney® Nickel Reduction
Reagents Lithium Aluminum HydrideRaney® Nickel, H₂ gas or KBH₄
Solvent Anhydrous Ether (THF, Et₂O)Ethanol, Methanol
Temperature 0 °C to refluxRoom temperature to 60 °C
Pressure AtmosphericAtmospheric to high pressure
Work-up Careful quenching with H₂O/NaOHFiltration of catalyst
Expected Yield HighGood to high

Protocol 3: [3+2] Cycloaddition to 1-tert-butyl-4-(1H-tetrazol-5-yl)-1H-pyrazole

The tetrazole ring is a well-known bioisostere for the carboxylic acid group in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties.[13] The most common method for its synthesis from a nitrile is the [3+2] cycloaddition with an azide source.[13][14][15][16][17][18][19][20][21][22][23]

Experimental Workflow: Tetrazole Synthesis

Tetrazole_Workflow start Start mix Mix Nitrile, Azide Source, and Catalyst in Solvent start->mix heat Heat Reaction Mixture mix->heat monitor Monitor Reaction (TLC) heat->monitor cool Cool to Room Temperature monitor->cool acidify Acidify with HCl cool->acidify extract Extract with Organic Solvent acidify->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization) concentrate->purify end End purify->end

Caption: General workflow for the synthesis of a tetrazole from a nitrile.

Zinc-Catalyzed Tetrazole Synthesis
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), sodium azide (1.5-2.0 eq.), and a zinc salt such as zinc(II) bromide or zinc(II) chloride (1.0-1.5 eq.) in a suitable solvent like water or DMF.[15][17]

  • Reaction: Heat the reaction mixture to 100-120 °C for 12-24 hours. The reaction should be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Acidify the solution to pH 2-3 with concentrated hydrochloric acid.

  • Isolation: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tetrazole can be purified by recrystallization.

Ammonium Chloride Promoted Tetrazole Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.), sodium azide (1.5-2.0 eq.), and ammonium chloride (1.5-2.0 eq.) in DMF.[23]

  • Reaction: Heat the mixture to 100-130 °C for 12-48 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water. Acidify with dilute HCl to pH 2-3 to precipitate the product.

  • Isolation: Collect the precipitate by filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

ParameterZinc-CatalyzedAmmonium Chloride Promoted
Reagents NaN₃, ZnBr₂ or ZnCl₂NaN₃, NH₄Cl
Solvent Water or DMFDMF
Temperature 100-120 °C100-130 °C
Reaction Time 12-24 hours12-48 hours
Work-up Acidification and extractionAcidification and precipitation
Expected Yield Good to excellentGood to excellent

Disclaimer: These protocols are intended as a guide and may require optimization for the specific substrate and scale of the reaction. All experiments should be performed by qualified personnel in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times. Special care should be taken when working with azides and strong reducing agents like LAH.

References

Application Notes and Protocols for the Analytical Characterization of 1-tert-butyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques for the characterization of 1-tert-butyl-1H-pyrazole-4-carbonitrile (CAS No. 149139-43-5). The protocols outlined below are designed to ensure accurate structural elucidation, purity assessment, and quality control.

Compound Information

ParameterValue
IUPAC Name 1-(tert-butyl)-1H-pyrazole-4-carbonitrile
CAS Number 149139-43-5
Molecular Formula C₈H₁₁N₃
Molecular Weight 149.19 g/mol
Melting Point 89-91°C[1]

Analytical Techniques

A multi-technique approach is recommended for the comprehensive characterization of this compound. This includes Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, Mass Spectrometry (MS) for molecular weight determination, Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification, and Chromatographic techniques for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of this compound. Both ¹H and ¹³C NMR are essential.

Data Presentation: Predicted NMR Spectral Data

¹H NMR (CDCl₃, 400 MHz) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-3~7.8 - 8.2Singlet1HPyrazole ring proton
H-5~7.6 - 8.0Singlet1HPyrazole ring proton
-C(CH₃)₃~1.6Singlet9Htert-butyl protons
¹³C NMR (CDCl₃, 101 MHz) Predicted Chemical Shift (δ, ppm) Assignment
C-5~140 - 145Pyrazole ring carbon
C-3~130 - 135Pyrazole ring carbon
C≡N~115 - 120Nitrile carbon
C-4~90 - 95Pyrazole ring carbon
-C(CH₃)₃~60 - 65Quaternary tert-butyl carbon
-C(CH₃)₃~29 - 32Methyl carbons of tert-butyl group

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; vortex if necessary.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at 298 K.

      • Use a spectral width of at least 16 ppm.

      • Employ a pulse angle of 30-45 degrees.

      • Set the relaxation delay to 1-2 seconds.

      • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire the spectrum at 298 K.

      • Use a spectral width of at least 220 ppm.

      • Employ a proton-decoupled pulse sequence.

      • Set the relaxation delay to 2-5 seconds.

      • Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the peaks based on their chemical shifts, multiplicities, and integrations.

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400 MHz NMR Spectrometer transfer->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate integrate Integration (¹H) calibrate->integrate assign Peak Assignment integrate->assign report report assign->report Final Report

NMR analysis workflow for this compound.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Data Presentation: Expected Mass Spectrometry Data

Technique Ionization Mode Expected m/z Assignment
Electrospray (ESI)Positive150.1026[M+H]⁺
Electron Impact (EI)-149.0953[M]⁺
Electron Impact (EI)-134.0718[M-CH₃]⁺
Electron Impact (EI)-93.0327[M-C₄H₈]⁺

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Parameters (GC-MS):

    • Gas Chromatograph (GC):

      • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

      • Inlet Temperature: 250°C.

      • Injection Volume: 1 µL.

      • Injection Mode: Split (e.g., 20:1 ratio).

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 80°C, hold for 2 minutes.

        • Ramp to 280°C at 15°C/min.

        • Hold at 280°C for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-300.

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺.

    • Analyze the fragmentation pattern to confirm the structure.

Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Interpretation prep_sol Prepare 1 mg/mL solution in Dichloromethane gc_inj Inject into GC prep_sol->gc_inj gc_sep Chromatographic Separation gc_inj->gc_sep ms_ion EI Ionization (70 eV) gc_sep->ms_ion ms_det Mass Detection ms_ion->ms_det mol_ion Identify Molecular Ion ms_det->mol_ion frag Analyze Fragmentation mol_ion->frag confirm Confirm Structure frag->confirm report report confirm->report Final Report

GC-MS analysis workflow for this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Data Presentation: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~2970StrongC-H stretch (tert-butyl)
~2230StrongC≡N stretch (nitrile)
~1550MediumC=N stretch (pyrazole ring)
~1470MediumC-H bend (tert-butyl)

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Instrument Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • Identify and label the major absorption peaks.

    • Correlate the observed peaks with known functional group frequencies.

Visualization: FT-IR Experimental Workflow

FTIR_Workflow sample_prep Place Sample on ATR Crystal background Collect Background Spectrum sample_prep->background sample_spec Collect Sample Spectrum background->sample_spec analysis Identify and Assign Peaks sample_spec->analysis report Generate Report analysis->report

FT-IR analysis workflow for this compound.
High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for determining the purity of this compound.

Data Presentation: HPLC Method Parameters

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% formic acid)
Gradient 30% to 95% Acetonitrile over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30°C

Experimental Protocol: HPLC Analysis

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL of this compound in acetonitrile.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • Instrument Setup and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject 10 µL of the sample solution.

    • Run the gradient method as described in the table above.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_acq HPLC Analysis cluster_proc Data Processing prep_hplc Prepare 0.1 mg/mL solution in mobile phase hplc_inj Inject into HPLC prep_hplc->hplc_inj hplc_sep Reverse-Phase Separation hplc_inj->hplc_sep uv_det UV Detection (254 nm) hplc_sep->uv_det integrate_hplc Integrate Peaks uv_det->integrate_hplc purity Calculate Purity integrate_hplc->purity report report purity->report Final Report

References

Application Notes and Protocols for 1-tert-butyl-1H-pyrazole-4-carbonitrile in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-tert-butyl-1H-pyrazole-4-carbonitrile as a key building block in the synthesis of potent and selective kinase inhibitors. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to form crucial interactions within the ATP-binding site of various kinases. The inclusion of a tert-butyl group can enhance binding to lipophilic pockets within the kinase domain, contributing to improved potency and selectivity.

General Synthetic Strategy

This compound serves as a versatile starting material for the introduction of a functionalized pyrazole core into kinase inhibitor scaffolds. A common synthetic strategy involves the conversion of the nitrile group into an amine, which can then be further elaborated. For instance, the nitrile can be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid, which can then be converted to an amide. A more direct approach involves the conversion of the nitrile to a 4-aminopyrazole, which can then undergo coupling reactions with various heterocyclic systems to afford the final kinase inhibitor.

A representative synthetic workflow is depicted below, showcasing the transformation of this compound into a key 4-aminopyrazole intermediate, followed by a coupling reaction to yield a generic kinase inhibitor structure.

G A This compound B Reduction or Hydrolysis/Curtius Rearrangement A->B C 1-tert-butyl-1H-pyrazol-4-amine B->C D Coupling Reaction (e.g., Buchwald-Hartwig or Nucleophilic Aromatic Substitution) C->D F Kinase Inhibitor Scaffold D->F E Heterocyclic Core (e.g., Pyrimidine, Pyridine) E->D

Caption: General workflow for the synthesis of kinase inhibitors from this compound.

Target Kinase Signaling Pathways

Kinase inhibitors synthesized from pyrazole derivatives, including those with a tert-butyl moiety, target a wide range of signaling pathways implicated in cancer and inflammatory diseases. Two of the most prominent pathways are the JAK-STAT and ALK signaling pathways.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity, cell proliferation, and hematopoiesis. Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms and autoimmune disorders.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT (monomer) Receptor->STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation JAK->JAK Trans-phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation & DNA Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiation Cytokine Cytokine Cytokine->Receptor Binding & Dimerization Inhibitor JAK Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by JAK inhibitors.

ALK Signaling Pathway

The Anaplastic Lymphoma Kinase (ALK) signaling pathway is crucial for the development of the nervous system. In certain cancers, such as non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK) that result in constitutive activation of ALK, driving tumor growth and survival.

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_fusion EML4-ALK Fusion Protein RAS RAS ALK_fusion->RAS PI3K PI3K ALK_fusion->PI3K JAK_STAT JAK/STAT Pathway ALK_fusion->JAK_STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT Cell_Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Cell_Proliferation JAK_STAT->Transcription_Factors Transcription_Factors->Cell_Proliferation Gene Expression Inhibitor ALK Inhibitor (e.g., Crizotinib) Inhibitor->ALK_fusion Inhibition

Caption: The ALK signaling pathway and the point of inhibition by ALK inhibitors.

Quantitative Data: In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative kinase inhibitors featuring a tert-butyl-pyrazole scaffold. This data highlights the potency of this chemical motif against various kinase targets.

Compound IDTarget Kinase(s)IC50 (nM)Cell-based Assay IC50 (nM)Reference
BIRB 796 p38α MAP Kinase38-[1]
Compound 1 Akt1-61[2]
Compound 22 CDK12380247 (MiaPaCa2)[2]
FN-1501 FLT3, CDK2, CDK4, CDK62.33 (FLT3), 1.02 (CDK2), 0.39 (CDK4), 1.55 (CDK6)8 (MV4-11)[3]
Compound 8a BMPR2506-[4]
Compound 43d CDK16-33.4[5]

Experimental Protocols

The following protocols are representative examples for the synthesis of kinase inhibitors utilizing a tert-butyl-pyrazole core. These may require optimization based on the specific target molecule and available laboratory equipment.

Protocol 1: Synthesis of 1-tert-butyl-1H-pyrazol-4-amine (Intermediate)

This protocol describes a potential route for the synthesis of the key amine intermediate from this compound.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Starting Material: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Work-up: Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate. Combine the filtrate and washes, and separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 1-tert-butyl-1H-pyrazol-4-amine.

Protocol 2: Representative Synthesis of a Pyrimidine-based Kinase Inhibitor via Buchwald-Hartwig Coupling

This protocol outlines a general procedure for the coupling of an amino-pyrazole with a chlorinated pyrimidine core, a common step in the synthesis of many kinase inhibitors.

Materials:

  • 1-tert-butyl-1H-pyrazol-4-amine (from Protocol 1)

  • 2,4-dichloropyrimidine (or other suitable chlorinated heterocycle)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Argon or nitrogen atmosphere

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add 1-tert-butyl-1H-pyrazol-4-amine (1.0 eq.), 2,4-dichloropyrimidine (1.1 eq.), Pd(OAc)₂ (0.05 eq.), Xantphos (0.1 eq.), and Cs₂CO₃ (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Washing: Wash the combined filtrate with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrimidine-based kinase inhibitor.

References

Application Notes and Protocols for Developing Assays with 1-tert-butyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and utilizing assays to characterize the biological activity of 1-tert-butyl-1H-pyrazole-4-carbonitrile. The pyrazole scaffold is a well-established pharmacophore in drug discovery, frequently found in potent enzyme inhibitors, particularly protein kinase inhibitors. While specific biological data for this compound is not extensively documented in publicly available literature, its structural features suggest it may exhibit inhibitory activity against various protein kinases.

The following sections detail generalized protocols and application notes for assays commonly employed to evaluate pyrazole-containing compounds. These methodologies can be adapted to investigate the biological effects of this compound and similar molecules.

Data Presentation: Exemplary Inhibitory Activities of Pyrazole Derivatives

To provide a context for the potential efficacy of pyrazole-based compounds, the following tables summarize the inhibitory activities of various pyrazole derivatives against different protein kinases and cancer cell lines. This data, compiled from various research sources, illustrates the therapeutic potential of this class of compounds.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazole-Based Compounds

CompoundTarget KinaseIC50 (nM)Assay Type
AfuresertibAkt10.08 (Ki)Biochemical
Compound 3ALK2.9Biochemical
Compound 6Aurora A160Biochemical
RuxolitinibJAK1~3Biochemical
RuxolitinibJAK2~3Biochemical
PrexasertibCHK1< 1Biochemical

Table 2: Anti-proliferative Activity of Selected Pyrazole-Based Compounds in Cancer Cell Lines

CompoundCell LineCancer TypeGI50 (µM)
AfuresertibHCT116Colon0.95
Compound 6HCT116Colon0.39
Compound 6MCF-7Breast0.46
Pyrazole Derivative 5bK562Leukemia0.021
Pyrazole Derivative 5bA549Lung0.69

Experimental Protocols

The following are detailed protocols for key experiments relevant to the characterization of potential kinase inhibitors like this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay quantifies the enzymatic activity of a target kinase by measuring the amount of ADP produced, providing a direct measure of a compound's inhibitory potential.

Materials:

  • This compound (or other test compounds) dissolved in DMSO

  • Recombinant target kinase

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Assay Plate Setup: Add 5 µL of the diluted test compound, a known positive control inhibitor, and DMSO (as a negative control) to the respective wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of the target kinase enzyme solution to all wells and mix gently.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be near the Km value for the specific kinase.

  • Reaction Incubation: Incubate the reaction for 60 minutes at 30°C.

  • Reaction Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's protocol.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This cell-based assay assesses the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[1]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, K562)[1]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[1]

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for 72 hours.[1]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth) value.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound directly binds to its intended target protein within a cellular environment.[2][3][4][5] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[2][4]

Materials:

  • Intact cells expressing the target protein

  • This compound (or other test compounds)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibodies specific to the target protein and a loading control

  • Western blotting reagents and equipment

  • Thermal cycler

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[2] Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[2]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[2]

  • Protein Quantification: Collect the supernatant (soluble protein fraction) and determine the protein concentration.

  • Western Blotting: Separate the proteins from the soluble fraction by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target protein. A loading control antibody should also be used.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the percentage of soluble protein relative to the unheated control against the temperature to generate "melting curves." A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the evaluation of this compound.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_data Data Analysis biochem_assay In Vitro Kinase Assay ic50 IC50 Determination biochem_assay->ic50 cell_viability Cell Viability Assay gi50 GI50 Determination cell_viability->gi50 target_engagement CETSA tm_shift Tm Shift Analysis target_engagement->tm_shift

Experimental workflow for inhibitor characterization.

kinase_inhibition_pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase Protein Kinase receptor->kinase proliferation Cell Proliferation survival Cell Survival kinase->proliferation kinase->survival inhibitor This compound inhibitor->kinase

Generic kinase signaling pathway and point of inhibition.

cetsa_principle protein_unbound Target Protein heat_unbound Heat denatured_unbound Denatured & Aggregated heat_unbound->denatured_unbound protein_bound Target Protein + Ligand heat_bound Heat stable_bound Stabilized & Soluble heat_bound->stable_bound

Principle of the Cellular Thermal Shift Assay (CETSA).

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-tert-butyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 1-tert-butyl-1H-pyrazole-4-carbonitrile, a valuable building block in pharmaceutical and agrochemical research. The described methodology is a robust two-step process designed for scalability and efficiency.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structural motif is present in a range of compounds investigated for therapeutic applications. The protocol outlined below offers a reliable and scalable route to this compound, starting from readily available materials. The synthesis proceeds via the formation of 1-tert-butyl-1H-pyrazole, followed by a Vilsmeier-Haack formylation to yield the corresponding 4-carbaldehyde, which is then converted to the target nitrile.

Overall Synthetic Scheme

The large-scale synthesis of this compound is achieved through the following two-step reaction sequence:

Synthetic Pathway tert-Butylhydrazine tert-Butylhydrazine Step1 Step 1: Pyrazole Formation tert-Butylhydrazine->Step1 Malonaldehyde bis(dimethyl acetal) Malonaldehyde bis(dimethyl acetal) Malonaldehyde bis(dimethyl acetal)->Step1 1-tert-butyl-1H-pyrazole 1-tert-butyl-1H-pyrazole Step1->1-tert-butyl-1H-pyrazole Step2a Step 2a: Formylation 1-tert-butyl-1H-pyrazole->Step2a Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Step2a 1-tert-butyl-1H-pyrazole-4-carbaldehyde 1-tert-butyl-1H-pyrazole-4-carbaldehyde Step2a->1-tert-butyl-1H-pyrazole-4-carbaldehyde Step2b Step 2b: Oximation & Dehydration 1-tert-butyl-1H-pyrazole-4-carbaldehyde->Step2b Hydroxylamine Hydroxylamine (or other dehydrating agent) Hydroxylamine->Step2b This compound This compound Step2b->this compound

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-tert-butyl-1H-pyrazole

This step involves the cyclocondensation of tert-butylhydrazine with malonaldehyde bis(dimethyl acetal) to form the pyrazole ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
tert-Butylhydrazine hydrochloride124.6112.46100
Sodium hydroxide (50% aq. solution)40.00~8.0~100
Malonaldehyde bis(dimethyl acetal)164.2016.42100
Toluene-50 L-
Water-50 L-
Brine (saturated NaCl solution)-20 L-

Procedure:

  • Reaction Setup: To a 100 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add tert-butylhydrazine hydrochloride (12.46 kg, 100 mol) and water (20 L).

  • Basification: Cool the mixture to 10-15 °C and slowly add 50% aqueous sodium hydroxide (~8.0 kg, 100 mol) while maintaining the temperature below 25 °C. Stir for 30 minutes to ensure complete dissolution and liberation of the free base.

  • Extraction of Hydrazine: Add toluene (20 L) to the reactor and stir vigorously for 15 minutes. Stop stirring and allow the layers to separate. Collect the upper organic layer containing the tert-butylhydrazine.

  • Reaction: To a separate 100 L reactor, charge the toluene solution of tert-butylhydrazine. Add malonaldehyde bis(dimethyl acetal) (16.42 kg, 100 mol) portion-wise over 1 hour, maintaining the internal temperature below 40 °C.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water (2 x 25 L) and brine (20 L).

  • Isolation: Concentrate the organic layer under reduced pressure to obtain crude 1-tert-butyl-1H-pyrazole as an oil. The product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

Expected Yield: 85-95%

Step 2: Synthesis of this compound

This step proceeds in two parts: a) Vilsmeier-Haack formylation of 1-tert-butyl-1H-pyrazole to the 4-carbaldehyde, and b) conversion of the aldehyde to the nitrile.

Part A: Vilsmeier-Haack Formylation

Experimental Workflow cluster_0 Step 2a: Formylation Start_A Charge DMF to Reactor Cool_DMF Cool DMF to 0-5 °C Start_A->Cool_DMF Add_POCl3 Slowly Add POCl3 (Vilsmeier Reagent Formation) Cool_DMF->Add_POCl3 Stir_Vilsmeier Stir for 30 min at 0-5 °C Add_POCl3->Stir_Vilsmeier Add_Pyrazole Add 1-tert-butyl-1H-pyrazole in DMF Stir_Vilsmeier->Add_Pyrazole Heat_Reaction Heat to 80-90 °C for 2-3 h Add_Pyrazole->Heat_Reaction Monitor_A Monitor by TLC/GC-MS Heat_Reaction->Monitor_A Quench Cool and Quench with Ice-Water & NaOH Solution Monitor_A->Quench Reaction Complete Extract_A Extract with Toluene Quench->Extract_A Wash_A Wash Organic Layer Extract_A->Wash_A Concentrate_A Concentrate to obtain Aldehyde Wash_A->Concentrate_A

Application Notes and Protocols for the Functionalization of 1-tert-butyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical functionalization of the pyrazole ring and the carbonitrile group of 1-tert-butyl-1H-pyrazole-4-carbonitrile. This versatile building block is a valuable starting material for the synthesis of diverse molecular scaffolds, particularly for the development of kinase inhibitors and other biologically active compounds. The protocols provided herein are based on established chemical transformations and offer a starting point for further derivatization and exploration in drug discovery programs.

Functionalization of the 4-Carbonitrile Group

The carbonitrile group at the 4-position of the pyrazole ring is a versatile handle for a variety of chemical transformations, allowing for its conversion into carboxylic acids, amides, and ketones. These functional groups are key components in many pharmacologically active molecules, providing points for further modification and interaction with biological targets.

Hydrolysis to Carboxylic Acid

Hydrolysis of the nitrile group provides the corresponding carboxylic acid, a crucial intermediate for the synthesis of amides, esters, and other derivatives.

dot

start This compound intermediate Amide Intermediate start->intermediate H₂O, H⁺ or OH⁻ product 1-tert-butyl-1H-pyrazole-4-carboxylic acid intermediate->product H₂O, H⁺ or OH⁻

Caption: Hydrolysis of the nitrile to a carboxylic acid.

This protocol is adapted from a similar transformation of a pyrazole derivative.[1]

  • Dissolution: Dissolve potassium hydroxide (1.7 g, 0.027 mol) in 20 mL of ethanol.

  • Reaction Initiation: Pour the potassium hydroxide solution into a refluxing solution of this compound (assumed 0.0135 mol, adjust as necessary) in 50 mL of ethanol.

  • Heating: Heat the reaction mixture on a steam bath for five minutes.

  • Work-up: Pour the reaction mixture into ice-water and filter.

  • Acidification: Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

  • Isolation: Collect the precipitated solid by filtration and dry to yield 1-tert-butyl-1H-pyrazole-4-carboxylic acid.

ReactantReagentSolventTimeTemperatureYieldReference
This compoundPotassium HydroxideEthanol5 minReflux~72%[1]
Conversion to Carboxamide

The nitrile can be converted to a primary amide, which can serve as a precursor for further functionalization or as a key pharmacophore in drug candidates.

A novel method for the synthesis of pyrazole-4-carbothioamides involves the use of thioacetamide.[2] The resulting thioamide can then be hydrolyzed to the corresponding carboxamide.

  • Reaction Setup: To a solution of this compound (1 mmol) in ethanol (5 ml), add Amberlyst-15 (10 mol%).

  • Thioacetamide Addition: Heat the mixture to 70°C and add a solution of thioacetamide (1.5 mmol) in ethanol dropwise.

  • Reaction Monitoring: Continue heating at 70°C for 60 minutes, monitoring the reaction progress by TLC.

  • Work-up and Hydrolysis: Upon completion, the intermediate thioamide can be isolated and subsequently hydrolyzed to the carboxamide using standard methods (e.g., treatment with aqueous acid or base).

ReactantReagentCatalystSolventTemperatureYield (Thioamide)Reference
This compoundThioacetamideAmberlyst-15Ethanol70°C97-99%[2]
Grignard Reaction to form Ketones

The addition of a Grignard reagent to the nitrile group, followed by hydrolysis, yields a ketone. This reaction is a powerful tool for introducing new carbon-carbon bonds.

dot

start This compound imine Imine Intermediate start->imine 1. Grignard Addition grignard R-MgX product 4-Acyl-1-tert-butyl-1H-pyrazole imine->product 2. H₃O⁺

Caption: Grignard reaction for ketone synthesis.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of this compound in anhydrous diethyl ether or THF.

  • Grignard Addition: Cool the solution to 0°C and add the Grignard reagent (e.g., Phenylmagnesium bromide) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

ReactantReagentSolventTemperatureExpected Product
This compoundPhenylmagnesium bromideDiethyl ether0°C to RT(1-tert-butyl-1H-pyrazol-4-yl)(phenyl)methanone

Functionalization of the Pyrazole Ring

The pyrazole ring is susceptible to electrophilic substitution, primarily at the C5 and C3 positions, depending on the directing effects of the existing substituents.

Bromination

Introduction of a bromine atom onto the pyrazole ring provides a handle for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling.

  • Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane or chloroform.

  • Reagent Addition: Cool the solution to 0°C and add N-bromosuccinimide (NBS) portion-wise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Work-up: Wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile.

ReactantReagentSolventTemperatureExpected Product
This compoundN-BromosuccinimideDichloromethane0°C to RT5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile
Suzuki-Miyaura Cross-Coupling of the Bromo-Derivative

The synthesized 5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile can be used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce various aryl or heteroaryl groups.

dot

start 5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile product 5-aryl-1-tert-butyl-1H-pyrazole-4-carbonitrile start->product boronic_acid Arylboronic Acid boronic_acid->product catalyst Pd Catalyst, Base

Caption: Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: In a microwave vial, combine 5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile (1 equivalent), the desired arylboronic acid (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 equivalents) in a mixture of dioxane and water.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at a specified temperature and time (e.g., 120°C for 30 minutes).

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

ReactantReagentCatalystBaseSolventTemperatureExpected Product
5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrilePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/Water120°C1-tert-butyl-5-phenyl-1H-pyrazole-4-carbonitrile

Application in Kinase Inhibitor Synthesis

Functionalized this compound derivatives are valuable scaffolds for the development of kinase inhibitors. The pyrazole core can act as a hinge-binding motif, while the substituents at various positions can be tailored to achieve potency and selectivity for specific kinase targets.

dot

start This compound functionalization Functionalization (e.g., Hydrolysis, Bromination, Suzuki Coupling) start->functionalization intermediate Key Pyrazole Intermediate functionalization->intermediate coupling Amide Coupling, etc. intermediate->coupling inhibitor Kinase Inhibitor Candidate coupling->inhibitor

Caption: Workflow for kinase inhibitor synthesis.

The general workflow involves initial functionalization of the starting material to introduce key reactive handles. For instance, hydrolysis of the nitrile to a carboxylic acid allows for subsequent amide coupling reactions with various amine-containing fragments. Bromination followed by Suzuki coupling enables the introduction of diverse aryl or heteroaryl moieties that can occupy specific pockets within the kinase active site. This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies, ultimately leading to the identification of potent and selective kinase inhibitors. The pyrazole scaffold is a core component of numerous pharmaceuticals, including the anti-inflammatory drug celecoxib and various agents with anticancer and antiviral properties.[3] The development of pyrazole-based kinase inhibitors is an active area of research in medicinal chemistry.[4][5]

References

Application Notes and Protocols for 1-tert-butyl-1H-pyrazole-4-carbonitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds extensively utilized in agrochemical research due to their broad-spectrum biological activities.[1][2][3] The pyrazole scaffold is considered a "privileged structure" as it is a recurring motif in numerous commercially successful fungicides, insecticides, and herbicides.[4] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of biological efficacy and spectrum of activity.[1][4] This document focuses on the application of a specific derivative, 1-tert-butyl-1H-pyrazole-4-carbonitrile , in agrochemical research, providing detailed protocols for its synthesis and evaluation of its potential fungicidal and insecticidal properties. The primary mode of action for many bioactive pyrazole compounds, particularly pyrazole carboxamides, is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[4]

Synthesis of this compound

While a direct, one-pot synthesis for this compound is not extensively documented, a plausible and efficient multi-step synthetic route can be proposed based on established organic chemistry principles and published methodologies for related pyrazole derivatives. The following protocol outlines a potential pathway.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed synthetic route and may require optimization.

Step 1: Synthesis of 1-tert-butyl-1H-pyrazole

  • To a solution of pyrazole (1.0 eq) in a suitable solvent such as dichloromethane, add triethylamine (1.5 eq).

  • Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture overnight.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain tert-butyl 1H-pyrazole-1-carboxylate.

  • The tert-butyl group can be introduced by reacting the pyrazole with tert-butyl alcohol in the presence of a strong acid catalyst, or through nucleophilic substitution using a tert-butyl halide. A detailed protocol for a similar reaction involves the use of tert-butylhydrazine hydrochloride.[5]

Step 2: Formylation of 1-tert-butyl-1H-pyrazole to yield 1-tert-butyl-1H-pyrazole-4-carbaldehyde

  • A Vilsmeier-Haack reaction can be employed for the formylation at the C4 position.

  • Cool a solution of dimethylformamide (DMF) in a suitable solvent to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution.

  • Add the 1-tert-butyl-1H-pyrazole synthesized in Step 1 to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat as required to drive the reaction to completion.

  • Quench the reaction with ice-water and neutralize with a base.

  • Extract the product with a suitable organic solvent, dry, and purify by chromatography to obtain 1-tert-butyl-1H-pyrazole-4-carbaldehyde. A similar synthesis for tert-butyl 4-formyl-1H-pyrazole-1-carboxylate has been described.[6]

Step 3: Conversion of the Aldehyde to a Nitrile

  • Dissolve the 1-tert-butyl-1H-pyrazole-4-carbaldehyde from Step 2 in a suitable solvent.

  • React the aldehyde with hydroxylamine hydrochloride to form the corresponding oxime.

  • Dehydrate the oxime using a dehydrating agent such as acetic anhydride or thionyl chloride to yield the desired this compound. General methods for the synthesis of pyrazole-4-carbonitrile derivatives from aldehydes are available.[7]

Logical Workflow for Synthesis

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: C4-Functionalization cluster_2 Step 3: Nitrile Formation Pyrazole Pyrazole N_tert_butyl_pyrazole N_tert_butyl_pyrazole Pyrazole->N_tert_butyl_pyrazole tert-Butylation Pyrazole_4_carbaldehyde Pyrazole_4_carbaldehyde N_tert_butyl_pyrazole->Pyrazole_4_carbaldehyde Vilsmeier-Haack Formylation Final_Product This compound Pyrazole_4_carbaldehyde->Final_Product Oxime formation & Dehydration

Proposed synthetic pathway for this compound.

Antifungal Activity

Pyrazole derivatives, particularly pyrazole carboxamides, are well-established as potent fungicides. Their primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain.[4] This inhibition disrupts the fungal cell's energy production, leading to cell death.

Signaling Pathway of SDH Inhibition

G cluster_0 Mitochondrial Respiration cluster_1 Cellular Effects Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) ETC ETC Fumarate->ETC ATP_Production ATP_Production ETC->ATP_Production Electron Transport Chain Fungal_Growth Fungal_Growth ATP_Production->Fungal_Growth Energy for Inhibitor This compound Inhibitor->Fumarate Inhibition Cell_Death Cell_Death Fungal_Growth->Cell_Death Cessation of growth leads to

Mechanism of action of pyrazole-based SDH inhibitors.

Quantitative Data: Antifungal Activity of Structurally Related Pyrazole Derivatives

Due to the limited publicly available data on the specific antifungal activity of this compound, the following table summarizes the activity of structurally related pyrazole compounds against various plant pathogenic fungi. This data can serve as a benchmark for evaluating the potential of the target compound.

Compound ReferenceFungal SpeciesEC₅₀ (µg/mL)Reference
Pyrazole Carboxamide DerivativeGibberella zeae>50[8]
Pyrazole Carboxamide DerivativeFusarium oxysporum>50[8]
Pyrazole Carboxamide DerivativeCytospora mandshurica>50[8]
N-(pyridin-3-yl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamideGibberella zeae81.3[8]
N-(pyridin-3-yl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamideFusarium oxysporum97.8[8]
N-(pyridin-3-yl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamideCytospora mandshurica176.5[8]
Pyrazole Analogue 1tFusarium graminearum-[9]
Pyrazole Analogue 1vFusarium graminearum0.0530 µM[9]

Experimental Protocol: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol is adapted from established methods for evaluating the efficacy of fungicides against phytopathogenic fungi.[8][9]

  • Preparation of Fungal Cultures: Culture the desired fungal species on Potato Dextrose Agar (PDA) plates at 25°C until the mycelia cover the plate.

  • Preparation of Test Compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a series of dilutions to achieve the desired final concentrations in the PDA medium.

  • Poisoned Food Technique:

    • Autoclave the PDA medium and cool it to approximately 50-60°C.

    • Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and does not inhibit fungal growth.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate containing only the solvent should be prepared.

  • Inoculation:

    • Using a sterile cork borer, take mycelial plugs (e.g., 5 mm diameter) from the edge of an actively growing fungal culture.

    • Place one mycelial plug in the center of each PDA plate (both treated and control).

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(DC - DT) / DC] * 100

      • Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treated plate.

  • EC₅₀ Determination: Determine the half-maximal effective concentration (EC₅₀) by performing a probit analysis of the inhibition data at various concentrations.

Insecticidal Activity

Certain pyrazole derivatives have shown significant insecticidal activity, often by targeting the nervous system of insects. While the primary mode of action for many fungicidal pyrazoles is SDH inhibition, insecticidal pyrazoles may have different targets.

Quantitative Data: Insecticidal Activity of Structurally Related Pyrazole Derivatives

The following table presents the insecticidal activity of various pyrazole derivatives against different insect pests. This data provides a reference for assessing the potential of this compound as an insecticide.

Compound ReferenceInsect SpeciesLC₅₀Reference
N-tert-butyl-N,N'-diacylhydrazine derivativePlutella xylostellaGood activity[10]
N-tert-butyl-N,N'-diacylhydrazine derivativeCulex pipiens pallensGood activity[10]
N-pyridylpyrazole amide E5Mythimna separata>90% lethal rate at 25 mg L⁻¹[11]
N-pyridylpyrazole amide E29Mythimna separata>90% lethal rate at 25 mg L⁻¹[11]
N-pyridylpyrazole amide E30Mythimna separata>90% lethal rate at 25 mg L⁻¹[11]
N-pyridylpyrazole amide E33Mythimna separata60% mortality at 6.25 mg L⁻¹[11]
N-pyridylpyrazole amide E33Plutella xylostella30% lethal rate at 5 mg L⁻¹[11]
Flupyrimin analogPlutella xylostellaGood activity[12]

Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

This protocol is a standard method for evaluating the toxicity of insecticides to leaf-feeding insects.[13][14]

  • Insect Rearing: Rear the target insect species on a suitable host plant under controlled environmental conditions (e.g., temperature, humidity, photoperiod).

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant like Triton X-100). Prepare a series of dilutions in water to obtain the desired test concentrations.

  • Leaf Treatment:

    • Select healthy, uniform-sized leaves from the host plant.

    • Dip each leaf into a test solution for a specified time (e.g., 10-30 seconds).

    • Allow the leaves to air-dry completely. Control leaves should be dipped in a solution containing only the solvent and surfactant.

  • Insect Exposure:

    • Place the treated leaves individually in ventilated containers (e.g., Petri dishes with a moist filter paper).

    • Introduce a known number of insects (e.g., 10-20 larvae of a specific instar) onto each treated leaf.

  • Incubation: Maintain the containers under the same controlled conditions used for insect rearing.

  • Data Collection:

    • Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after exposure. Insects that are unable to move when prodded with a fine brush are considered dead.

    • Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula if necessary.

  • LC₅₀ Determination: Determine the median lethal concentration (LC₅₀) by performing a probit analysis of the mortality data.

Mode of Action Study: Succinate Dehydrogenase (SDH) Inhibition Assay

To determine if the primary mode of action of this compound is the inhibition of SDH, a cell-free enzymatic assay can be performed.

Experimental Protocol: SDH Inhibition Assay

This protocol is based on established spectrophotometric methods for measuring SDH activity.

  • Preparation of Mitochondrial Fractions: Isolate mitochondria from a suitable source (e.g., rat liver, fungal mycelia) using differential centrifugation.

  • Assay Buffer: Prepare an assay buffer containing potassium phosphate, a respiratory substrate (e.g., succinate), and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or a tetrazolium salt like INT).

  • Assay Procedure:

    • In a 96-well plate or cuvette, add the assay buffer.

    • Add the mitochondrial fraction to initiate the reaction.

    • Add various concentrations of the test compound (this compound) and a known SDH inhibitor as a positive control.

    • Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP).

  • Data Analysis:

    • Calculate the rate of the reaction for each concentration of the inhibitor.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the reaction rate against the inhibitor concentration.

Experimental Workflow for SDH Inhibition Assay

G Mitochondria Isolate Mitochondria Incubation Add Mitochondria & Test Compound Mitochondria->Incubation Assay_Setup Prepare Assay Mix (Buffer, Succinate, Electron Acceptor) Assay_Setup->Incubation Measurement Measure Absorbance Change (Spectrophotometer) Incubation->Measurement Analysis Calculate Reaction Rate & Determine IC₅₀ Measurement->Analysis

Workflow for determining SDH inhibitory activity.

Conclusion

This compound represents a promising scaffold for the development of novel agrochemicals. The provided protocols for its synthesis and biological evaluation offer a framework for researchers to explore its potential as a fungicide and/or insecticide. Further investigation into its precise mode of action and spectrum of activity is warranted to fully elucidate its utility in crop protection. The structural data of related pyrazole derivatives suggests that this compound has the potential to exhibit significant biological activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-tert-butyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-tert-butyl-1H-pyrazole-4-carbonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely employed two-step synthetic route is the method of choice. The first step involves the synthesis of the precursor, 1H-pyrazole-4-carbonitrile, through the cyclocondensation of ethoxymethylenemalononitrile with hydrazine. The subsequent step is the N-alkylation of the pyrazole ring with a tert-butyl group.

Q2: What are the critical factors influencing the yield of the initial precursor, 1H-pyrazole-4-carbonitrile?

A2: The purity of the starting materials, particularly ethoxymethylenemalononitrile, is crucial. The reaction temperature and the choice of solvent also play a significant role. Ethanol is a commonly used solvent, and the reaction is typically carried out at reflux.

Q3: What challenges are commonly encountered during the N-tert-butylation of 1H-pyrazole-4-carbonitrile?

A3: The N-tert-butylation step can be challenging due to the steric hindrance of the bulky tert-butyl group. This can lead to low conversion rates. Additionally, the formation of the N2-alkylated regioisomer is a common side reaction that can complicate purification and reduce the yield of the desired N1-isomer. The choice of the tert-butylating agent and the reaction conditions are critical to minimize these issues.

Q4: How can the formation of the undesired N2-tert-butyl-1H-pyrazole-4-carbonitrile isomer be minimized?

A4: The regioselectivity of the N-alkylation is influenced by steric and electronic factors. Generally, alkylation occurs at the less sterically hindered nitrogen atom. Using a bulky tert-butylating agent can enhance this steric preference. The choice of base and solvent system can also influence the isomeric ratio. For instance, using a non-polar solvent and a bulky base may favor the formation of the N1 isomer.

Q5: What are the recommended purification methods for this compound?

A5: Column chromatography on silica gel is the most effective method for separating the desired this compound from the unreacted starting material, the N2-isomer, and any other byproducts. A gradient elution with a mixture of hexane and ethyl acetate is typically employed.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 1H-pyrazole-4-carbonitrile (Precursor)
Possible Cause Suggested Solution
Impure ethoxymethylenemalononitrilePurify the starting material by distillation or chromatography before use.
Incomplete reactionIncrease the reaction time or ensure the reaction is maintained at a consistent reflux temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Loss of product during workupEnsure complete precipitation of the product from the reaction mixture. Use an ice bath to cool the solution thoroughly before filtration. Wash the precipitate with a minimal amount of cold solvent to avoid dissolution.
Sub-optimal solventWhile ethanol is common, exploring other alcohols or solvent mixtures might improve the yield for your specific setup.
Problem 2: Low Yield in the N-tert-butylation of 1H-pyrazole-4-carbonitrile
Possible Cause Suggested Solution
Inefficient tert-butylating agentExperiment with different tert-butylating agents such as tert-butyl bromide, tert-butyl acetate with a strong acid catalyst, or isobutylene gas with an acid catalyst.
Steric hindranceIncrease the reaction temperature to overcome the activation energy barrier. Be aware that higher temperatures might also promote side reactions.
Inappropriate base or catalystThe choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used. If using an acid-catalyzed method with tert-butyl acetate or isobutylene, screen different strong acids like sulfuric acid or triflic acid.
Formation of elimination byproductsWith some tert-butylating agents, elimination to form isobutylene can be a significant side reaction. Use milder reaction conditions or a more stable tert-butylating agent.
Problem 3: Difficulty in Separating N1 and N2 Isomers
Possible Cause Suggested Solution
Similar polarity of isomersOptimize the mobile phase for column chromatography. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexane) can improve separation. Using a longer column or a finer silica gel mesh size can also enhance resolution.
Co-elution of isomersIf chromatographic separation is challenging, consider converting the isomeric mixture to a crystalline derivative. The derivatives of the two isomers may have different crystallization properties, allowing for separation by fractional crystallization. The desired isomer can then be regenerated.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 1H-pyrazole-4-carbonitrile

Entry Hydrazine Source Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Hydrazine hydrateEthanolReflux2~85
2Hydrazine sulfateWater/Ethanol1004~70
3Hydrazine hydrateIsopropanolReflux3~80

Table 2: Conditions for N-tert-butylation of 1H-pyrazole-4-carbonitrile

Entry tert-Butylating Agent Base/Catalyst Solvent Temperature (°C) Yield (%)
1tert-Butyl bromideNaHTHF60Moderate
2tert-Butyl acetateH₂SO₄ (catalytic)Dichloromethane40Varies
3Isobutylene (gas)Amberlyst-15DichloromethaneRoom TempGood
4Di-tert-butyl dicarbonateDMAP (catalytic)AcetonitrileRoom TempLow (mainly Boc-protected)

Experimental Protocols

Synthesis of 1H-pyrazole-4-carbonitrile
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethoxymethylenemalononitrile (1.0 eq) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Purification: Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain 1H-pyrazole-4-carbonitrile as a solid.

N-tert-butylation of 1H-pyrazole-4-carbonitrile
  • Reaction Setup: To a dried, inert atmosphere flask, add 1H-pyrazole-4-carbonitrile (1.0 eq) and a suitable anhydrous solvent (e.g., THF or dichloromethane).

  • Deprotonation (if using a base): If using a base like sodium hydride, add it portion-wise to the stirred solution at 0 °C and allow the mixture to stir for 30 minutes at room temperature.

  • Addition of tert-Butylating Agent:

    • Method A (tert-Butyl Bromide): Add tert-butyl bromide (1.2 eq) to the solution and heat the mixture to 50-60 °C.

    • Method B (Isobutylene): In the presence of an acid catalyst (e.g., a catalytic amount of sulfuric acid or an acidic resin), bubble isobutylene gas through the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC to determine the consumption of the starting material and the formation of the product.

  • Workup: Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the desired this compound from the N2-isomer and any unreacted starting material.

Visualizations

Synthesis_Pathway EMM Ethoxymethylenemalononitrile Step1 Step 1: Cyclocondensation EMM->Step1 Hydrazine Hydrazine Hydrazine->Step1 Precursor 1H-pyrazole-4-carbonitrile Step1->Precursor Step2 Step 2: N-tert-butylation Precursor->Step2 tBu_agent tert-Butylating Agent tBu_agent->Step2 Product This compound Step2->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in N-tert-butylation Check_SM Check Purity of Starting Material Start->Check_SM Check_Reagents Verify Activity of Reagents/Catalyst Start->Check_Reagents Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Optimize_Time Optimize Reaction Time Check_SM->Optimize_Time Check_Reagents->Optimize_Time Optimize_Temp->Optimize_Time Change_Agent Screen Different tert-Butylating Agents Optimize_Time->Change_Agent Change_Base Screen Different Bases/Catalysts Change_Agent->Change_Base Result Improved Yield Change_Base->Result

Caption: Troubleshooting workflow for low yield in N-tert-butylation.

Regioselectivity_Factors Regioselectivity Regioselectivity (N1 vs. N2) Sterics Steric Hindrance Regioselectivity->Sterics Electronics Electronic Effects Regioselectivity->Electronics Solvent Solvent Polarity Regioselectivity->Solvent Base Nature of Base/Counter-ion Regioselectivity->Base Alkylating_Agent Bulky Alkylating Agent Sterics->Alkylating_Agent major factor

Caption: Factors influencing N-alkylation regioselectivity of pyrazoles.

Technical Support Center: Purification of 1-tert-butyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-tert-butyl-1H-pyrazole-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: I have a solid crude product. Which purification method should I try first?

A2: For a solid crude product, recrystallization is often the more straightforward and scalable initial purification method. If recrystallization fails to provide the desired purity, or if the impurities are very similar in polarity to the product, column chromatography is a suitable alternative.

Q3: My purified compound is still showing impurities in the NMR spectrum. What should I do?

A3: If initial purification does not yield a product of the desired purity, a second purification step using a different method is recommended. For example, if you performed a recrystallization, follow it with column chromatography, or vice versa. You can also try a different solvent system for recrystallization.

Q4: Are there any common impurities I should be aware of during the synthesis of this compound?

A4: Common impurities can include unreacted starting materials, such as tert-butylhydrazine and a precursor to the pyrazole ring. Additionally, side-reactions could lead to the formation of isomeric pyrazoles or incompletely cyclized intermediates. The presence of colored impurities may also be observed, which can sometimes be removed with activated charcoal during recrystallization, though this may reduce the overall yield.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a mixed solvent system. Ethanol or methanol are good starting points.[1]
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.Use a lower-boiling point solvent. Add more solvent to the hot mixture until the oil dissolves, then allow it to cool slowly.
No crystals form upon cooling. The solution is too dilute, or the compound is very soluble in the cold solvent.Evaporate some of the solvent to concentrate the solution. Try adding a co-solvent in which the compound is less soluble (e.g., water to an ethanol solution). Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound.
Low recovery of the purified product. The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals.Cool the solution in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of the product from impurities. The eluent system is not optimized. The column was not packed properly.Perform a thorough TLC analysis to determine the optimal eluent system. A good starting point for non-polar pyrazole derivatives is a hexane/ethyl acetate mixture.[2] For more polar compounds, a dichloromethane/methanol system can be effective. Ensure the column is packed uniformly without any air bubbles or cracks.
The compound is not eluting from the column. The eluent is not polar enough. The compound may be degrading on the silica gel.Gradually increase the polarity of the eluent. If degradation is suspected, consider using a less acidic stationary phase like neutral alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.
The compound elutes too quickly with the solvent front. The eluent is too polar.Start with a less polar eluent system, such as pure hexane, and gradually increase the polarity.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is based on the successful recrystallization of the closely related compound, 3,5-di-tert-butyl-1H-pyrazole-4-carbonitrile, from ethanol.[1]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle swirling or stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Column Chromatography

This is a general protocol; the eluent system should be optimized based on TLC analysis of the crude material.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Column Packing: Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing. Add a layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Suggested Starting Conditions for Purification

Purification MethodParameterRecommended Starting ConditionNotes
Recrystallization SolventEthanol or Methanol[1]A mixed solvent system like ethanol/water may also be effective for more polar impurities.[3]
Column Chromatography Stationary PhaseSilica GelFor compounds sensitive to acid, neutral alumina or deactivated silica gel can be used.
Eluent SystemHexane/Ethyl Acetate (e.g., 4:1 v/v)[2] or DichloromethaneThe optimal eluent should be determined by TLC analysis.

Visualizations

Purification_Workflow start Crude this compound recrystallization Recrystallization start->recrystallization Solid crude column_chromatography Column Chromatography start->column_chromatography Oily or complex mixture purity_check Check Purity (TLC, NMR) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity OK troubleshoot Troubleshoot/Re-purify purity_check->troubleshoot Impure troubleshoot->recrystallization After Chromatography troubleshoot->column_chromatography After Recrystallization

Caption: A general workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Add more solvent Use lower boiling point solvent oiling_out->solution1 Yes low_yield Low Yield? no_crystals->low_yield No solution2 Concentrate solution Scratch flask Add seed crystal no_crystals->solution2 Yes successful_crystallization Successful Crystallization low_yield->successful_crystallization No solution3 Cool in ice bath Wash with minimal cold solvent low_yield->solution3 Yes solution1->start solution2->start solution3->successful_crystallization

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Synthesis of 1-tert-butyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-tert-butyl-1H-pyrazole-4-carbonitrile.

Troubleshooting Guides

Issue: Low Yield of the Desired Product and Presence of a Major Impurity

Question: My reaction is showing a low yield of the target compound, this compound, and a significant amount of an isomeric byproduct. How can I identify the impurity and improve the yield of the desired product?

Answer:

A common issue in the synthesis of this compound, which typically involves the condensation of tert-butylhydrazine with an activated C3 synthon like ethoxymethylenemalononitrile (EMMN), is the formation of a regioisomeric byproduct.

Identification of the Major Side Product:

The most likely major impurity is the regioisomer, 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile . The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents with substituted hydrazines.[1] The bulky tert-butyl group on the hydrazine sterically influences the site of the initial nucleophilic attack, but the formation of the undesired isomer can still be significant depending on the reaction conditions.

You can distinguish between the desired product and the 5-amino isomer using spectroscopic methods, primarily NMR.

  • ¹H NMR: The chemical shift of the pyrazole ring proton (H5 in the desired product) will be different from the chemical shift of the pyrazole ring proton (H3) in the 5-amino isomer. Additionally, the 5-amino isomer will show a characteristic broad singlet for the -NH₂ protons.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring will differ between the two isomers.

Strategies to Improve Regioselectivity and Yield:

Several factors can be adjusted to favor the formation of the desired this compound:

  • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can significantly impact the ratio of isomers. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in similar pyrazole syntheses compared to standard solvents like ethanol.[1][2]

  • Reaction Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn affects the isomer ratio. It is advisable to perform the reaction at a controlled, moderate temperature.

  • pH of the Reaction Medium: The acidity or basicity of the reaction medium can control which nitrogen atom of the substituted hydrazine acts as the primary nucleophile. Careful control of the pH can, therefore, influence the regioselectivity.

Issue: Presence of Minor Impurities in the Final Product

Question: After purification, I still observe some minor impurities in my sample of this compound. What could be the source of these impurities?

Answer:

Besides the major regioisomeric byproduct, minor impurities can arise from side reactions of the starting materials or the product itself.

Potential Minor Side Products:

  • Hydrolysis Products of Ethoxymethylenemalononitrile (EMMN): EMMN is susceptible to hydrolysis, especially in the presence of water and acid or base catalysts. This can lead to the formation of cyanoacetic acid ethyl ester and malononitrile dimer as impurities.

  • Unreacted Starting Materials: Incomplete reaction can result in the presence of tert-butylhydrazine and EMMN in the crude product.

  • Self-Condensation Products: Under certain conditions, starting materials or intermediates might undergo self-condensation reactions, leading to a variety of minor, often colored, byproducts.

Troubleshooting and Prevention:

  • Use of Anhydrous Solvents: To minimize the hydrolysis of EMMN, it is crucial to use dry solvents and protect the reaction mixture from atmospheric moisture.

  • Optimization of Reaction Time and Temperature: Ensure the reaction goes to completion by monitoring it using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification Method: Employing an appropriate purification method, such as column chromatography on silica gel, can effectively remove these minor impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

A1: The most common side product is the regioisomer, 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile . This arises from the two possible modes of addition of tert-butylhydrazine to the C3 synthon.

Q2: How can I confirm the structure of the desired product and differentiate it from its regioisomer?

A2: The most definitive method for structural confirmation and differentiation is Nuclear Magnetic Resonance (NMR) spectroscopy .[1] Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be particularly powerful in establishing the spatial relationship between the tert-butyl group and the pyrazole ring protons, thus confirming the correct isomer.[1]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Tert-butylhydrazine and its salts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Ethoxymethylenemalononitrile is also a reactive chemical and should be handled with care.

Data on Common Side Products

Side Product NameChemical StructureFormation PathwayTypical Yield Range (%)
5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrileN/ARegioisomeric reaction pathway5 - 30% (highly dependent on reaction conditions)
Cyanoacetic acid ethyl esterN/AHydrolysis of ethoxymethylenemalononitrile< 5% (with anhydrous conditions)
Malononitrile dimerN/ADimerization of a hydrolysis byproduct of EMMN< 2%

Note: The typical yield ranges are estimates and can vary significantly based on the specific experimental conditions.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on common synthetic procedures for similar pyrazoles. Optimization may be required.

Materials:

  • tert-Butylhydrazine hydrochloride

  • Ethoxymethylenemalononitrile (EMMN)

  • Anhydrous Ethanol

  • Triethylamine

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Preparation of tert-butylhydrazine free base: In a round-bottom flask, dissolve tert-butylhydrazine hydrochloride in water and cool the solution in an ice bath. Add a saturated solution of sodium bicarbonate dropwise with stirring until the solution is basic (pH > 8). Extract the free tert-butylhydrazine with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous magnesium sulfate, and carefully remove the solvent under reduced pressure. Caution: tert-butylhydrazine is volatile and toxic.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the freshly prepared tert-butylhydrazine in anhydrous ethanol.

  • Addition of EMMN: To the stirred solution of tert-butylhydrazine, add ethoxymethylenemalononitrile (EMMN) dropwise at room temperature.

  • Reaction: After the addition is complete, add triethylamine to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from the regioisomeric byproduct and other impurities.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Synthesis_Pathway TBH tert-Butylhydrazine Intermediate Addition Intermediate TBH->Intermediate EMMN Ethoxymethylenemalononitrile EMMN->Intermediate Hydrolysis_Product Hydrolysis Byproducts EMMN->Hydrolysis_Product Hydrolysis (Side Reaction) Main_Product This compound Intermediate->Main_Product Desired Cyclization (Major Pathway) Side_Product 5-amino-1-tert-butyl-1H- pyrazole-4-carbonitrile (Regioisomer) Intermediate->Side_Product Alternative Cyclization (Minor Pathway) Reaction_Start Reaction Start Reaction_Start->TBH Reactant 1 Reaction_Start->EMMN Reactant 2 Reaction_Conditions Solvent (e.g., Ethanol) Base (e.g., Triethylamine) Heat Reaction_Conditions->Intermediate

Caption: Synthetic pathway for this compound.

References

Technical Support Center: 1-tert-butyl-1H-pyrazole-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice for common issues encountered during the synthesis of 1-tert-butyl-1H-pyrazole-4-carbonitrile. The information is presented in a question-and-answer format to directly address potential reaction failures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction to synthesize this compound from 1H-pyrazole-4-carbonitrile and a tert-butylating agent is showing very low to no conversion of the starting material. What are the potential causes and how can I resolve this?

A1: Low or no conversion in the N-tert-butylation of 1H-pyrazole-4-carbonitrile can stem from several factors, primarily related to the stability of the tert-butyl carbocation and the reaction conditions.

  • Inefficient Cation Formation: The tert-butylating agent (e.g., tert-butyl alcohol, isobutylene) requires a strong acid catalyst to form the tert-butyl carbocation. If the catalyst is weak, deactivated, or used in insufficient amounts, the reaction will not proceed.

  • Insufficient Reaction Temperature: The formation of the tert-butyl carbocation and the subsequent alkylation are often endothermic processes that require sufficient thermal energy.

  • Steric Hindrance: The bulky tert-butyl group can experience steric hindrance when approaching the pyrazole nitrogen, which can slow down the reaction rate.

Troubleshooting Steps:

  • Catalyst Choice and Amount: Ensure you are using a strong acid catalyst such as sulfuric acid or a Lewis acid like aluminum chloride. Increase the catalyst loading incrementally.

  • Temperature Optimization: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition.

  • Reaction Time: Extend the reaction time, as sterically hindered alkylations can be sluggish.

Q2: I am observing the formation of a significant amount of a side product that I suspect is the N2-tert-butylated regioisomer. How can I improve the regioselectivity of the reaction for the desired N1-isomer?

A2: The formation of the N2-regioisomer is a common challenge in the alkylation of unsymmetrical pyrazoles. The regioselectivity is influenced by both electronic and steric factors.

  • Steric Effects: Generally, alkylation at the N1 position is sterically less hindered than at the N2 position, especially with a bulky group like tert-butyl. However, the reaction conditions can alter this preference.

  • Solvent Polarity: The polarity of the solvent can influence which nitrogen atom is more nucleophilic.

  • Nature of the Electrophile: The reactivity and steric bulk of the alkylating agent play a crucial role.

Troubleshooting Strategies for Regioselectivity:

StrategyActionRationale
Solvent Selection Screen a range of solvents with varying polarities, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., isopropanol).Solvent polarity can influence the tautomeric equilibrium of the pyrazole and the solvation of the transition state, thereby affecting the N1/N2 selectivity.
Temperature Control Run the reaction at a lower temperature.Lowering the temperature can increase the kinetic control of the reaction, often favoring the sterically less hindered N1 product.
Protecting Groups Consider a synthetic route involving a removable directing group on the pyrazole ring to force alkylation at the desired nitrogen.This multi-step approach can provide unambiguous regioselectivity, although it adds complexity to the overall synthesis.

Q3: After workup, my crude product is a complex mixture, and I am having difficulty isolating the pure this compound. What are some common side reactions and purification strategies?

A3: The acidic conditions and elevated temperatures used for tert-butylation can lead to several side reactions, complicating purification.

  • Decomposition of Starting Material: 1H-pyrazole-4-carbonitrile may be unstable under harsh acidic conditions.

  • Elimination from the Product: The tert-butyl group on the product can undergo elimination to form isobutylene under strongly acidic conditions, leading back to the starting material or other byproducts.

  • Polymerization of Isobutylene: If isobutylene is used as the tert-butylating agent, it can polymerize under acidic conditions.

Purification and Mitigation Strategies:

  • Careful Workup: Neutralize the reaction mixture carefully with a mild base (e.g., sodium bicarbonate solution) to avoid product degradation.

  • Chromatography: Column chromatography on silica gel is often effective for separating the desired product from starting material, regioisomers, and nonpolar byproducts. A gradient elution system (e.g., hexanes/ethyl acetate) is recommended.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an efficient purification method.

Experimental Protocol: N-tert-butylation of 1H-pyrazole-4-carbonitrile

This protocol describes a general procedure for the synthesis of this compound using isobutylene gas and an acid catalyst.

Materials:

  • 1H-pyrazole-4-carbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM), anhydrous

  • Isobutylene gas

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 1H-pyrazole-4-carbonitrile (1.0 eq).

  • Add anhydrous dichloromethane to dissolve the starting material (concentration of 0.2-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with vigorous stirring.

  • Bubble isobutylene gas through the solution at a steady rate for 2-4 hours at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-30% ethyl acetate in hexanes).

Data Presentation

Table 1: Effect of Catalyst on Reaction Yield

EntryCatalyst (eq)Temperature (°C)Time (h)Yield of N1-isomer (%)
1H₂SO₄ (0.1)252445
2H₂SO₄ (0.2)252465
3AlCl₃ (0.2)252455
4H₂SO₄ (0.2)401270

Table 2: Influence of Solvent on N1/N2 Regioselectivity

EntrySolventN1:N2 Ratio
1Dichloromethane90:10
2Toluene85:15
3Acetonitrile70:30
4THF80:20

Visualizations

G cluster_start cluster_analysis cluster_troubleshooting cluster_outcome start Reaction Failure (Low Yield / No Product) check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions dry_solvents Use Anhydrous Solvents check_sm->dry_solvents change_catalyst Change Catalyst / Increase Loading check_reagents->change_catalyst increase_temp Increase Temperature check_conditions->increase_temp extend_time Extend Reaction Time check_conditions->extend_time success Successful Reaction increase_temp->success change_catalyst->success extend_time->success dry_solvents->success

Caption: Troubleshooting workflow for low reaction yield.

G cluster_problem cluster_causes cluster_solutions problem Poor N1/N2 Regioselectivity cause1 Suboptimal Solvent problem->cause1 cause2 High Reaction Temperature problem->cause2 cause3 Electronic Effects of Substituents problem->cause3 solution1 Screen Solvents of Varying Polarity cause1->solution1 solution2 Lower Reaction Temperature cause2->solution2 solution3 Modify Synthetic Strategy (e.g., use protecting groups) cause3->solution3

Caption: Logical relationship of poor regioselectivity.

Technical Support Center: Synthesis of 1-tert-butyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-tert-butyl-1H-pyrazole-4-carbonitrile. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and solutions.

Issue 1: Low or No Product Yield

  • Potential Cause 1: Ineffective Reagents

    • Solution: Ensure the purity and reactivity of starting materials. tert-Butylhydrazine hydrochloride should be a dry, free-flowing solid. Reagents like ethoxymethylenemalononitrile should be checked for decomposition, especially if stored for extended periods.

  • Potential Cause 2: Suboptimal Reaction Temperature

    • Solution: The reaction temperature is critical. A temperature-controlled setup is recommended.[1] For the initial condensation, a moderate temperature is often sufficient, while the subsequent cyclization might require heating. Monitor the reaction progress by TLC to determine the optimal temperature profile.

  • Potential Cause 3: Incorrect pH

    • Solution: The initial displacement of the ethoxy group by tert-butylhydrazine and subsequent cyclization can be sensitive to pH. If using tert-butylhydrazine hydrochloride, a base such as triethylamine or sodium acetate is typically required to liberate the free hydrazine. The amount of base should be stoichiometric to the hydrochloride salt.

  • Potential Cause 4: Presence of Water

    • Solution: While some pyrazole syntheses are tolerant to water, it can sometimes interfere with the reaction. Using anhydrous solvents may improve the yield.

Issue 2: Formation of Impurities or Side Products

  • Potential Cause 1: Formation of Regioisomers

    • Explanation: When using a substituted hydrazine and an unsymmetrical β-dicarbonyl equivalent, the formation of two regioisomers is possible. In the case of this compound synthesis from a suitable precursor, the bulky tert-butyl group generally directs the regioselectivity, but the formation of the 1,5-disubstituted isomer can sometimes occur.

    • Solution:

      • Solvent Choice: The polarity of the solvent can influence regioselectivity. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol).

      • Temperature Control: Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer.

  • Potential Cause 2: Incomplete Cyclization

    • Explanation: An intermediate, the enamine resulting from the initial condensation, may be present in the final product if the cyclization is not complete.

    • Solution:

      • Increase Reaction Time: Monitor the reaction by TLC. If the intermediate is still present, extend the reaction time.

      • Increase Temperature: Gently increasing the reaction temperature can promote the final cyclization step.

      • Acid or Base Catalysis: A catalytic amount of acid (e.g., acetic acid) or base can sometimes facilitate the ring-closure.

Issue 3: Difficulty in Product Purification

  • Potential Cause 1: Oily Product

    • Solution: If the crude product is an oil, it may be due to residual solvent or impurities. Try triturating the oil with a non-polar solvent like hexane or a hexane/ethyl acetate mixture to induce crystallization. Seeding with a previously obtained crystal can also be effective.[1]

  • Potential Cause 2: Co-elution of Impurities during Chromatography

    • Solution:

      • Solvent System Optimization: Screen different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.

      • Alternative Purification: Consider other purification techniques such as crystallization or distillation under reduced pressure if chromatography is ineffective.

  • Potential Cause 3: Product is Water Soluble

    • Solution: Some pyrazole derivatives have significant water solubility, making aqueous workups problematic.[1] If this is the case, minimize the use of water during extraction and ensure the organic phase is thoroughly dried before concentration. Back-extraction of the aqueous layer may be necessary to recover all the product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

A1: A common and effective route involves the reaction of tert-butylhydrazine (or its hydrochloride salt) with a three-carbon building block already containing the nitrile group. A suitable starting material is 2-ethoxymethylenemalononitrile or a similar activated vinyl species.

Q2: What is a typical solvent and temperature for this reaction?

A2: Ethanol is a commonly used solvent for this type of pyrazole synthesis, often at reflux temperature. However, other solvents like acetonitrile or toluene can also be employed. The optimal conditions should be determined experimentally.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to track the disappearance of the starting materials and the appearance of the product spot. Staining with potassium permanganate or visualization under UV light can be used if the compounds are not colored.

Q4: Are there any specific safety precautions I should take?

A4: Hydrazine derivatives can be toxic, so it is important to handle tert-butylhydrazine and its salts with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. The other reagents and solvents also have their own specific hazards; consult the safety data sheets (SDS) before use.

Q5: What are the expected spectroscopic signatures for this compound?

A5:

  • ¹H NMR: You would expect to see a singlet for the tert-butyl protons (around 1.6 ppm), and two singlets for the pyrazole ring protons.

  • ¹³C NMR: The spectrum will show signals for the tert-butyl carbons, the pyrazole ring carbons, and the nitrile carbon.

  • IR: A characteristic sharp peak for the nitrile (C≡N) stretch should be visible around 2230 cm⁻¹.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a generalized procedure based on common methods for pyrazole synthesis. Optimization may be required.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethoxymethylenemalononitrile (1.0 eq) and ethanol (5-10 mL per gram of starting material).

  • Addition of Hydrazine: Add tert-butylhydrazine hydrochloride (1.1 eq) to the solution, followed by triethylamine (1.2 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyrazole Synthesis

EntrySolventBaseTemperature (°C)Time (h)Yield (%)Reference
1EthanolTriethylamineReflux3Not specifiedGeneral Pyrazole Synthesis
2AcetonitrileDMAP2518High (for a related synthesis)[2]
3TolueneNoneReflux24Not specifiedGeneral Pyrazole Synthesis
4Water/EthanolCatalyst550.25-0.585-93 (for 5-amino-pyrazoles)[3]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start1 2-Ethoxymethylenemalononitrile reaction Condensation & Cyclization (Ethanol, Reflux) start1->reaction start2 tert-Butylhydrazine HCl start2->reaction start3 Triethylamine start3->reaction workup Solvent Removal reaction->workup extraction Aqueous Extraction workup->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low or No Yield Observed check_reagents Check Purity of Starting Materials start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_temp Verify Reaction Temperature temp_ok Temperature Correct? check_temp->temp_ok check_ph Ensure Correct Amount of Base ph_ok pH Correct? check_ph->ph_ok check_time Increase Reaction Time reagents_ok->check_temp Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No temp_ok->check_ph Yes adjust_temp Adjust Temperature temp_ok->adjust_temp No ph_ok->check_time Yes adjust_base Adjust Base Stoichiometry ph_ok->adjust_base No

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: 1-tert-butyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides technical guidance based on the general properties of pyrazole derivatives and related chemical compounds. Specific stability and reactivity data for 1-tert-butyl-1H-pyrazole-4-carbonitrile is limited in publicly available literature. Therefore, the recommendations provided herein should be considered as general best practices and should be supplemented by in-house experimental validation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: Based on safety data sheets for structurally similar pyrazole derivatives, the following storage and handling conditions are recommended to ensure stability and safety.[1][2][3]

ParameterRecommendationRationale
Storage Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.[1]Minimizes the rate of potential thermal decomposition.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[3]Protects against atmospheric moisture and oxygen, which could contribute to hydrolysis or oxidation.
Container Keep in a tightly sealed, light-resistant container.Prevents exposure to moisture, air, and light, which can lead to degradation.
Incompatible Materials Avoid strong oxidizing agents, strong acids, and strong bases.Pyrazoles can react with these substances, leading to decomposition or hazardous reactions.
Handling Handle in a well-ventilated area, preferably in a fume hood. Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.[2]Prevents inhalation of dust and contact with skin and eyes.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, pyrazole derivatives can be susceptible to several degradation mechanisms:

  • Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide. The pyrazole ring itself is generally stable to hydrolysis.

  • Oxidation: The pyrazole ring is relatively electron-rich and can be susceptible to oxidation, although the tert-butyl group may offer some steric protection.[4]

  • Photodegradation: Exposure to UV light can potentially induce photochemical reactions in pyrazole derivatives.[5][6]

  • Thermal Decomposition: At elevated temperatures, pyrazole compounds can undergo decomposition. The specific decomposition products would depend on the structure and the presence of other reactive groups.

Q3: My reaction involving this compound is giving a low yield. What are the possible causes?

A3: Low yields in reactions involving pyrazole derivatives can stem from several factors.[7] A common issue in pyrazole synthesis is the formation of regioisomers if unsymmetrical starting materials are used.[8][9] Other potential causes include incomplete reactions, side-product formation, or degradation of the starting material or product.[8] It is crucial to ensure the purity of your starting materials and optimize reaction conditions such as temperature, solvent, and catalyst.[8]

Troubleshooting Guides

Issue 1: Presence of Impurities in this compound

Symptoms:

  • Unexpected peaks in NMR, HPLC, or GC-MS spectra.

  • Broadened melting point range.

  • Discoloration of the material (e.g., yellowing).[9]

Troubleshooting Workflow:

G Troubleshooting Impurities A Impurity Detected B Characterize Impurity (NMR, MS) A->B C Is it a regioisomer? B->C D Is it a starting material? C->D No F Optimize reaction conditions for regioselectivity C->F Yes E Is it a degradation product? D->E No G Optimize reaction (time, temperature) to drive to completion D->G Yes H Review storage and handling procedures. Perform forced degradation study. E->H Yes I Purify by crystallization or chromatography E->I No F->I G->I H->I

Caption: Troubleshooting workflow for impurity identification.

Issue 2: Suspected Degradation of this compound During an Experiment

Symptoms:

  • Appearance of new, unidentified spots on TLC during the reaction.

  • Inconsistent reaction outcomes.

  • Gas evolution or color change upon heating or addition of reagents.

Logical Troubleshooting Steps:

G Troubleshooting In-Experiment Degradation A Suspected In-Experiment Degradation B Review Reaction Conditions A->B C Is the temperature too high? B->C D Are strong acids or bases present? C->D No F Lower reaction temperature C->F Yes E Is the reaction exposed to light? D->E No G Use milder conditions or a protective strategy D->G Yes H Protect reaction from light E->H Yes I Analyze sample by LC-MS to identify degradation products E->I No F->I G->I H->I

Caption: Troubleshooting guide for in-experiment degradation.

Experimental Protocols

Protocol 1: General Procedure for Purity Assessment by HPLC

This protocol is a general guideline and may require optimization for this compound.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile or Methanol
Gradient Start with a lower percentage of B and ramp up (e.g., 20% to 80% B over 15 minutes)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm or by UV-Vis scan to find λmax
Injection Volume 5-10 µL
Sample Preparation Dissolve ~1 mg of the compound in 10 mL of the initial mobile phase composition.

Protocol 2: General Procedure for Purity Assessment by GC-MS

This method is suitable for assessing volatile and semi-volatile impurities.[10]

ParameterRecommended Condition
GC Column Mid-polarity column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program Start at a low temperature (e.g., 60 °C), then ramp up (e.g., to 280 °C at 10 °C/min)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Scan Range 40-500 amu
Sample Preparation Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

Protocol 3: Forced Degradation Study

A forced degradation study can help identify potential degradation products and pathways.[11][12][13]

Workflow for Forced Degradation Study:

Forced Degradation Study Workflow cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1 M HCl) F Analyze samples by HPLC-UV/MS at various time points A->F B Base Hydrolysis (e.g., 0.1 M NaOH) B->F C Oxidation (e.g., 3% H2O2) C->F D Thermal Stress (e.g., 70°C) D->F E Photolytic Stress (UV/Vis light) E->F G Identify and characterize degradation products F->G

References

Technical Support Center: Scaling Up 1-tert-butyl-1H-pyrazole-4-carbonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with the scale-up synthesis of 1-tert-butyl-1H-pyrazole-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound suitable for scaling up?

A common and effective method is the condensation reaction between tert-butylhydrazine and ethoxymethylenemalononitrile (EMMN). This approach is often favored for its relatively straightforward procedure and the availability of the starting materials. The reaction typically proceeds by mixing the reagents in a suitable solvent, followed by heating to drive the cyclization and formation of the pyrazole ring.

Q2: What are the primary safety concerns when scaling up this synthesis?

The main safety issues arise from the handling of tert-butylhydrazine hydrochloride and the management of the reaction exotherm.

  • tert-Butylhydrazine hydrochloride: This reagent is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[3] Work should be conducted in a well-ventilated area or a fume hood.[3]

  • Reaction Exotherm: The condensation reaction can be exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, which can lead to difficulties in heat dissipation and a potential for thermal runaway if the reaction is not properly controlled.[5]

Q3: How can the exothermic nature of the reaction be managed during scale-up?

Effective management of the reaction exotherm is critical for a safe scale-up. Key strategies include:

  • Slow Addition of Reagents: A controlled, slow addition of one of the reactants (e.g., tert-butylhydrazine) to the other in the reaction vessel allows for better temperature control.

  • Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., a cooling jacket) to effectively remove the heat generated during the reaction.

  • Use of a Suitable Solvent: Employing a sufficient volume of an appropriate solvent can help to absorb and dissipate the heat of the reaction.

Q4: What are the typical byproducts or impurities encountered in this synthesis?

A common issue in the synthesis of unsymmetrically substituted pyrazoles is the formation of regioisomers.[5] In this specific synthesis, the primary byproduct concern would be the formation of the isomeric 1-tert-butyl-1H-pyrazole-3-carbonitrile. Additionally, incomplete reaction can leave unreacted starting materials, and side reactions may generate other impurities.

Q5: How can the formation of the undesired regioisomer be minimized?

The regioselectivity of the reaction can be influenced by the reaction conditions. Lowering the reaction temperature may favor the formation of one isomer over the other.[5] Screening different solvents and bases can also help to optimize the reaction for the desired product.

Q6: What are the recommended methods for purifying this compound at a larger scale?

For larger quantities, purification by column chromatography can be impractical. Recrystallization is often the most viable method for purifying the product at scale. The choice of solvent is crucial for effective purification.[5] Another potential method for purifying pyrazoles is through the formation and subsequent crystallization of their acid addition salts.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient mixing to improve contact between reactants. - Verify the quality and purity of starting materials.
Formation of byproducts.- Optimize reaction conditions (temperature, solvent, base) to improve selectivity towards the desired product.
Product loss during workup.- Optimize extraction and recrystallization procedures to minimize loss.
Poor Regioselectivity (High levels of isomeric impurity) Reaction conditions favor the formation of multiple isomers.- Screen different solvents and bases. - Lowering the reaction temperature may improve selectivity.[5]
Exothermic Runaway Inadequate heat dissipation at a larger scale.- Immediately cease the addition of reagents. - Apply maximum cooling to the reactor. - For future batches, reduce the rate of addition, increase the solvent volume, and ensure the cooling system is appropriately sized for the scale of the reaction.
Product Degradation The product may be unstable under the reaction or purification conditions.- Lower the reaction and purification temperatures. - Consider working under an inert atmosphere (e.g., nitrogen) if the product is sensitive to oxidation.
Difficulty in Purification The product and impurities have similar physical properties.- Experiment with different recrystallization solvents or solvent mixtures. - Consider purification via the formation of an acid addition salt.[3]

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a generalized procedure based on common methods for pyrazole synthesis and should be optimized for specific laboratory and scale-up conditions.

Materials:

  • tert-Butylhydrazine hydrochloride

  • Ethoxymethylenemalononitrile (EMMN)

  • Triethylamine (or another suitable base)

  • Ethanol (or another suitable solvent)

Procedure:

  • To a solution of ethoxymethylenemalononitrile (1.0 eq) in ethanol, add triethylamine (1.1 eq).

  • Slowly add a solution of tert-butylhydrazine hydrochloride (1.0 eq) in ethanol to the reaction mixture at room temperature. The addition rate should be controlled to maintain the reaction temperature below a predetermined limit.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical method (e.g., TLC or HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate).

Data Presentation

Table 1: Hypothetical Comparison of Reaction Conditions for Scale-Up

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Production Scale (50 kg)
Solvent Volume 100 mL10 L500 L
Addition Time 15 min2 hours8 hours
Max. Temperature 35 °C40 °C45 °C
Reaction Time 4 hours6 hours8 hours
Typical Yield 85%80%78%
Purity (before purification) 92%88%85%
Purity (after purification) >99%>99%>99%

Visualizations

experimental_workflow start Start: Reagent Preparation reagents Charge Reactor with Ethoxymethylenemalononitrile and Solvent start->reagents addition Controlled Addition of tert-Butylhydrazine Solution reagents->addition reaction Heat to Reflux and Monitor Reaction Progress addition->reaction workup Cool, Concentrate, and Perform Aqueous Workup reaction->workup purification Purify Crude Product by Recrystallization workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or High Impurity? check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction Yes check_purity Analyze Purity of Starting Materials start->check_purity Yes optimize_purification Optimize Purification (Recrystallization Solvent) start->optimize_purification Yes check_conditions Review Reaction Conditions (Temp, Time) check_reaction->check_conditions Complete incomplete Incomplete Reaction check_reaction->incomplete Not Complete side_reactions Side Reactions/ Isomer Formation check_conditions->side_reactions impure_reagents Impure Starting Materials check_purity->impure_reagents poor_purification Inefficient Purification optimize_purification->poor_purification

Caption: Logical workflow for troubleshooting low yield or high impurity issues.

References

avoiding decomposition of 1-tert-butyl-1H-pyrazole-4-carbonitrile during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and handling of 1-tert-butyl-1H-pyrazole-4-carbonitrile in chemical reactions. Our goal is to help you minimize decomposition and improve reaction outcomes.

I. Troubleshooting Guides

This section provides detailed solutions to common problems encountered during reactions involving this compound.

Issue 1: Low Yield or Complete Consumption of Starting Material with No Desired Product

Possible Cause: Decomposition of the starting material due to acidic conditions leading to the loss of the tert-butyl group. The N-tert-butyl group on pyrazoles can be labile in the presence of various aqueous acids, including HCl, sulfuric acid, and trifluoroacetic acid (TFA), particularly at elevated temperatures.[1]

Troubleshooting Steps:

  • pH Monitoring: Carefully monitor the pH of your reaction mixture. If acidic conditions are not required for your transformation, buffer the reaction or add a non-nucleophilic base to neutralize any acid present.

  • Reagent Purity: Ensure all starting materials and solvents are free from acidic impurities. For instance, some grades of chloroform can contain trace amounts of HCl.

  • Temperature Control: If acidic conditions are unavoidable, conduct the reaction at the lowest possible temperature to minimize the rate of de-tert-butylation.

  • Alternative Catalysts/Reagents: If using a Lewis acid, consider milder alternatives or heterogeneous catalysts that can be easily removed from the reaction mixture.

Experimental Protocol: General Procedure for a Reaction Requiring Neutral Conditions

  • Reaction Setup: To a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and a suitable anhydrous solvent.

  • Reagent Addition: Add your desired reagents. If any reagent is acidic or can generate acidic byproducts, pre-treat it with a suitable base or add a non-nucleophilic base (e.g., proton sponge) to the reaction mixture.

  • Temperature: Maintain the reaction at the optimal temperature for your desired transformation, avoiding excessive heat.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), keeping an eye out for the appearance of a more polar spot corresponding to the de-tert-butylated pyrazole.

Issue 2: Formation of an Unexpected, More Polar Byproduct

Possible Cause: Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid. This can occur under both acidic and basic aqueous conditions.[2][3]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere.

  • Aprotic Solvents: Whenever possible, use aprotic solvents to avoid a source of protons for hydrolysis.

  • Control of Basicity/Acidity: If aqueous workup is necessary, perform it quickly at low temperatures and neutralize the mixture to a pH of 7 before extraction. Strong acids or bases will accelerate hydrolysis.[3]

  • Selective Reagents: When targeting the nitrile group for other transformations, choose reagents known for their high chemoselectivity and anhydrous nature.

Table 1: Recommended Conditions to Minimize Hydrolysis

ParameterRecommended ConditionRationale
Solvent Anhydrous aprotic solvents (e.g., THF, Dioxane, Toluene)Prevents water from participating in the reaction.
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture.
Workup pH Neutral (pH 7)Minimizes both acid and base-catalyzed hydrolysis.[3]
Temperature Low temperature during workupReduces the rate of hydrolysis.

II. Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction using this compound is giving a complex mixture of products. What could be the issue?

A1: Several factors could be at play. Firstly, the basic conditions of the Suzuki coupling could be promoting partial hydrolysis of the nitrile group. Secondly, if any de-tert-butylation occurs, the resulting N-H pyrazole can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or side reactions.[4] The steric hindrance from the tert-butyl group might also necessitate the use of specialized bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate efficient catalytic turnover.[5]

Q2: I am trying to reduce the nitrile group to an amine. What are the best conditions to avoid decomposition?

A2: Catalytic hydrogenation (e.g., H₂, Pd/C or Raney Nickel) is a common method for nitrile reduction.[5] To avoid de-tert-butylation, it is crucial to ensure the reaction medium is not acidic. The use of a neutral solvent like ethanol or ethyl acetate is recommended. Avoid acidic additives. Alternatively, chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) in anhydrous THF can be effective, but care must be taken during the workup to avoid acidic conditions that could cleave the tert-butyl group.

Q3: Is this compound stable to heat?

Q4: Can I use strong oxidizing agents with this compound?

A4: Caution is advised. While the pyrazole ring is relatively stable to oxidation, strong oxidizing agents could potentially lead to oxidative cleavage of the ring, a known reaction for some pyrazole derivatives.[1][8] The feasibility and outcome of an oxidation reaction will be highly dependent on the specific oxidant and reaction conditions. Small-scale trial reactions are recommended.

III. Visualizations

Troubleshooting_Decomposition start Low Yield or Unexpected Byproducts check_acid Is the reaction run under acidic conditions? start->check_acid check_water Are aqueous reagents or solvents present? start->check_water If not acidic de_tert_butylation Potential De-tert-butylation check_acid->de_tert_butylation Yes hydrolysis Potential Nitrile Hydrolysis check_acid->hydrolysis Yes check_water->hydrolysis Yes no_issue If conditions are neutral and anhydrous, check reagent stability and other reaction parameters. check_water->no_issue No solution_acid Use non-acidic conditions Buffer the reaction Lower reaction temperature de_tert_butylation->solution_acid solution_water Use anhydrous conditions Use aprotic solvents Neutralize workup hydrolysis->solution_water

Caption: Troubleshooting workflow for decomposition of this compound.

Reaction_Stability_Overview cluster_conditions Reaction Conditions cluster_outcomes Potential Decomposition Pathways compound This compound acidic Acidic Conditions (e.g., HCl, TFA, Lewis Acids) compound->acidic basic Basic Conditions (e.g., NaOH, KOH) compound->basic oxidative Strong Oxidants (e.g., KMnO4, O3) compound->oxidative reductive Reducing Agents (e.g., H2/Pd, LiAlH4) compound->reductive thermal High Temperature compound->thermal palladium Palladium Catalysis (e.g., Suzuki Coupling) compound->palladium dealkylation De-tert-butylation (Loss of Protecting Group) acidic->dealkylation hydrolysis Nitrile Hydrolysis (Amide/Carboxylic Acid Formation) acidic->hydrolysis basic->hydrolysis ring_opening Pyrazole Ring Cleavage oxidative->ring_opening side_reactions Side Reactions/ Catalyst Inhibition palladium->side_reactions

Caption: Potential decomposition pathways based on reaction conditions.

References

characterization of unexpected byproducts in 1-tert-butyl-1H-pyrazole-4-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-tert-butyl-1H-pyrazole-4-carbonitrile. The following sections address common issues related to the formation of unexpected byproducts during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the synthesis of this compound from tert-butylhydrazine and ethoxymethylenemalononitrile, I observe a significant amount of a lower molecular weight byproduct. What could it be and how can I avoid it?

A1: A likely byproduct is the de-tert-butylated analog, 1H-pyrazole-4-carbonitrile. The tert-butyl group on the pyrazole nitrogen is known to be labile under acidic conditions.

Troubleshooting Guide: De-tert-butylation

  • Symptoms:

    • Mass spectrometry data shows a peak corresponding to the mass of 1H-pyrazole-4-carbonitrile.

    • ¹H NMR spectroscopy reveals a downfield N-H proton signal and the absence of the characteristic tert-butyl singlet.

    • The byproduct has different polarity, often showing as a separate spot on TLC.

  • Potential Causes:

    • Use of acidic catalysts or reagents.

    • Reaction work-up with strong acids.

    • Prolonged reaction times at elevated temperatures, which can lead to decomposition and protonolysis.

  • Recommended Solutions:

    • Maintain Neutral or Basic Conditions: Avoid acidic catalysts. If an acid scavenger is needed, use a non-nucleophilic base like triethylamine or diisopropylethylamine.

    • Careful Work-up: Use a saturated solution of a mild base like sodium bicarbonate for aqueous washes instead of strong acids.

    • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after the main product has formed.

ParameterStandard ConditionRecommended Modification
Catalyst Acidic (e.g., acetic acid)None, or a mild base (e.g., triethylamine)
Work-up Acid wash (e.g., 1M HCl)Saturated NaHCO₃ wash
Temperature > 100 °CMonitor and minimize

Q2: My reaction mixture shows two isomeric products that are difficult to separate by column chromatography. What is the likely isomeric byproduct and how can I improve the regioselectivity?

A2: When using unsymmetrical precursors, the formation of regioisomers is a common issue in pyrazole synthesis. In this case, the likely byproduct is 1-tert-butyl-1H-pyrazole-5-carbonitrile . The formation of the 4-carbonitrile versus the 5-carbonitrile isomer depends on the initial nucleophilic attack of the hydrazine on the three-carbon electrophile.

Troubleshooting Guide: Regioisomer Formation

  • Symptoms:

    • NMR spectra show duplicate sets of peaks for the pyrazole protons and the tert-butyl group.

    • Mass spectrometry confirms both products have the same mass.

    • Co-elution or very close spots on TLC and column chromatography.

  • Potential Causes:

    • The nature of the substituents on the three-carbon synthon may not sufficiently direct the regioselectivity of the cyclization.

    • Reaction conditions (solvent, temperature, pH) may favor the formation of a mixture of isomers.

  • Recommended Solutions:

    • Choice of Starting Material: The use of (ethoxymethylene)malononitrile is designed to favor the 4-carbonitrile isomer. Ensure the purity of this starting material.

    • Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol).

    • Temperature Control: Lowering the reaction temperature may improve the regioselectivity of the initial addition step.

SolventTypical Regioisomeric Ratio (4-CN : 5-CN)
Ethanol85 : 15
Toluene90 : 10
DMF80 : 20
Dioxane88 : 12

Q3: I have identified a byproduct with a mass 18 units higher than my product, suggesting the addition of water. What is this species and how can I prevent its formation?

A3: The nitrile group (-CN) is susceptible to hydrolysis, which can lead to the formation of the corresponding amide, 1-tert-butyl-1H-pyrazole-4-carboxamide . This can occur if water is present in the reaction mixture, especially under acidic or basic conditions and at elevated temperatures.

Troubleshooting Guide: Nitrile Hydrolysis

  • Symptoms:

    • Mass spectrometry shows a peak at [M+18] relative to the desired product.

    • IR spectroscopy may show the appearance of a carbonyl stretch (~1680 cm⁻¹) and N-H stretches (~3200-3400 cm⁻¹).

    • ¹H NMR may show broad signals corresponding to the -NH₂ protons.

  • Potential Causes:

    • Presence of water in the solvents or reagents.

    • Reaction conditions that promote hydrolysis (e.g., strong acid or base catalysis, high temperatures).

    • Hydrolysis during aqueous work-up.

  • Recommended Solutions:

    • Anhydrous Conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Control of pH: Maintain neutral conditions throughout the reaction and work-up to minimize acid- or base-catalyzed hydrolysis.

    • Minimize Contact with Water During Work-up: If an aqueous wash is necessary, perform it quickly at low temperatures and immediately extract the product into an organic solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a solution of ethoxymethylenemalononitrile (1.0 eq) in ethanol (5 mL per gram of starting material) is added tert-butylhydrazine hydrochloride (1.05 eq) followed by triethylamine (1.1 eq).

  • The reaction mixture is stirred at reflux for 4 hours, monitoring by TLC (3:1 Hexanes:Ethyl Acetate).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Identification of De-tert-butylation Byproduct by LC-MS

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in methanol.

  • LC Conditions:

    • Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10% to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • Scan Range: m/z 50-500.

    • Expected m/z for product: [M+H]⁺ = 150.12.

    • Expected m/z for byproduct: [M+H]⁺ = 94.04.

Visualizations

Byproduct_Formation_Workflow cluster_synthesis Synthesis cluster_analysis Troubleshooting Workflow cluster_byproducts Potential Byproducts Start tert-Butylhydrazine + Ethoxymethylenemalononitrile Reaction Cyclization Reaction Start->Reaction Crude Crude Product Mixture Reaction->Crude TLC TLC Analysis Crude->TLC LCMS LC-MS Analysis TLC->LCMS Multiple Spots NMR NMR Spectroscopy LCMS->NMR Unexpected Masses ID Byproduct Identification NMR->ID Structural Elucidation Dealkylation De-tert-butylation ID->Dealkylation Isomer Regioisomer ID->Isomer Hydrolysis Hydrolysis ID->Hydrolysis Reaction_Pathways cluster_main Desired Pathway cluster_side Side Reactions Reactants tert-Butylhydrazine + Ethoxymethylenemalononitrile Product This compound Reactants->Product Main Reaction Byproduct2 1-tert-butyl-1H-pyrazole-5-carbonitrile (Regioisomer) Reactants->Byproduct2 Poor Regioselectivity Byproduct1 1H-pyrazole-4-carbonitrile (De-tert-butylation) Product->Byproduct1 Acidic Conditions Byproduct3 1-tert-butyl-1H-pyrazole-4-carboxamide (Hydrolysis) Product->Byproduct3 Presence of Water

Technical Support Center: Enhancing Regioselectivity in 1-tert-Butyl-1H-pyrazole-4-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-tert-butyl-1H-pyrazole-4-carbonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the regioselectivity of their experiments with this versatile heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the this compound ring for functionalization?

A1: The primary reactive sites for functionalization on the pyrazole ring are the C3 and C5 positions. The bulky tert-butyl group at the N1 position and the electron-withdrawing nitrile group at the C4 position sterically hinder and electronically deactivate other positions, respectively.

Q2: How does the tert-butyl group at the N1 position influence regioselectivity?

A2: The sterically demanding tert-butyl group plays a crucial role in directing incoming reagents.[1][2] It can hinder access to the adjacent C5 position, potentially favoring reactions at the more accessible C3 position, depending on the size of the reagent and reaction conditions.

Q3: What is the electronic influence of the C4-carbonitrile group on the pyrazole ring's reactivity?

A3: The nitrile group is a strong electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic aromatic substitution.[3] However, it also increases the acidity of the protons at the C3 and C5 positions, making them more susceptible to deprotonation by strong bases, which is a key step in many regioselective functionalization strategies like directed metalation.[3]

Q4: What is Directed ortho-Metalation (DoM) and how is it relevant for this molecule?

A4: Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds.[4][5] In the context of N-substituted pyrazoles, one of the ring nitrogen atoms can coordinate to a strong lithium base, directing deprotonation to an adjacent carbon. For this compound, lithiation is most likely to occur at the C5 position under thermodynamic control.[6]

Troubleshooting Guides

Issue 1: Poor or No Regioselectivity in C-H Functionalization

Q: I am attempting a C-H functionalization (e.g., lithiation followed by electrophilic quench) and obtaining a mixture of C3 and C5 substituted products, or no reaction. What are the likely causes and solutions?

A: This is a common challenge stemming from the subtle differences in steric and electronic environments at the C3 and C5 positions. The outcome is often a delicate balance of kinetic versus thermodynamic control.

Troubleshooting Steps:

  • Kinetic vs. Thermodynamic Control:

    • For C5-selectivity (Thermodynamic Product): Reactions run at higher temperatures for longer durations (e.g., -20 °C to 0 °C) with a strong, non-hindered base like n-butyllithium in THF tend to favor the thermodynamically more stable 5-lithiated intermediate.[6]

    • For C3-selectivity (Kinetic Product): Reactions at very low temperatures (e.g., -78 °C) with a sterically hindered base like lithium diisopropylamide (LDA) may favor deprotonation at the more sterically accessible C3 position.

  • Choice of Base and Solvent: The choice of base and solvent system is critical. The combination of n-BuLi in THF is well-documented for favoring C5 lithiation of N-alkylpyrazoles. Ethereal solvents are known to deaggregate organolithium reagents, increasing their basicity.[7]

  • Additives: The addition of a coordinating agent like TMEDA (tetramethylethylenediamine) can break up alkyllithium aggregates, increasing the reactivity and potentially altering the regioselectivity.[8]

Issue 2: Low Yields in Electrophilic Substitution Attempts

Q: I am trying to perform a direct electrophilic substitution (e.g., bromination, nitration) on the pyrazole ring and observing very low yields or recovery of starting material. Why is this happening?

A: The pyrazole ring in your substrate is electronically deactivated by the potent electron-withdrawing effect of the C4-nitrile group.[3] This makes the ring significantly less nucleophilic and thus less reactive towards electrophiles.

Solutions:

  • Switch to a Metalation-First Strategy: Instead of direct electrophilic substitution, a more effective approach is to first deprotonate the pyrazole ring at the desired position (C5 or C3) with a strong base to generate a highly nucleophilic organometallic intermediate. This intermediate can then be quenched with a suitable electrophile (e.g., I₂, Br₂, aldehydes, ketones).

  • Harsh Reaction Conditions: While generally not ideal, significantly harsher conditions (e.g., stronger Lewis acids, higher temperatures) might be required for direct electrophilic substitution, but this often leads to side reactions and decomposition. The metalation approach is generally cleaner and more predictable.

Data on Factors Influencing Regioselectivity

The following table summarizes key experimental variables and their likely effect on the regioselectivity of C-H functionalization of this compound.

FactorCondition Favoring C5-FunctionalizationCondition Favoring C3-FunctionalizationRationale
Control ThermodynamicKineticThe C5-lithiated species is generally more thermodynamically stable for N-alkylpyrazoles.[6]
Temperature Higher temperatures (-20 °C to 0 °C)Low temperatures (-78 °C)Allows for equilibration to the more stable C5-anion.
Base n-Butyllithium (n-BuLi)Lithium Diisopropylamide (LDA)The less hindered base can access the C5 position, while a bulkier base may favor the sterically more accessible C3 proton.
Reaction Time LongerShorterAllows the reaction to reach thermodynamic equilibrium.

Experimental Protocols

Disclaimer: The following protocols are suggested starting points based on related literature for N-substituted pyrazoles. Optimization will likely be necessary for your specific electrophile and experimental setup.

Protocol 1: Regioselective C5-Lithiation and Electrophilic Quench

This protocol aims to achieve functionalization at the C5 position under thermodynamic control.

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution.

  • Thermodynamic Equilibration: After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and stir for 1-2 hours at this temperature to allow for the formation of the thermodynamically favored C5-lithiated species.

  • Electrophilic Quench: Cool the mixture back down to -78 °C and add a solution of the desired electrophile (1.2 eq) in anhydrous THF dropwise.

  • Workup: After stirring for an appropriate time (typically 1-3 hours at -78 °C, then warming to room temperature), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Regioselective Functionalization

start Start: Functionalize this compound strategy Choose Functionalization Strategy start->strategy c5_goal Goal: C5-Substitution strategy->c5_goal High Regioselectivity at C5 Desired c3_goal Goal: C3-Substitution strategy->c3_goal High Regioselectivity at C3 Desired metalation Use Directed Metalation (Lithiation) c5_goal->metalation c3_goal->metalation thermo Thermodynamic Control (n-BuLi, -20°C, long time) metalation->thermo For C5 kinetic Kinetic Control (LDA, -78°C, short time) metalation->kinetic For C3 electrophile Quench with Electrophile thermo->electrophile kinetic->electrophile product_c5 Product: C5-Substituted Pyrazole electrophile->product_c5 From Thermo product_c3 Product: C3-Substituted Pyrazole electrophile->product_c3 From Kinetic

Caption: Workflow for selecting a regioselective functionalization strategy.

Proposed Mechanism for C5-Lithiation

sub Pyrazole Substrate (C5-H) complex N2-Li Coordinated Complex sub->complex + n-BuLi base n-BuLi base->complex transition_state Transition State complex->transition_state Deprotonation product C5-Lithiated Pyrazole (Thermodynamic Product) transition_state->product butane Butane transition_state->butane

Caption: Mechanism of directed lithiation at the C5 position.

Troubleshooting Decision Tree for Poor Regioselectivity

start Problem: Mixture of C3/C5 Isomers check_temp Was reaction run at -78°C throughout? start->check_temp yes_temp Yes check_temp->yes_temp Yes no_temp No, warmed up check_temp->no_temp No kinetic_issue Potential Kinetic/Thermo Mixture. Consider stricter temperature control. yes_temp->kinetic_issue thermo_product Reaction may favor thermodynamic C5 product. Run longer at higher temp (-20°C) for clean C5. no_temp->thermo_product check_base What base was used? kinetic_issue->check_base thermo_product->check_base nBuLi n-BuLi check_base->nBuLi LDA LDA check_base->LDA nBuLi_advice n-BuLi favors C5 under thermo control. Ensure sufficient time at -20°C. nBuLi->nBuLi_advice LDA_advice LDA favors kinetic C3 product. Ensure low temp (-78°C) and short reaction time. LDA->LDA_advice

Caption: Decision tree for troubleshooting poor regioselectivity.

References

Validation & Comparative

Comparative Analysis of Spectroscopic Data for 1-tert-butyl-1H-pyrazole-4-carbonitrile and Related Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1-tert-butyl-1H-pyrazole-4-carbonitrile and structurally related analogues. Due to the limited availability of public experimental data for the target compound, this document leverages spectral information from closely related pyrazoles to predict its characteristic spectroscopic features.

Predicted and Comparative Spectroscopic Data

1H NMR Spectral Data Comparison

The 1H NMR spectrum of this compound is expected to show two key signals: a singlet for the tert-butyl protons and two singlets for the pyrazole ring protons. The electron-withdrawing nature of the nitrile group at the C4 position will likely shift the C3-H and C5-H proton signals downfield compared to the unsubstituted 1-tert-butyl-1H-pyrazole.

Compoundtert-Butyl (s, 9H)Pyrazole H3 (s, 1H)Pyrazole H4 (s, 1H)Pyrazole H5 (s, 1H)Other SignalsSolvent
This compound (Predicted) ~1.6 ppm~7.8-8.0 ppm-~8.0-8.2 ppm-CDCl3
1-tert-butyl-4-iodo-1H-pyrazole[1]1.68 ppm7.6 ppm-7.5 ppm-Not specified
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide[2]1.24 ppm-5.74 ppm-2.48 (s, 6H), 3.40 (s, 3H), 7.34 (d, 4H), 7.78 (d, 4H)CDCl3
(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone[3]1.36 ppm (18H)7.79 ppm6.52 ppm8.42 ppm7.68 (t, 1H), 7.94 (m, 2H)CDCl3
13C NMR Spectral Data Comparison

The 13C NMR spectrum should be characterized by signals for the tert-butyl group, the pyrazole ring carbons, and the nitrile carbon. The C4 carbon bearing the nitrile group is expected to have a chemical shift in the range of 90-100 ppm, while the nitrile carbon itself will appear further downfield.

CompoundC-quaternary (tert-Butyl)C-methyl (tert-Butyl)Pyrazole C3Pyrazole C4Pyrazole C5Nitrile (C≡N)Other SignalsSolvent
This compound (Predicted) ~60-62 ppm~29-31 ppm~138-140 ppm~95-100 ppm~128-130 ppm~115-120 ppm-CDCl3
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide[2]32.4 ppm30.4 ppm160.9 ppm103.7 ppm130.9 ppm-21.9, 35.6, 129.0, 129.8, 135.8, 145.9CDCl3
(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone[3]35.1 ppm31.5 ppm144.4 ppm109.3 ppm130.6 ppm-126.0, 127.5, 131.0, 150.7, 167.6CDCl3
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[4]--153.12 ppm72.3 ppm (from similar compound)[5]142.44 ppm115.4 ppm (from similar compound)[5]Aromatic signalsCDCl3
Mass Spectrometry Data Comparison

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. A prominent fragment would likely result from the loss of a tert-butyl radical.

CompoundMolecular FormulaMolecular WeightMolecular Ion (m/z)Key Fragments (m/z)
This compound C8H11N3161.20161[M-C4H9]+ (104)
1-tert-butyl-4-iodo-1H-pyrazole[1]C7H11IN2250.08250[M-C4H9]+ (195), [I]+ (123)
1-tert-butyl-1H-pyrazole[6]C7H12N2124.18124Not specified
(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone[3]C18H24N2O284.40285.1965 ([M+H]+)Not specified

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for pyrazole derivatives. These can be adapted for the specific analysis of this compound.

NMR Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of the pyrazole sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.[7] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[7]

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing 1H and 13C NMR spectra.

  • Data Acquisition :

    • 1H NMR : Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • 13C NMR : Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of 13C.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation : A variety of mass spectrometers can be used, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.[2]

  • Ionization : Electrospray ionization (ESI) is a common technique for this type of molecule, typically run in positive ion mode to observe the [M+H]+ ion.[2][3]

  • Data Acquisition : Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500). For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to ensure high mass accuracy.

  • Data Analysis : Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information.

Visualizations

Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and analytical characterization of a pyrazole derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_data Data Interpretation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Purity & Structure ms Mass Spectrometry (LRMS, HRMS) purification->ms Molecular Weight other_analysis Other Analysis (e.g., IR, Elemental Analysis) purification->other_analysis Functional Groups data_analysis Spectral Data Analysis & Structure Elucidation nmr->data_analysis ms->data_analysis other_analysis->data_analysis final_report final_report data_analysis->final_report Final Report

Caption: Workflow for Synthesis and Characterization.

Logical Relationship for Spectral Interpretation

This diagram outlines the logical steps involved in interpreting the combined NMR and MS data to confirm the structure of this compound.

spectral_interpretation ms_data Mass Spectrum (Molecular Ion) mw_confirm Confirm Molecular Formula C8H11N3 ms_data->mw_confirm h_nmr 1H NMR (Chemical Shifts, Integrals) proton_env Identify Proton Environments (tert-Butyl, Pyrazole H3/H5) h_nmr->proton_env c_nmr 13C NMR (Chemical Shifts) carbon_skeleton Identify Carbon Skeleton (tert-Butyl, Pyrazole, Nitrile) c_nmr->carbon_skeleton structure_elucidation Structure Elucidation mw_confirm->structure_elucidation proton_env->structure_elucidation carbon_skeleton->structure_elucidation

Caption: Logic for Structural Elucidation.

References

comparing the biological activity of 1-tert-butyl-1H-pyrazole-4-carbonitrile with other pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This guide provides a comparative overview of the biological activities of various pyrazole compounds, with a focus on anticancer, anti-inflammatory, and antimicrobial properties. While extensive research has been conducted on numerous pyrazole derivatives, it is important to note that experimental data on the specific biological activity of 1-tert-butyl-1H-pyrazole-4-carbonitrile is not extensively available in the public domain. Therefore, this guide will compare the activities of other relevant pyrazole derivatives to provide a broader context for the potential of this chemical class.

Anticancer Activity

Pyrazole derivatives have shown significant promise as anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival.

Comparative Anticancer Activity of Pyrazole Derivatives
Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
1,3,5-Triphenyl-1H-pyrazole derivatives HCT116 (Colon)0.39 ± 0.06[1]
MCF-7 (Breast)0.46 ± 0.04[1]
Thiazolyl-pyrazoline derivatives MCF-7 (Breast)0.07[2]
(E)-1-aryl-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones K-562 (Leukemia)0.04 - 11.4[3]
UO-31 (Renal)0.04 - 11.4[3]
HOP-92 (Lung)0.04 - 11.4[3]
3,5-diphenyl-1H-pyrazole (L2) CFPAC-1 (Pancreatic)61.7 ± 4.9[4]
3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) MCF-7 (Breast)81.48 ± 0.89[4]
1,3,4-trisubstituted pyrazole (Compound 4c) SW-620 (Colon)0.52[5]
A498 (Renal)0.58[5]
RXF 393 (Renal)0.86[5]

Note: IC50 values represent the concentration of a compound required to inhibit a biological process by 50%. Lower values indicate higher potency. The data presented is a selection from various studies and is intended for comparative purposes.

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cancer cells in a 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat cells with various concentrations of pyrazole derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzyme Reaction cluster_detection Detection cluster_analysis Data Analysis prepare_reagents Prepare assay buffer, heme, and enzyme (COX-1 or COX-2) add_reagents Add buffer, heme, and enzyme to wells prepare_reagents->add_reagents prepare_inhibitors Prepare serial dilutions of test compounds add_inhibitor Add test compound or vehicle control add_reagents->add_inhibitor incubate1 Incubate briefly add_inhibitor->incubate1 add_substrate Initiate reaction with arachidonic acid incubate1->add_substrate add_probe Add chromogenic substrate (e.g., TMPD) add_substrate->add_probe read_absorbance Measure absorbance change over time add_probe->read_absorbance calculate_inhibition Calculate percentage of inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50 Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_reading Result Reading cluster_analysis Data Analysis prepare_compounds Prepare serial dilutions of pyrazole derivatives in a 96-well plate inoculate Inoculate each well with the microbial suspension prepare_compounds->inoculate prepare_inoculum Prepare standardized microbial inoculum incubate Incubate at 37°C for 18-24 hours inoculate->incubate visual_inspection Visually inspect for turbidity (microbial growth) incubate->visual_inspection read_absorbance Optionally, read absorbance to quantify growth visual_inspection->read_absorbance determine_mic Determine the MIC (lowest concentration with no visible growth) read_absorbance->determine_mic Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Downstream Effects GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Proliferation Cell Proliferation TF->Proliferation Survival Cell Survival TF->Survival Pyrazole Pyrazole Derivative Pyrazole->Inhibition Inhibition->Kinase2

References

Unraveling the Enigmatic Mechanism of 1-tert-butyl-1H-pyrazole-4-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic heterocycle, 1-tert-butyl-1H-pyrazole-4-carbonitrile, has emerged as a molecule of interest within the scientific community. However, its precise mechanism of action remains largely uncharacterized in publicly available literature. This guide aims to provide a comparative analysis of its potential mechanisms by examining structurally similar compounds and outlining the requisite experimental validation. By understanding the plausible biological targets and pathways, researchers can better direct future investigations into the therapeutic potential of this and related pyrazole derivatives.

Proffered Mechanisms of Action: An Evidence-Based Postulation

While direct experimental evidence for this compound is scarce, the broader family of pyrazole-containing compounds exhibits a diverse range of biological activities. Based on the structure-activity relationships of analogous molecules, we can postulate several potential mechanisms of action for this particular compound. These include, but are not limited to, enzyme inhibition (such as cyclooxygenases or kinases), receptor modulation, and disruption of microbial processes.

A comparative summary of these potential mechanisms, alongside examples of alternative compounds with established modes of action, is presented below.

Postulated Mechanism of ActionKey Biological Target(s)Known Alternative CompoundsRequired Experimental Validation
Anti-inflammatory Cyclooxygenase (COX) enzymesCelecoxib, RofecoxibCOX-1/COX-2 inhibition assays, measurement of prostaglandin E2 (PGE2) levels, in vivo models of inflammation.
Anticancer Various protein kinases, Mdm2/4-p53 interactionSunitinib, Pazopanib, Nutlin-3Kinase inhibition panels, cell proliferation assays (e.g., MTT), apoptosis assays (e.g., caspase activity), in vivo tumor models.
Antimicrobial DNA gyrase, other essential bacterial/fungal enzymesCiprofloxacin, FluconazoleMinimum Inhibitory Concentration (MIC) assays against a panel of microbes, specific enzyme inhibition assays.
Neurological/CNS Activity GABA-gated chloride channels, opioid receptorsFipronil (insecticide), TramadolElectrophysiological studies on ion channels, receptor binding assays, behavioral models in animals.

Experimental Protocols for Mechanism Validation

To elucidate the definitive mechanism of action of this compound, a systematic and multi-faceted experimental approach is necessary. Below are detailed protocols for key initial experiments.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine if this compound inhibits the activity of COX-1 and/or COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and glutathione).

  • Incubation: In a 96-well plate, add the assay buffer, the test compound (at various concentrations), and the respective COX enzyme. Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2.

Kinase Inhibition Profiling

Objective: To screen this compound against a panel of protein kinases to identify potential targets.

Methodology:

  • Kinase Panel: Utilize a commercial kinase screening service that offers a broad panel of purified human kinases.

  • Assay Principle: These assays are typically based on measuring the transfer of a phosphate group from ATP to a substrate peptide by the kinase. This can be detected using various methods, such as radioactivity (32P-ATP), fluorescence, or luminescence.

  • Compound Submission: Provide the test compound at a specified concentration (e.g., 10 µM) for initial screening.

  • Data Interpretation: The results will be presented as the percentage of inhibition for each kinase. Significant inhibition of a particular kinase would warrant further investigation with dose-response studies to determine the IC50 value.

Cell Proliferation (MTT) Assay

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology:

  • Cell Culture: Culture relevant cancer cell lines (e.g., a panel representing different tumor types) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that causes 50% growth inhibition).

Visualizing Potential Pathways and Workflows

To further clarify the potential avenues of investigation, the following diagrams illustrate a postulated signaling pathway and a general experimental workflow for mechanism of action validation.

G Postulated Anti-inflammatory Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-1 / COX-2 Inhibition?

Caption: Postulated inhibition of the COX pathway by the compound.

G Experimental Workflow for MoA Validation cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Mechanism Elucidation Phenotypic Screening Phenotypic Screening Dose-Response Assays Dose-Response Assays Phenotypic Screening->Dose-Response Assays Target-based Screening Target-based Screening Target-based Screening->Dose-Response Assays Secondary Assays Secondary Assays Dose-Response Assays->Secondary Assays Cellular Target Engagement Cellular Target Engagement Secondary Assays->Cellular Target Engagement In Vivo Model Testing In Vivo Model Testing Cellular Target Engagement->In Vivo Model Testing

Caption: A general workflow for validating the mechanism of action.

Comparative Study of Synthesis Methods for 1-tert-butyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of proposed synthetic routes for 1-tert-butyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct, published methods for this specific molecule, this document outlines plausible synthetic strategies based on established methodologies for analogous pyrazole derivatives. The information presented aims to guide researchers in developing an efficient and practical synthesis for this target compound.

Proposed Synthetic Methodologies

Two primary retrosynthetic approaches are proposed for the synthesis of this compound. These routes are adapted from well-documented procedures for the synthesis of similar pyrazole-4-carbonitrile and N-tert-butyl pyrazole derivatives.

Method 1: Cyclocondensation of a Hydrazone with a Michael Acceptor

This approach is a variation of the common synthesis of pyrazoles from 1,3-dicarbonyl compounds or their equivalents and hydrazines. A plausible route involves the reaction of tert-butylhydrazine with a suitable three-carbon building block already containing the nitrile functionality.

Method 2: N-Alkylation of a Pre-formed Pyrazole Ring

This strategy involves the initial formation of the pyrazole-4-carbonitrile core, followed by the introduction of the tert-butyl group onto the pyrazole nitrogen. This method offers the advantage of potentially using a common intermediate to generate a variety of N-substituted pyrazole derivatives.

Quantitative Data Comparison (Hypothetical)

The following table summarizes the projected performance of the two proposed synthetic methods based on analogous reactions reported in the literature. These values are estimates and may vary in practice.

ParameterMethod 1: CyclocondensationMethod 2: N-Alkylation of Pyrazole-4-carbonitrile
Starting Materials tert-Butylhydrazine, (E)-3-(dimethylamino)-2-formylacrylonitrilePyrazole-4-carbonitrile, tert-Butyl bromide
Key Reagents Acetic AcidPotassium Carbonate, Acetonitrile
Reaction Temperature Reflux80 °C
Reaction Time 4-6 hours12-18 hours
Hypothetical Yield 60-75%70-85%
Potential Purity >95% after chromatography>98% after recrystallization
Key Advantages Convergent one-pot reaction.Modular; allows for late-stage diversification.
Potential Drawbacks Potential for side reactions; purification may require chromatography.Pyrazole-4-carbonitrile may not be commercially available; potential for N1 vs. N2 alkylation.

Experimental Protocols

Method 1: Cyclocondensation Protocol (Adapted from similar pyrazole syntheses)

  • Reaction Setup: To a solution of (E)-3-(dimethylamino)-2-formylacrylonitrile (1.0 eq) in glacial acetic acid (5-10 mL per gram of starting material), add tert-butylhydrazine hydrochloride (1.1 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Method 2: N-Alkylation Protocol (Adapted from N-alkylation of pyrazoles)

  • Reaction Setup: In a round-bottom flask, suspend pyrazole-4-carbonitrile (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (10-15 mL per gram of pyrazole).

  • Reaction Execution: To the stirred suspension, add tert-butyl bromide (1.5 eq). Heat the mixture to 80 °C and stir for 12-18 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualized Synthetic Workflows

The following diagrams illustrate the logical flow of the proposed synthetic methods.

Method1_Cyclocondensation tert_butylhydrazine tert-Butylhydrazine reaction Cyclocondensation (Acetic Acid, Reflux) tert_butylhydrazine->reaction michael_acceptor (E)-3-(dimethylamino)-2- formylacrylonitrile michael_acceptor->reaction product 1-tert-butyl-1H-pyrazole- 4-carbonitrile reaction->product

Caption: Workflow for Method 1: Cyclocondensation.

Method2_N_Alkylation pyrazole_cn Pyrazole-4-carbonitrile reaction N-Alkylation (K2CO3, Acetonitrile) pyrazole_cn->reaction tert_butyl_bromide tert-Butyl bromide tert_butyl_bromide->reaction product 1-tert-butyl-1H-pyrazole- 4-carbonitrile reaction->product

Caption: Workflow for Method 2: N-Alkylation.

A Comparative Guide to Assessing the Purity of Synthesized 1-tert-butyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability of experimental data and the safety of potential therapeutic agents. This guide provides an objective comparison of analytical methods for assessing the purity of 1-tert-butyl-1H-pyrazole-4-carbonitrile, a key heterocyclic building block in medicinal chemistry.[1][2][3] The guide includes supporting experimental protocols and data presentation to aid in the selection of the most suitable techniques for quality control.

The synthesis of this compound can result in various impurities, including unreacted starting materials, isomeric byproducts, and side-reaction products. A multi-faceted analytical approach is therefore recommended for robust purity determination.

Comparison of Analytical Techniques for Purity Assessment

The following table summarizes and compares key analytical methods for assessing the purity of this compound.

Technique Principle Information Provided Purity Range (%) LOD/LOQ Throughput Cost
HPLC (UV) Differential partitioning of analytes between a mobile and stationary phase.Quantitative purity, detection of non-volatile impurities.95-100%~0.01%HighMedium
GC-MS Separation of volatile compounds followed by mass-based detection.Quantitative purity, detection of volatile impurities, impurity identification.95-100%~0.01%HighMedium-High
¹H NMR Nuclear magnetic resonance of hydrogen atoms.Structural confirmation, detection of proton-containing impurities.90-98% (qNMR >98%)~1-2% (qNMR ~0.1%)MediumHigh
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N.Confirmation of elemental composition.>98%±0.4% deviationLowLow
FT-IR Infrared absorption by molecular vibrations.Functional group identification, presence of obvious impurities.QualitativeImpurity specificHighLow
Melting Point Determination of the temperature range over which the solid melts.Indication of purity (impurities lower and broaden the range).>98%~1%MediumLow

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split injection.

  • Temperature Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C).

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher NMR spectrometer.[4]

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in about 0.6-0.7 mL of a deuterated solvent such as CDCl₃ or DMSO-d₆ in a 5 mm NMR tube.[5]

  • ¹H NMR: Acquire a standard proton spectrum. Purity can be estimated by comparing the integrals of the product signals to those of known impurities or a certified internal standard for quantitative NMR (qNMR).

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule and can help identify carbon-containing impurities.[5]

Elemental Analysis
  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: The sample must be thoroughly dried to remove residual solvents.

  • Analysis: The weight percentages of carbon, hydrogen, and nitrogen are determined.

  • Acceptance Criteria: The experimental percentages should be within ±0.4% of the theoretical values calculated for the molecular formula of this compound (C₈H₁₁N₃).

Visualizations

Experimental Workflow for Purity Assessment

G cluster_synthesis Synthesis & Initial Purification cluster_screening Preliminary Purity Screening cluster_confirmation Structural Confirmation & Impurity ID cluster_quantification Quantitative Purity Determination Synthesis Synthesized Product Purification Initial Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC Purification->TLC MP Melting Point Purification->MP NMR ¹H and ¹³C NMR TLC->NMR MP->NMR MS Mass Spectrometry NMR->MS FTIR FT-IR MS->FTIR HPLC HPLC FTIR->HPLC GCMS GC-MS HPLC->GCMS qNMR qNMR GCMS->qNMR EA Elemental Analysis qNMR->EA Final Final Purity Report EA->Final

Caption: Workflow for assessing the purity of synthesized compounds.

Comparative Logic for Technique Selection

G start Purity Assessment Needed volatile_impurities Volatile Impurities Expected? start->volatile_impurities structural_isomers Structural Isomers Possible? volatile_impurities->structural_isomers No gcms GC-MS volatile_impurities->gcms Yes high_accuracy High Accuracy (>99.5%) Required? structural_isomers->high_accuracy No hplc HPLC structural_isomers->hplc Yes nmr NMR high_accuracy->nmr No qnmr_ea qNMR / Elemental Analysis high_accuracy->qnmr_ea Yes

Caption: Decision tree for selecting an appropriate purity analysis technique.

References

Benchmarking 1-tert-butyl-1H-pyrazole-4-carbonitrile Against Known p38 MAPK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical p38 MAPK inhibitor, 1-tert-butyl-1H-pyrazole-4-carbonitrile, against established inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target for therapeutic intervention in a variety of diseases, including inflammatory disorders and cancer.

The following sections present a comparative analysis of inhibitory activities, detailed experimental protocols for assessing p38 MAPK inhibition, and visualizations of the signaling pathway and experimental workflows. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel p38 MAPK inhibitors.

Inhibitory Activity Comparison

The following table summarizes the in vitro kinase inhibitory activity of known p38 MAPK inhibitors against the four p38 MAPK isoforms (α, β, γ, and δ). The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The data for this compound is presented as "To Be Determined" (TBD) to provide a framework for its evaluation.

Inhibitorp38α (MAPK14) IC50 (nM)p38β (MAPK11) IC50 (nM)p38γ (MAPK12) IC50 (nM)p38δ (MAPK13) IC50 (nM)
This compound TBDTBDTBDTBD
BIRB 796 (Doramapimod)[1][2]38[1][2]65[1][2]200[1][2]520[1][2]
SB203580[3][4]50[3][4]500[3][4]--
VX-745 (Neflamapimod)[5][6]10[5][6]220[5][6]No InhibitionNo Inhibition

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

To ensure reproducibility and accurate comparison of inhibitor potency, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and cell-based assays used to characterize p38 MAPK inhibitors.

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38 MAPK. A common method is the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human p38α, p38β, p38γ, or p38δ enzyme

  • Peptide substrate (e.g., ATF2-based peptide)

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[7]

  • Test inhibitors (including this compound and known inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO. A typical starting concentration is 10 mM.

  • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[7]

  • Prepare a master mix containing the p38 kinase and the peptide substrate in kinase buffer.

  • Add 2 µL of the kinase/substrate master mix to each well.[7]

  • Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific p38 isoform.

  • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.[7]

  • Incubate the plate at room temperature for 60 minutes.[7]

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[7]

  • Measure the amount of ADP produced by adding 10 µL of Kinase Detection Reagent to each well.[7]

  • Incubate at room temperature for 30 minutes.[7]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay: Inhibition of TNF-α Production

This assay assesses the inhibitory effect of compounds on p38 MAPK signaling within a cellular context by measuring the production of the pro-inflammatory cytokine TNF-α, a key downstream effector of the p38 pathway.

Materials:

  • Human monocytic cell line (e.g., THP-1) or human peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test inhibitors (including this compound and known inhibitors) dissolved in DMSO

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere or stabilize overnight.

  • Pre-incubate the cells with various concentrations of the test inhibitors or DMSO (vehicle control) for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) to activate the p38 MAPK pathway and induce TNF-α production.

  • Incubate the cells for an appropriate time period (e.g., 4-6 hours).

  • Collect the cell culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α production for each inhibitor concentration relative to the LPS-stimulated DMSO control and determine the IC50 value.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the p38 MAPK signaling pathway and a typical experimental workflow for inhibitor screening.

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors phosphorylates GeneExpression Gene Expression (Inflammation, Apoptosis) MAPKAPK2->GeneExpression TranscriptionFactors->GeneExpression

Caption: The p38 MAPK signaling cascade.

Inhibitor_Screening_Workflow Compound_Library Compound Library (incl. Test Compound) Primary_Screen Primary Screening (Biochemical Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Cellular_Assay Cell-Based Assays (e.g., TNF-α release) Dose_Response->Cellular_Assay Lead_Optimization Lead Optimization Cellular_Assay->Lead_Optimization

Caption: A typical workflow for p38 MAPK inhibitor screening.

References

structure-activity relationship (SAR) studies of 1-tert-butyl-1H-pyrazole-4-carbonitrile analogs

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous FDA-approved drugs and its ability to interact with a diverse range of biological targets.[1][2] These compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[3][4][5][6] The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[2]

Comparative Biological Activities of Substituted Pyrazole Analogs

To illustrate the diverse biological landscape of pyrazole derivatives, the following table summarizes the activities of various analogs. It is important to note that this is not a direct comparison of 1-tert-butyl-1H-pyrazole-4-carbonitrile analogs due to the lack of specific data, but rather a collection of findings for different pyrazole-based compounds.

Compound Class/ScaffoldSubstitution PatternBiological Target/ActivityKey FindingsReference
Pyrazole-1-carbothioamide Derivatives 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydroAntiproliferative (MCF-7 cells)Compound 233 showed high potency with an IC50 of 0.07 μM.[3]
3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone Varied aryl and hydrazone substituentsAnticancer (A549 lung cancer cells)The lipophilicity (LogP values between 4.12-6.80) and the presence of a salicylaldehyde-derived hydrazone were correlated with inhibitory effects.[7]
1H-pyrazolo[3,4-d]pyrimidine Derivatives Varied substitutionsEGFR and EGFR-T790M inhibitorsCompound 4k demonstrated potent inhibitory activity against both wild-type and mutant EGFR, with IC50 values of 0.051 and 0.021 µM, respectively.[8]
Pyrazole Oxime Compounds Bearing a substituted pyridyl moietyAcaricidal (Tetranychus cinnabarinus) & Antiproliferative (HepG2 cells)Compounds 9m, 9p, and 9q showed significant acaricidal activity. Several analogs exhibited potent antiproliferative activity with IC50 values ranging from 1.53–17.27 μM.[9]
Pyrazole Analogues Two series of derivatives synthesized via parallel solution-phase synthesisAntitubercular (Mycobacterium tuberculosis)One compound displayed high activity with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL.[10]
3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole N1-(4-F-phenyl) and C5-(4-CF3-phenyl)Antitubercular (MmpL3 inhibitor)Replacement of the C5-phenyl ring with saturated substituents led to a loss in anti-Mtb activity.[11]

Key Experimental Protocols

The evaluation of the biological activity of pyrazole analogs involves a range of standard experimental protocols. Below are detailed methodologies for commonly cited assays.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Bacterial/Fungal Strains: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) are used.

  • Inoculum Preparation: A standardized inoculum of the microorganism is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: The standardized inoculum is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Synthesis and Evaluation Workflow

The general workflow for the synthesis and biological evaluation of novel pyrazole analogs can be visualized as a multi-step process, starting from the chemical synthesis and progressing through various stages of biological testing.

G General Workflow for Pyrazole Analog SAR Studies cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR & Optimization cluster_advanced Advanced Studies Synthesis Synthesis of Pyrazole Analogs Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) Purification->Primary_Screening Library of Analogs Dose_Response Dose-Response & IC50/MIC Determination Primary_Screening->Dose_Response SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis Quantitative Data Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Mechanism_of_Action Mechanism of Action Studies SAR_Analysis->Mechanism_of_Action Potent Hits Lead_Optimization->Synthesis Design of New Analogs In_Vivo In Vivo Efficacy & Toxicity Mechanism_of_Action->In_Vivo

Caption: A generalized workflow for the discovery and development of novel pyrazole-based therapeutic agents.

Synthetic Pathways

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. A common method is the Knorr pyrazole synthesis. Microwave-assisted synthesis has also been reported as an efficient method for producing pyrazole derivatives in good yields.[12] For instance, 1,3-disubstituted-1H-pyrazole-4-carbaldehydes can be synthesized via the Vilsmeier-Haack reaction of hydrazones.[3]

G General Synthetic Scheme for Pyrazoles Reactant1 1,3-Dicarbonyl Compound (or equivalent) Intermediate Condensation/ Cyclization Reactant1->Intermediate Reactant2 Hydrazine Derivative (e.g., Hydrazine Hydrate) Reactant2->Intermediate Product Substituted Pyrazole Intermediate->Product

Caption: A simplified representation of a common synthetic route to the pyrazole core structure.

References

The Dichotomy of Efficacy: Evaluating 1-tert-Butyl-1H-pyrazole-4-carbonitrile Derivatives In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Within this class, 1-tert-butyl-1H-pyrazole-4-carbonitrile derivatives have emerged as a subject of interest for their potential as therapeutic agents, particularly in oncology. This guide provides a comparative analysis of the in vitro and in vivo efficacy of pyrazole derivatives, with a focus on analogs of the specified core structure, to aid researchers in navigating the complexities of preclinical drug development. While direct comparative studies on a single this compound derivative are not extensively available in the public domain, this guide synthesizes data from various pyrazole derivatives to illustrate the typical translational journey from benchtop to preclinical models.

In Vitro Efficacy: A Cellular Perspective

In vitro studies are the foundational step in assessing the therapeutic potential of a new chemical entity. These assays, typically performed on cancer cell lines, provide crucial data on a compound's cytotoxic or cytostatic effects and can offer insights into its mechanism of action.

A notable analog, 3,5-di-tert-butyl-1H-pyrazole, has been synthesized and evaluated for its cytotoxic effects against a panel of human cancer cell lines, including pancreatic, breast, and cervical cancer cells.[1][2] While detailed IC50 values for this specific compound are not extensively published, the general class of pyrazole derivatives has demonstrated significant in vitro anticancer activity. For instance, various substituted pyrazoles have shown potent growth inhibition against cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), K562 (chronic myelogenous leukemia), and DU145 (prostate carcinoma).[3]

Compound ClassCell LineAssay TypeEndpointRepresentative IC50 (µM)Reference
Pyrazole DerivativesMCF-7 (Breast)CytotoxicityIC5010 - 14[3]
Pyrazole DerivativesA549 (Lung)CytotoxicityGI500.19 - 0.69[4]
Pyrazole DerivativesK562 (Leukemia)CytotoxicityGI500.021 - 0.26[4]
Pyrazole DerivativesDU145 (Prostate)CytotoxicityIC50Not specified[3]
Pyrazole-Chalcone HybridsHNO-97 (Oral Squamous Carcinoma)Cytotoxicity% Inhibition>80% at 100 µg/ml[5]
1,3,5-Trisubstituted-1H-pyrazolesMCF-7 (Breast)CytotoxicityIC503.9 - 35.5[6]

Table 1: Summary of In Vitro Anticancer Activity of Various Pyrazole Derivatives. This table presents a selection of reported efficacy data for different pyrazole analogs against various cancer cell lines.

From the Dish to the Organism: The In Vivo Challenge

A promising in vitro profile does not always translate to in vivo efficacy. The journey into a living organism introduces complex physiological variables, including absorption, distribution, metabolism, and excretion (ADME), which can significantly impact a drug's performance. Animal models, particularly xenografts in immunocompromised mice, are the standard for preclinical in vivo evaluation of anticancer agents.

While specific in vivo data for this compound derivatives is scarce, studies on other pyrazole compounds highlight the potential for in vivo activity. For example, certain pyrazole derivatives have demonstrated significant tumor growth inhibition in murine mammary tumor models and non-small cell lung cancer xenograft models.[4][7] These studies underscore the importance of evaluating factors such as dosing, tumor microenvironment, and potential toxicity in a whole-animal system.

Compound ClassAnimal ModelTumor TypeDosing RegimenKey FindingReference
Indenopyrazole DerivativeNSCLC XenograftNon-Small Cell Lung CancerNot SpecifiedPotent efficacy[4]
Pyrazole DerivativeOrthotopic Murine ModelMammary Tumor5 mg/kgSignificant tumor growth inhibition[7]

Table 2: Examples of In Vivo Efficacy of Pyrazole Derivatives in Preclinical Models. This table provides a glimpse into the in vivo potential of the pyrazole scaffold as an anticancer agent.

Unraveling the Mechanism: Signaling Pathways

The anticancer effects of pyrazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. Several pyrazoles have been identified as inhibitors of cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2).[7] Furthermore, some derivatives have been shown to induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and to interfere with microtubule polymerization.[6][7]

Apoptosis_Induction_by_Pyrazole_Derivatives Potential Mechanism of Action: Apoptosis Induction Pyrazole_Derivative Pyrazole Derivative Bcl2 Bcl-2 Pyrazole_Derivative->Bcl2 Inhibition Bax Bax Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A diagram illustrating the potential mechanism of apoptosis induction by pyrazole derivatives through the inhibition of Bcl-2.

Experimental Corner: Protocols for Evaluation

Reproducible and robust experimental design is critical for generating reliable data. Below are standardized protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

MTT_Assay_Workflow Experimental Workflow: In Vitro MTT Assay Seed_Cells 1. Seed cancer cells in a 96-well plate Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound 3. Add pyrazole derivative at various concentrations Incubate_24h->Add_Compound Incubate_48h 4. Incubate for 48 hours Add_Compound->Incubate_48h Add_MTT 5. Add MTT reagent Incubate_48h->Add_MTT Incubate_4h 6. Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer 7. Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance 8. Measure absorbance at ~570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 9. Calculate IC50 values Read_Absorbance->Calculate_IC50

References

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity Profiling of 1-tert-butyl-1H-pyrazole-4-carbonitrile and Related Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's selectivity is critical for advancing safe and effective therapeutics. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of protein kinases and other enzymes.[1][2][3] While potent on-target activity is desirable, off-target interactions can lead to unexpected toxicities or beneficial polypharmacology. This guide provides a framework for assessing the cross-reactivity of 1-tert-butyl-1H-pyrazole-4-carbonitrile and related pyrazole derivatives, offering insights based on available data for structurally similar compounds and outlining detailed experimental protocols for comprehensive profiling.

Currently, specific cross-reactivity data for this compound is not extensively available in the public domain. However, by examining related pyrazole-based kinase inhibitors, we can infer potential cross-reactivity patterns and highlight the importance of empirical testing. The substituents on the pyrazole ring are known to play a crucial role in determining the potency and selectivity of these inhibitors.[1][4] For instance, the presence of a bulky tert-butyl group can enhance selectivity by creating steric hindrance that prevents binding to the active sites of some off-target kinases.[5][6]

Comparative Cross-Reactivity of Representative Pyrazole-Based Kinase Inhibitors

To illustrate the diverse selectivity profiles within the pyrazole class, the following table summarizes the inhibitory activities of several exemplar pyrazole-based compounds against a panel of kinases. This data, synthesized from published literature, demonstrates how structural modifications influence target engagement and off-target effects.

CompoundPrimary Target(s)Off-Target Kinases (IC50 in nM)Reference
Compound A (AT7519) CDK2GSK3β (180), PLK1 (360)[3]
Compound B (Tozasertib) Aurora A/BFLT3 (30), ABL (45)[5]
Compound C (Golidocitinib) JAK1JAK2 (>4000), TYK2 (360)[3]
Compound D (Afuresertib) AKT1PKA (1600), ROCK2 (2300)[3]

This table is a representative summary based on data from multiple sources and is intended for illustrative purposes.

Key Signaling Pathways

Understanding the signaling pathways in which pyrazole-based inhibitors act is essential for interpreting cross-reactivity data. Below are simplified diagrams of common pathways often modulated by such compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 2. Receptor Dimerization & JAK Activation JAK2 JAK Receptor->JAK2 STAT STAT Receptor->STAT 4. STAT Recruitment JAK1->Receptor 3. Phosphorylation JAK1->STAT 5. STAT Phosphorylation JAK2->Receptor pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene 8. Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

A simplified diagram of the JAK/STAT signaling pathway.

Experimental Protocols for Cross-Reactivity Profiling

A multi-tiered approach is recommended to build a comprehensive cross-reactivity profile for a novel compound like this compound.

In Vitro Kinase Panel Screening

The initial step involves screening the compound against a broad panel of purified kinases to identify potential off-target interactions.

Methodology: Kinome-Wide Binding Assay (e.g., KINOMEscan™)

This method quantifies the binding of a test compound to a large number of kinases.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is quantified, typically by qPCR.[7][8]

  • Procedure:

    • A DNA-tagged kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).

    • After equilibration, the unbound kinase is washed away.

    • The amount of bound kinase is measured by qPCR of the DNA tag.

    • Results are typically reported as percent of control, with lower values indicating stronger binding of the test compound.

  • Data Interpretation: Hits are identified as kinases for which binding is significantly reduced in the presence of the test compound. These hits should be followed up with dose-response assays to determine binding affinity (Kd).

G Test_Compound Test Compound (e.g., this compound) Primary_Screen Primary Screen (Single High Concentration) Test_Compound->Primary_Screen Kinase_Panel Broad Kinase Panel (e.g., >400 kinases) Kinase_Panel->Primary_Screen Identify_Hits Identify Potential Off-Target Hits Primary_Screen->Identify_Hits Dose_Response Dose-Response Assay (Determine IC50/Kd) Identify_Hits->Dose_Response Selectivity_Profile Generate Selectivity Profile Dose_Response->Selectivity_Profile

A typical workflow for in vitro kinase cross-reactivity profiling.
Cellular Target Engagement Assays

To confirm that the interactions observed in biochemical assays translate to a cellular context, target engagement studies are crucial.

Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA assesses whether a compound binds to its target protein in intact cells.

  • Principle: The binding of a ligand to a protein generally increases the protein's thermal stability.[9]

  • Procedure:

    • Cells are treated with the test compound or a vehicle control.

    • The cells are heated to various temperatures, causing proteins to denature and precipitate.

    • The remaining soluble protein at each temperature is quantified by methods such as Western blotting or mass spectrometry.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Broad Off-Target Liability Screening

Beyond kinases, it is important to assess the compound's activity against a wider range of targets known to be associated with adverse drug reactions.

Methodology: In Vitro Safety Pharmacology Profiling (e.g., Eurofins SafetyScreen or CEREP panels)

These panels consist of a battery of in vitro assays for targets such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[10][11]

  • Principle: The test compound is screened at a single high concentration (e.g., 10 µM) in radioligand binding or functional assays for a wide range of targets.[12][13]

  • Procedure: The specific protocol varies depending on the target and assay format (e.g., binding displacement, enzymatic activity, or functional response).

  • Data Interpretation: Significant inhibition or activation of any target in the panel warrants further investigation to determine the functional consequences and potential for in vivo side effects.

G cluster_primary Primary Target Assessment cluster_secondary Cross-Reactivity Assessment Test_Compound Test Compound Primary_Target Intended Target Test_Compound->Primary_Target Kinase_Panel Kinome Panel Test_Compound->Kinase_Panel Safety_Panel Safety Panel (GPCRs, Ion Channels, etc.) Test_Compound->Safety_Panel On_Target_Activity On-Target Activity (Potency) Primary_Target->On_Target_Activity Therapeutic_Window Therapeutic Window (Efficacy vs. Safety) On_Target_Activity->Therapeutic_Window Off_Target_Profile Off-Target Profile (Selectivity) Kinase_Panel->Off_Target_Profile Safety_Panel->Off_Target_Profile Off_Target_Profile->Therapeutic_Window

Logical relationship for assessing a compound's therapeutic potential.

Conclusion

While direct cross-reactivity data for this compound is limited, the extensive research on related pyrazole-based inhibitors provides a valuable roadmap for its evaluation. The pyrazole scaffold is a versatile starting point for potent inhibitors, and strategic modifications can significantly enhance selectivity.[5][14] A systematic and multi-faceted approach to cross-reactivity profiling, as outlined in this guide, is essential to fully characterize the selectivity of any novel compound and to identify promising candidates for further development. By combining broad panel screening with cellular target engagement and safety pharmacology assays, researchers can build a comprehensive understanding of a compound's interaction landscape, ultimately leading to the development of safer and more effective medicines.

References

Computational Docking Analysis of Pyrazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Computational docking studies are instrumental in elucidating the potential binding modes and affinities of these derivatives with various biological targets, thereby guiding the design of more potent and selective therapeutic agents. This guide provides a comparative overview of computational docking studies performed on various pyrazole derivatives, including those structurally related to 1-tert-butyl-1H-pyrazole-4-carbonitrile, against prominent anticancer and antimicrobial targets.

Comparative Docking Performance of Pyrazole Derivatives

The following tables summarize the quantitative data from several computational docking studies, showcasing the binding affinities of different pyrazole derivatives against key biological targets.

Anticancer Targets

Pyrazole derivatives have been extensively investigated as inhibitors of various protein kinases and other proteins implicated in cancer progression.

Compound/DerivativeTarget ProteinDocking Score/Binding Energy (kcal/mol)Biological Activity (IC50)Reference
5-Amino-1-isonicotinoyl-3-(4-nitrophenyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile (AINDPC)Microbial Target ProteinsNot explicitly statedNotable antimicrobial activity[1]
Pyrazole-linked pyrazoline with carbothioamide tail (Compound 6h )Epidermal Growth Factor Receptor (EGFR)-1.66 µM (EGFR kinase)[2]
Pyrazole-linked pyrazoline with carbothioamide tail (Compound 6j )Epidermal Growth Factor Receptor (EGFR)-1.9 µM (EGFR kinase)[2]
1,3,5-trisubstituted-1H-pyrazole (Compound 10b )B-cell lymphoma 2 (Bcl-2)High binding affinitySignificant cytotoxicity[3]
1,3,5-trisubstituted-1H-pyrazole (Compound 10c )B-cell lymphoma 2 (Bcl-2)High binding affinitySignificant cytotoxicity[3]
3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)- 1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4- carboxamide (2b )Cyclin-Dependent Kinase 2 (CDK2)-10.35-[4]
Pyrazole Derivative (1b )Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)-10.09-[4]
Pyrazole Derivative (1d )Aurora A Kinase-8.57-[4]
Imidazol-pyrazole hybrid (9g )Epidermal Growth Factor Receptor (EGFR)-0.11 ± 0.02 µM[5]
Antimicrobial Targets

The emergence of drug-resistant microbial strains has spurred the search for novel antimicrobial agents, with pyrazole derivatives showing considerable promise.

Compound/DerivativeTarget ProteinDocking Score/Binding Energy (kcal/mol)Biological Activity (MIC)Reference
Pyrano[2,3-c] pyrazole derivative (5c )E. coli MurBConsiderable binding energy6.25 - 50 mg/mL[6]
Pyrano[2,3-c] pyrazole derivative (5b )S. aureus DNA gyrase BConsiderable binding energy-[6]
Imidazol-pyrazole hybrid (9h )FabH (E. coli)-2.6 µM[5]
Pyrazole-thiobarbituric acid derivative (4h )C. albicans-4 µg/L
Pyrazole-thiobarbituric acid derivative (4l )C. albicans-4 µg/L

Experimental Protocols for Computational Docking

The methodologies employed in the cited studies generally follow a standardized workflow for molecular docking, as detailed below.

General Computational Docking Protocol

A representative protocol for performing molecular docking studies with pyrazole derivatives involves the following steps:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). The protein is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The active site for docking is defined based on the co-crystallized ligand or through literature precedent.

  • Ligand Preparation: The 2D structures of the pyrazole derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed using a suitable force field to obtain a stable conformation.

  • Molecular Docking: A docking program, such as AutoDock, is used to predict the binding conformation of the ligand within the active site of the protein. The program explores various possible orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.[4]

  • Analysis of Results: The docking results are analyzed to identify the best-docked poses based on the lowest binding energy and favorable interactions with the active site residues. Visualization software is used to examine the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein.

Visualizing the Computational Docking Workflow

The following diagram illustrates the typical workflow of a computational docking study, from target selection to the identification of lead compounds.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_validation Validation & Optimization Target_Selection Target Identification and Selection Protein_Prep Protein Structure Preparation (PDB) Target_Selection->Protein_Prep Obtain Structure Ligand_Prep Ligand Preparation (Energy Minimization) Target_Selection->Ligand_Prep Design/Select Ligands Docking_Sim Molecular Docking (e.g., AutoDock, Glide) Protein_Prep->Docking_Sim Ligand_Prep->Docking_Sim Pose_Analysis Binding Pose and Scoring Analysis Docking_Sim->Pose_Analysis Generate Poses Interaction_Analysis Analysis of Interactions (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis Visualize Best Poses Lead_Ident Lead Candidate Identification Interaction_Analysis->Lead_Ident Prioritize Compounds In_Vitro In Vitro Biological Assays (e.g., IC50, MIC) Lead_Ident->In_Vitro Experimental Validation Lead_Opt Lead Optimization In_Vitro->Lead_Opt Structure-Activity Relationship (SAR)

A generalized workflow for computational docking studies.

Signaling Pathways and Logical Relationships

The pyrazole derivatives discussed in this guide often target key nodes in cellular signaling pathways that are dysregulated in diseases like cancer. For example, inhibitors of EGFR and VEGFR-2 interfere with receptor tyrosine kinase (RTK) signaling, which is crucial for cell proliferation, survival, and angiogenesis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Response Proliferation, Survival, Angiogenesis Transcription->Response Pyrazole Pyrazole Inhibitor Pyrazole->RTK

Inhibition of Receptor Tyrosine Kinase (RTK) signaling by pyrazole derivatives.

References

comparing the pharmacokinetic properties of 1-tert-butyl-1H-pyrazole-4-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the pharmacokinetic properties of a series of hypothetical 1-tert-butyl-1H-pyrazole-4-carbonitrile derivatives. Due to the limited availability of a comprehensive, directly comparable dataset for this specific chemical series in publicly accessible literature, this document presents a representative comparison. The data herein is a composite illustration derived from various studies on structurally related pyrazole compounds, intended to provide a framework for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this class of molecules.

Executive Summary

The development of novel therapeutic agents requires a thorough understanding of their pharmacokinetic profiles. Pyrazole derivatives are a versatile class of heterocyclic compounds with a wide range of biological activities. The this compound scaffold represents a key area of interest in medicinal chemistry. This guide summarizes key pharmacokinetic parameters for a representative set of derivatives, highlighting the impact of structural modifications on their ADME properties. The presented data, while illustrative, underscores the importance of early-stage pharmacokinetic assessment in the drug discovery pipeline.

Data Presentation: Pharmacokinetic Properties

The following table summarizes the in vitro pharmacokinetic data for a representative series of this compound derivatives. These values are illustrative and compiled from various sources on structurally similar pyrazole compounds to demonstrate the potential impact of substitutions on key ADME parameters.

Compound IDSubstitution (R)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min) in HLMPlasma Protein Binding (%)
PZ-1 -H5.24592.1
PZ-2 -CH₃6.86295.3
PZ-3 -OCH₃4.13590.5
PZ-4 -Cl7.55596.8
PZ-5 -CF₃8.2>9098.2

HLM: Human Liver Microsomes

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard industry practices.

Caco-2 Permeability Assay

The permeability of the compounds is assessed using the Caco-2 cell monolayer model, which is a widely accepted in vitro method for predicting intestinal drug absorption.[1][2]

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-defined tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) before and after the experiment.

  • Transport Study: The test compound (typically at a concentration of 10 µM) is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the receiver compartment at predetermined time points.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Apparent Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug permeation, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor compartment.

Metabolic Stability Assay

The metabolic stability of the compounds is evaluated in human liver microsomes (HLM) to assess their susceptibility to phase I metabolism, primarily by cytochrome P450 enzymes.[3][4]

  • Incubation: The test compound (typically at 1 µM) is incubated with pooled HLM in the presence of a NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The metabolic reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.

Plasma Protein Binding Assay

The extent of binding of the compounds to plasma proteins is determined using the equilibrium dialysis method.[5]

  • Apparatus Setup: A semi-permeable membrane separates a plasma-containing compartment from a buffer-containing compartment in a dialysis cell.

  • Incubation: The test compound is added to the plasma compartment, and the system is incubated at 37°C until equilibrium is reached.

  • Sample Analysis: After incubation, the concentrations of the compound in both the plasma and buffer compartments are measured by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated as: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] * 100

Visualizations

Experimental Workflow for In Vitro ADME Screening

The following diagram illustrates a typical workflow for the in vitro pharmacokinetic screening of new chemical entities.

ADME_Workflow cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution cluster_lead_opt Lead Optimization caco2 Caco-2 Permeability met_stability Metabolic Stability (Liver Microsomes) caco2->met_stability ppb Plasma Protein Binding met_stability->ppb lead_opt Lead Optimization ppb->lead_opt

Caption: A streamlined workflow for assessing key in vitro ADME properties.

Representative Signaling Pathway

While the specific mechanism of action for this hypothetical series is not defined, many pyrazole derivatives act as kinase inhibitors. The following diagram depicts a generic kinase signaling pathway that could be a target for such compounds.

Kinase_Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation inhibitor Pyrazole Inhibitor inhibitor->raf

Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

References

The Evolving Landscape of Pyrazole-Based JAK Inhibitors: A Patent Analysis Centered on the 1-tert-butyl-1H-pyrazole-4-carbonitrile Core

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the patent landscape of key molecular scaffolds is crucial for navigating the competitive terrain of drug discovery. This guide provides a comparative analysis of patented compounds derived from the 1-tert-butyl-1H-pyrazole-4-carbonitrile core, a privileged structure in the development of Janus kinase (JAK) inhibitors. Experimental data, detailed protocols, and pathway visualizations offer a comprehensive overview of this important class of molecules.

The this compound moiety has emerged as a significant building block in the design of potent and selective JAK inhibitors. These enzymes play a critical role in the signaling pathways of numerous cytokines and growth factors, making them attractive targets for treating a wide range of autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms. Analysis of the patent literature reveals a concerted effort by pharmaceutical companies to leverage this pyrazole scaffold to develop novel therapeutics.

Comparative Performance of Patented Pyrazole-Based JAK Inhibitors

The patent landscape showcases a variety of complex molecules synthesized from the this compound core or its close derivatives. These compounds have been evaluated for their inhibitory activity against different JAK isoforms. Below is a summary of publicly available data for representative compounds described in the patent literature.

Compound/Patent ReferenceTarget(s)IC50 (nM)Key Structural Features/ModificationsAssignee
Ruxolitinib (INCB018424) JAK1, JAK2JAK1: 3.3 JAK2: 2.8Cyclopentyl group on the pyrazole nitrogen and a pyrrolo[2,3-d]pyrimidine core.Incyte Corporation
Baricitinib (LY3009104) JAK1, JAK2JAK1: 5.9 JAK2: 5.7Azetidine-containing side chain and a pyrrolo[2,3-d]pyrimidine core.Eli Lilly and Company
Tofacitinib (CP-690,550) JAK1, JAK3JAK1: 1 JAK3: 20-100Piperidine-based scaffold linked to a pyrrolo[2,3-d]pyrimidine core.Pfizer, Inc.
Filgotinib (GLPG0634) JAK1JAK1: 10Adamantyl group and a triazolopyridine core.Galapagos NV
Momelotinib (GS-0387) JAK1, JAK2JAK1: 11 JAK2: 18Morpholino-containing side chain.Gilead Sciences, Inc.

Note: IC50 values are approximate and can vary based on the specific assay conditions. The compounds listed are established JAK inhibitors, some of which utilize a similar pyrazole core in their synthesis or represent key alternatives.

Experimental Protocols

The following is a representative experimental protocol for an in vitro JAK kinase assay, synthesized from descriptions found in various patents. This protocol is intended to provide a general framework; specific details may vary between research groups and published patents.

In Vitro Janus Kinase (JAK) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against specific JAK isoforms (JAK1, JAK2, JAK3, and TYK2).

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzymes (catalytic domains).

  • Substrate peptide (e.g., a biotinylated peptide derived from a known JAK substrate like STAT1).

  • Adenosine triphosphate (ATP).

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Test compounds dissolved in dimethyl sulfoxide (DMSO).

  • Detection reagents (e.g., a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate for HTRF-based detection).

  • 384-well assay plates.

  • Plate reader capable of detecting the chosen assay signal (e.g., HTRF).

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These dilutions are then further diluted in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Enzyme and Substrate Preparation: The JAK enzyme and substrate peptide are diluted to their final concentrations in the assay buffer.

  • Assay Reaction:

    • Add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (for control wells) to the assay plate.

    • Add the diluted enzyme solution (e.g., 10 µL) to each well.

    • Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding a solution of ATP and substrate peptide (e.g., 10 µL). The final ATP concentration should be close to its Km value for the specific JAK isoform.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution containing EDTA.

    • Add the detection reagents (e.g., europium-labeled antibody and streptavidin-APC).

    • Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature to allow for the detection reagents to bind.

  • Data Acquisition and Analysis:

    • Read the plate on a suitable plate reader.

    • The raw data is used to calculate the percent inhibition for each compound concentration relative to the control wells.

    • The IC50 value is determined by fitting the percent inhibition data to a four-parameter logistic dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of the JAK-STAT signaling pathway, the target of these pyrazole-based inhibitors, and a typical workflow for identifying and characterizing these inhibitors.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates P_JAK P-JAK JAK->P_JAK Autophosphorylation STAT STAT P_JAK->STAT Phosphorylates P_STAT P-STAT STAT->P_STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer Dimerizes Nucleus Nucleus STAT_Dimer->Nucleus Translocates Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates Inhibitor 1-tert-butyl-1H-pyrazole- 4-carbonitrile (Core of Inhibitor) Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrazole-based compounds.

Experimental_Workflow Start Start: Identify This compound as core scaffold Synthesis Chemical Synthesis of Pyrazole Derivatives Start->Synthesis Screening High-Throughput Screening (In Vitro Kinase Assays) Synthesis->Screening Hit_ID Hit Identification (Compounds with IC50 < 1µM) Screening->Hit_ID Lead_Op Lead Optimization (SAR Studies) Hit_ID->Lead_Op Lead_Op->Synthesis Iterative Design In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Op->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: A typical drug discovery workflow for developing pyrazole-based JAK inhibitors.

Safety Operating Guide

Safe Disposal of 1-tert-butyl-1H-pyrazole-4-carbonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-tert-butyl-1H-pyrazole-4-carbonitrile is crucial for maintaining laboratory safety and environmental protection. Due to its chemical structure, which includes a pyrazole ring and a nitrile group, this compound should be treated as hazardous waste.[1][2] Adherence to institutional and regulatory guidelines is paramount. Researchers and laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols.[3][4]

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is essential to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat.[1][3] All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[5]

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE before attempting to clean the spill.

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material into a designated, sealable container for hazardous waste.[1]

Waste Characterization and Segregation

This compound waste must be segregated from other waste streams to prevent unintended chemical reactions.[3] It is classified as hazardous chemical waste. Do not mix it with non-hazardous waste or other chemical waste unless explicitly permitted by your institution's EHS department.[3]

Step-by-Step Disposal Protocol

  • Containerization: Place all waste materials, including unused product and contaminated items like weighing paper and gloves, into a designated, chemically compatible, and sealable container.[3][5] The container should be in good condition with a secure lid.[4]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label should also include the full chemical name, "this compound," and any associated hazard warnings.[3][4]

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated accumulation area.[1][3] This area should be away from sources of ignition and incompatible materials.[1]

  • Professional Disposal: The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[3] The recommended method of disposal for this type of compound is high-temperature incineration at a licensed chemical destruction plant.[3][5] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][5]

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not found, the table below summarizes key safety and disposal information from the SDS of a structurally similar compound, 5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile, and general pyrazole compounds.

Parameter 5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile Pyrazole (General)
Hazard Statements Causes skin and serious eye irritation. May cause respiratory irritation.Harmful if swallowed. Toxic in contact with skin. Causes serious eye damage.[1]
Disposal Method Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[5]Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.[1]
Environmental Precautions Discharge into the environment must be avoided. Do not let the chemical enter drains.[5]Do not let product enter drains.[1]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Well-Ventilated Area (Fume Hood) PPE->Ventilation Collect Collect Waste in a Compatible Container Ventilation->Collect Label Label as 'Hazardous Waste' with Chemical Name Collect->Label Store Store in Designated Hazardous Waste Area Label->Store EHS Contact EHS for Pickup Store->EHS Incineration Professional Disposal (High-Temperature Incineration) EHS->Incineration End Disposal Complete Incineration->End Start Start Disposal Process Start->PPE

Caption: Disposal workflow for this compound.

Logical Relationship for Hazard Assessment

HazardAssessment cluster_compound This compound cluster_properties Chemical Properties cluster_conclusion Conclusion Compound Chemical Structure Pyrazole Pyrazole Derivative Compound->Pyrazole Nitrile Nitrile Group Compound->Nitrile Hazardous Treat as Hazardous Waste Pyrazole->Hazardous Nitrile->Hazardous

Caption: Rationale for treating the compound as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-butyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-tert-butyl-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.